molecular formula C64H119N33O13 B10857684 TAT-amide

TAT-amide

Cat. No.: B10857684
M. Wt: 1558.8 g/mol
InChI Key: FHNRCIMBMGTCBF-AGVBWZICSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAT-amide is a useful research compound. Its molecular formula is C64H119N33O13 and its molecular weight is 1558.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C64H119N33O13

Molecular Weight

1558.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C64H119N33O13/c65-25-3-1-11-40(91-51(103)39(14-6-28-83-60(72)73)89-48(100)34-88-50(102)37(67)33-35-19-21-36(98)22-20-35)53(105)92-41(12-2-4-26-66)54(106)94-43(16-8-30-85-62(76)77)55(107)95-45(18-10-32-87-64(80)81)57(109)97-46(23-24-47(68)99)58(110)96-44(17-9-31-86-63(78)79)56(108)93-42(15-7-29-84-61(74)75)52(104)90-38(49(69)101)13-5-27-82-59(70)71/h19-22,37-46,98H,1-18,23-34,65-67H2,(H2,68,99)(H2,69,101)(H,88,102)(H,89,100)(H,90,104)(H,91,103)(H,92,105)(H,93,108)(H,94,106)(H,95,107)(H,96,110)(H,97,109)(H4,70,71,82)(H4,72,73,83)(H4,74,75,84)(H4,76,77,85)(H4,78,79,86)(H4,80,81,87)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1

InChI Key

FHNRCIMBMGTCBF-AGVBWZICSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)O

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of TAT-Amide Cellular Uptake: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 virus, is a well-established cell-penetrating peptide (CPP) renowned for its ability to traverse cellular membranes and deliver a wide array of cargo molecules into cells.[1][2] The C-terminally amidated form, TAT-amide, is a common modification that neutralizes the C-terminal charge, which can enhance its metabolic stability and overall efficacy. This guide provides a comprehensive technical overview of the core mechanisms governing this compound cellular uptake, focusing on the intricate interplay of molecular interactions, signaling pathways, and experimental methodologies used to elucidate these processes.

Core Mechanisms of Cellular Uptake

The cellular entry of this compound is a multifaceted process that is not attributed to a single mechanism but rather a combination of pathways that can be influenced by the cargo, cell type, and peptide concentration. The primary modes of uptake are endocytosis and, to a lesser extent, direct translocation.

Endocytic Pathways

Endocytosis is the predominant mechanism for the cellular internalization of this compound and its conjugates.[3][4] This energy-dependent process involves the engulfment of the peptide by the cell membrane to form intracellular vesicles.

1. Macropinocytosis: This is a key and widely reported endocytic pathway for TAT peptide uptake.[3] It is a form of fluid-phase endocytosis characterized by the formation of large, irregular vesicles called macropinosomes. The process is initiated by the electrostatic interaction of the positively charged TAT peptide with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface. This interaction triggers a signaling cascade that leads to actin cytoskeleton rearrangement and the formation of membrane ruffles that engulf the extracellular fluid containing the this compound.

2. Clathrin-Mediated Endocytosis: While macropinocytosis is a major route, some studies have also implicated clathrin-mediated endocytosis in TAT peptide internalization. This pathway involves the formation of clathrin-coated pits on the cell membrane that invaginate to form vesicles.

3. Caveolae-Mediated Endocytosis: Another endocytic route that has been suggested to play a role in TAT uptake is caveolae-mediated endocytosis, which involves flask-shaped invaginations of the plasma membrane enriched in caveolin proteins.

Direct Translocation

At higher concentrations, this compound may also directly translocate across the plasma membrane. This process is thought to involve the interaction of the peptide with the lipid bilayer, leading to membrane destabilization and the formation of transient pores through which the peptide can pass.

Quantitative Analysis of this compound Uptake

The efficiency of this compound mediated cellular uptake can be quantified using various techniques, with flow cytometry being a widely used method. The following tables summarize quantitative data from the literature, providing a comparative view of uptake efficiency under different conditions.

Cell LineCargoUptake Efficiency (Fold Increase vs. Control)Reference
HeLaAvidin (68 kDa)~8-fold
HeLaStreptavidin (53 kDa)Significantly higher than unconjugated
A549PorphyrinHigher than unconjugated porphyrin
JurkatFluorescein-tagged TatTime-dependent increase at 37°C
B16-F10Doxorubicin-loaded liposomes43% viability (indicating high uptake and cytotoxicity)
HeLaDoxorubicin-loaded liposomes61% viability (indicating high uptake and cytotoxicity)

Table 1: Comparative Uptake Efficiency of TAT-Conjugates in Various Cell Lines. This table illustrates the enhanced cellular uptake of different cargoes when conjugated to the TAT peptide across a range of cell lines.

InhibitorTarget PathwayEffect on TAT UptakeReference
AmilorideMacropinocytosis (Na+/H+ exchange)Dose-dependent reduction
Cytochalasin DMacropinocytosis (Actin polymerization)Dose-dependent reduction
EIPAMacropinocytosis (Na+/H+ exchange)Robust inhibition (typically 25-100 µM)
WortmanninPI3K (upstream of macropinocytosis)Inhibition

Table 2: Effect of Inhibitors on this compound Cellular Uptake. This table summarizes the impact of various pharmacological inhibitors on the cellular entry of TAT peptides, providing evidence for the involvement of specific endocytic pathways.

Experimental Protocols

Quantitative Analysis of Cellular Uptake by Flow Cytometry

Objective: To quantify the cellular uptake of fluorescently labeled this compound.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-TAT)

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.

  • Peptide Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled this compound at the desired concentration (e.g., 1-10 µM). Incubate for 1-4 hours at 37°C. Include an untreated control.

  • Washing: After incubation, aspirate the peptide-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized peptide.

  • Cell Detachment: Add Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.

  • Neutralization and Collection: Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

  • Centrifugation and Resuspension: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. Gate the live cell population based on forward and side scatter.

  • Data Analysis: Determine the mean fluorescence intensity (MFI) of the cells treated with this compound and compare it to the MFI of the untreated control cells to quantify uptake.

Visualization of Cellular Uptake by Confocal Microscopy

Objective: To visualize the intracellular localization of fluorescently labeled this compound.

Materials:

  • Fluorescently labeled this compound

  • Cells seeded on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • PBS

  • Paraformaldehyde (PFA) for fixation (optional)

  • DAPI for nuclear staining (optional)

  • Organelle-specific fluorescent probes (e.g., LysoTracker) (optional)

  • Confocal microscope

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency.

  • Peptide Incubation: Replace the medium with fresh medium containing the fluorescently labeled this compound and incubate for the desired time at 37°C.

  • Washing: Gently wash the cells three times with warm PBS.

  • Live-Cell Imaging: Immediately image the live cells using a confocal microscope with the appropriate laser lines and filters.

  • Fixed-Cell Imaging (Optional):

    • After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular antibody staining is required.

    • Incubate with DAPI and/or other organelle stains.

    • Mount the coverslips on microscope slides.

    • Image the cells using a confocal microscope.

Macropinocytosis Inhibition Assay

Objective: To determine the contribution of macropinocytosis to this compound uptake.

Materials:

  • Fluorescently labeled this compound

  • Cell line of interest

  • Macropinocytosis inhibitor (e.g., 5-(N-Ethyl-N-isopropyl)amiloride - EIPA)

  • Fluorescent fluid-phase marker (e.g., TMR-dextran, 70,000 MW)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells as for the flow cytometry or confocal microscopy protocols.

  • Inhibitor Pre-treatment: Pre-incubate the cells with a range of concentrations of EIPA (e.g., 10-100 µM) in serum-free medium for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Co-incubation: Add the fluorescently labeled this compound (and/or TMR-dextran as a positive control for macropinocytosis) to the inhibitor-containing medium and incubate for 30-60 minutes at 37°C.

  • Washing: Place the plate on ice to stop endocytosis and wash the cells three times with ice-cold PBS.

  • Analysis: Quantify the uptake using flow cytometry or visualize the localization using confocal microscopy as described in the previous protocols. A significant reduction in this compound uptake in the presence of EIPA indicates the involvement of macropinocytosis.

Signaling Pathways and Visualizations

The interaction of this compound with the cell surface initiates a cascade of signaling events that orchestrate its uptake, particularly through macropinocytosis.

TAT-Initiated Macropinocytosis Signaling Pathway

The binding of cationic this compound to anionic HSPGs on the cell surface leads to the activation of small GTPases like Rac1 and Cdc42. These, in turn, activate p21-activated kinase 1 (PAK1). This signaling cascade converges on the regulation of the actin cytoskeleton. The process is also dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane, which plays a crucial role in actin remodeling. The culmination of these events is the formation of lamellipodia and membrane ruffles that fold back on themselves to create macropinosomes, engulfing the this compound.

TAT_Macropinocytosis_Pathway cluster_membrane Cell Surface cluster_cytoplasm Cytoplasm TAT This compound HSPG Heparan Sulfate Proteoglycans (HSPGs) TAT->HSPG Electrostatic Interaction Rac1_GDP Rac1-GDP (inactive) Cdc42_GDP Cdc42-GDP (inactive) Membrane Plasma Membrane Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP Activation PAK1_inactive PAK1 (inactive) Rac1_GTP->PAK1_inactive Cdc42_GTP Cdc42-GTP (active) Cdc42_GDP->Cdc42_GTP Activation Cdc42_GTP->PAK1_inactive PAK1_active PAK1 (active) PAK1_inactive->PAK1_active Activation Actin Actin Cytoskeleton Remodeling PAK1_active->Actin PIP2 PIP2 PIP2->Actin Regulates Ruffling Membrane Ruffling Actin->Ruffling Macropinosome Macropinosome Formation Ruffling->Macropinosome

Caption: Signaling cascade of this compound induced macropinocytosis.

Experimental Workflow for Quantifying this compound Uptake

The following diagram illustrates a typical experimental workflow for the quantitative analysis of this compound cellular uptake.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., HeLa, Jurkat) Start->Cell_Culture Inhibitor Pre-incubation with Inhibitor (Optional) (e.g., EIPA) Cell_Culture->Inhibitor Incubation Incubation with Fluorescent this compound Cell_Culture->Incubation No Inhibitor Inhibitor->Incubation Washing Wash to Remove Extracellular Peptide Incubation->Washing Analysis Analysis Method Washing->Analysis Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry Quantitative Confocal Confocal Microscopy Analysis->Confocal Qualitative/ Localization Quantification Data Quantification (e.g., Mean Fluorescence Intensity) Flow_Cytometry->Quantification Visualization Image Analysis (Subcellular Localization) Confocal->Visualization End End Quantification->End Visualization->End

References

An In-depth Technical Guide to TAT-Amide: Structure, Function, and Application in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Trans-Activator of Transcription (TAT) peptide, with a particular focus on its C-terminally amidated form (TAT-amide). We delve into its structure, mechanism of action as a cell-penetrating peptide (CPP), and its application in the intracellular delivery of therapeutic and diagnostic agents. This document synthesizes key quantitative data, details experimental protocols for its characterization, and provides visual representations of its cellular uptake pathways and experimental workflows.

Structure of this compound

The TAT peptide is derived from the trans-activating transcriptional activator protein of the Human Immunodeficiency Virus type 1 (HIV-1). The core sequence responsible for its cell-penetrating properties is a short, highly cationic region.

1.1. Amino Acid Sequence:

The most commonly utilized TAT peptide sequence is:

YGRKKRRQRRR

An extended version also frequently used is:

GRKKRRQRRR

1.2. The Amide Modification:

This compound refers to the modification of the C-terminus of the TAT peptide, where the terminal carboxylic acid group (-COOH) is replaced with an amide group (-CONH₂). This seemingly minor chemical alteration has significant implications for the peptide's stability and, consequently, its efficacy as a drug delivery vector. The amidation neutralizes the negative charge of the C-terminus, which can protect the peptide from degradation by exopeptidases, thereby increasing its biological half-life.

1.3. Structural Characteristics:

The TAT peptide is characterized by a high density of basic amino acids, namely arginine (Arg) and lysine (Lys). This gives the peptide a strong positive charge at physiological pH, which is crucial for its initial interaction with the negatively charged cell membrane. Structurally, the basic region of the TAT protein is suggested to form an alpha-helix, which is involved in its interaction with the trans-activation response element (TAR) RNA.

Function of this compound as a Cell-Penetrating Peptide

The primary function of this compound is to act as a molecular transporter, facilitating the entry of a wide range of cargo molecules into living cells, a process often referred to as "protein transduction."

2.1. Mechanism of Cellular Uptake:

The precise mechanism of TAT peptide uptake is a subject of ongoing research, with evidence supporting multiple pathways. The initial step involves the electrostatic interaction of the cationic TAT peptide with negatively charged heparan sulfate proteoglycans on the cell surface. Following this initial binding, the peptide and its cargo are internalized primarily through endocytic pathways.

  • Clathrin-Mediated Endocytosis: This is a major pathway for the uptake of TAT-conjugated cargo. The process involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form intracellular vesicles containing the TAT-cargo complex.

  • Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is another significant route for TAT peptide internalization.

There is also some evidence for direct translocation across the plasma membrane, particularly for the peptide alone or when conjugated to small cargo. However, for larger cargo molecules, endocytosis is considered the predominant mechanism.

2.2. Intracellular Trafficking and Cargo Release:

Once inside the cell within endosomes, the TAT-cargo conjugate must escape into the cytoplasm to reach its target. This endosomal escape is a critical and often rate-limiting step in the delivery process. The exact mechanism of endosomal escape is not fully elucidated but is thought to involve the proton sponge effect or destabilization of the endosomal membrane by the peptide.

Quantitative Data on TAT-Mediated Delivery

The efficiency of TAT-mediated cellular uptake can be influenced by several factors, including the cell type, the nature and size of the cargo, and the specific TAT peptide sequence and modifications.

Table 1: Comparative Cellular Uptake of TAT with Other Cell-Penetrating Peptides for Protein Cargo

Cell-Penetrating PeptideCargo ProteinCell LineUptake Efficiency (relative to control)
Tat Avidin (68 kDa)HeLa~8-fold increase
PenetratinAvidin (68 kDa)HeLa~4-fold increase
TransportanAvidin (68 kDa)HeLa~10-fold increase
pVECAvidin (68 kDa)HeLa~3-fold increase
Tat Streptavidin (53 kDa)HeLaSignificantly higher than unconjugated

Note: The uptake efficiency is often measured as the fold increase in intracellular fluorescence or protein concentration compared to the cargo protein alone. The method of conjugation or complex formation can significantly impact delivery efficiency.

Table 2: Variety of Cargo Delivered by TAT Peptides

Cargo TypeExamples
Small Molecules Fluorescent dyes (e.g., Fluorescein, TAMRA), anticancer drugs (e.g., Doxorubicin)
Peptides Bioactive peptides, enzyme inhibitors
Proteins Antibodies, enzymes (e.g., Cre recombinase), fluorescent proteins (e.g., GFP)
Nucleic Acids Plasmid DNA, siRNA, oligonucleotides
Nanoparticles Quantum dots, liposomes, metallic nanoparticles

While extensive quantitative data for this compound specifically is limited, the amidation is generally accepted to enhance stability and, therefore, overall delivery efficacy compared to the carboxylated form.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

4.1. Protocol for Quantitative Analysis of Cellular Uptake by Flow Cytometry:

This protocol allows for the high-throughput quantification of the percentage of cells that have internalized a fluorescently labeled this compound conjugate and the mean fluorescence intensity of the cell population.

  • Cell Preparation:

    • Seed cells (e.g., HeLa, Jurkat) in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Culture cells overnight in appropriate growth medium.

  • Treatment:

    • Prepare solutions of fluorescently labeled this compound conjugate (e.g., FITC-TAT-amide) at various concentrations in serum-free medium.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add the this compound conjugate solutions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C.

    • Include a control group of cells treated with the fluorescent label alone.

  • Washing and Cell Detachment:

    • After incubation, remove the treatment solution and wash the cells three times with ice-cold PBS to remove non-internalized conjugate.

    • To differentiate between membrane-bound and internalized peptide, an acid wash step (e.g., with a glycine-HCl buffer, pH 2.5) can be included.

    • Detach the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to avoid enzymatic degradation of surface-bound peptides.

  • Flow Cytometry Analysis:

    • Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).

    • To quench the fluorescence of membrane-bound conjugates, trypan blue can be added to the cell suspension just before analysis.

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

4.2. Protocol for Serum Stability Assay of this compound:

This protocol is designed to assess the stability of this compound in the presence of serum proteases.

  • Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Thaw human or fetal bovine serum and centrifuge to remove any precipitates.

    • Pre-warm the serum to 37°C.

  • Incubation:

    • Add the this compound stock solution to the pre-warmed serum to a final desired concentration (e.g., 10 µM).

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the serum-peptide mixture.

  • Protein Precipitation:

    • To stop the enzymatic degradation, immediately add a protein precipitating agent to the aliquots (e.g., ice-cold acetonitrile or trichloroacetic acid).

    • Vortex and incubate on ice for at least 20 minutes.

    • Centrifuge at high speed (e.g., >10,000 x g) for 15 minutes to pellet the precipitated serum proteins.

  • Analysis:

    • Carefully collect the supernatant containing the peptide.

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Monitor the peptide peak area at an appropriate wavelength (e.g., 220 nm).

    • The percentage of intact peptide remaining at each time point is calculated relative to the 0-hour time point.

    • The half-life of the peptide in serum can then be determined.

Visualizations of Pathways and Workflows

5.1. Signaling Pathway of this compound Cellular Uptake:

The following diagram illustrates the proposed clathrin-mediated endocytosis pathway for this compound and its cargo.

TAT_Uptake_Pathway extracellular Extracellular Space cell_membrane Plasma Membrane cytoplasm Cytoplasm tat_cargo This compound-Cargo Complex hspg Heparan Sulfate Proteoglycan (HSPG) tat_cargo->hspg 1. Binding clathrin_pit Clathrin-Coated Pit hspg->clathrin_pit 2. Recruitment clathrin_vesicle Clathrin-Coated Vesicle clathrin_pit->clathrin_vesicle 3. Invagination & Scission early_endosome Early Endosome clathrin_vesicle->early_endosome 4. Uncoating & Fusion late_endosome Late Endosome early_endosome->late_endosome 5a. Maturation cargo_release Cargo Release early_endosome->cargo_release 5b. Endosomal Escape lysosome Lysosome (Degradation) late_endosome->lysosome Degradation Pathway target Intracellular Target cargo_release->target 6. Action

Caption: Clathrin-mediated endocytosis of this compound-cargo complex.

5.2. Experimental Workflow for Cellular Uptake Analysis:

The following diagram outlines the general workflow for a fluorescence microscopy-based cellular uptake experiment.

Experimental_Workflow start Start cell_seeding Seed cells on coverslips/imaging plates start->cell_seeding incubation_24h Incubate for 24h (adherence) cell_seeding->incubation_24h treatment Treat with fluorescent This compound-Cargo incubation_24h->treatment incubation_exp Incubate for experimental period (e.g., 1-4h) treatment->incubation_exp washing Wash 3x with PBS to remove excess peptide incubation_exp->washing fixation Fix cells (e.g., 4% PFA) washing->fixation permeabilization Permeabilize (optional, for intracellular staining) fixation->permeabilization staining Counterstain nuclei (DAPI) and/or cytoskeleton (Phalloidin) permeabilization->staining mounting Mount coverslips on slides staining->mounting imaging Image with Confocal/Fluorescence Microscope mounting->imaging analysis Analyze images for localization and intensity imaging->analysis end End analysis->end

Caption: Workflow for fluorescence microscopy-based uptake assay.

Conclusion and Future Directions

This compound stands as a powerful and versatile tool for overcoming the cell membrane barrier, enabling the intracellular delivery of a diverse array of molecules. Its cationic nature and the stabilizing effect of C-terminal amidation contribute to its efficacy as a cell-penetrating peptide. While the primary uptake mechanism involves endocytosis, further research is needed to fully elucidate the process of endosomal escape, which remains a key challenge in maximizing the therapeutic potential of TAT-mediated delivery. Future advancements in the field may focus on developing TAT analogues with enhanced cell specificity and improved endosomal escape properties, further solidifying the role of TAT-based systems in the future of drug delivery and biomedical research.

The TAT Peptide: A Technical Guide to its Discovery, History, and Application as a Drug Delivery Vector

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Human Immunodeficiency Virus-1 (HIV-1) trans-activating transcriptional activator (TAT) protein is a potent regulatory protein essential for viral replication. In 1988, independent research groups led by Alan D. Frankel and Carl O. Pabo, and Michael Green and Paul M. Loewenstein, made the groundbreaking discovery that the TAT protein could efficiently penetrate living cells. This seminal finding laid the foundation for the identification of the TAT peptide, a short, arginine-rich motif within the TAT protein, as the domain responsible for this remarkable cell-penetrating property. Over the past three decades, the TAT peptide has been extensively studied and developed into one of the most widely used cell-penetrating peptides (CPPs) for the intracellular delivery of a broad range of cargo molecules, from small drugs to large proteins and nanoparticles. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies associated with the TAT peptide, offering researchers a comprehensive resource to support their own investigations in the field of drug delivery.

The Initial Discovery: A Serendipitous Finding

The ability of the TAT protein to enter cells was discovered serendipitously during studies aimed at understanding its role in HIV-1 replication. Researchers observed that when purified TAT protein was added to the culture medium of cells containing a reporter gene under the control of the HIV-1 Long Terminal Repeat (LTR) promoter, it was able to enter the cells and activate the expression of the reporter gene.[1][2] This trans-activation was significantly enhanced by the presence of lysosomotropic agents such as chloroquine, which suggested that the protein was being taken up through an endocytic pathway and that preventing lysosomal degradation improved its efficacy.[2]

Identification of the Protein Transduction Domain (PTD)

Subsequent research focused on identifying the specific region of the TAT protein responsible for its cell-penetrating ability. Through mutagenesis and peptide truncation studies, the minimal sequence required for this "protein transduction" was pinpointed to a short, highly basic region. This sequence, known as the TAT protein transduction domain (PTD), is rich in arginine residues. The most commonly used TAT peptide sequence is derived from amino acids 47-57 of the HIV-1 TAT protein and has the sequence YGRKKRRQRRR.[3]

Mechanism of Cellular Uptake

The precise mechanism by which the TAT peptide traverses the cell membrane has been a subject of intense investigation and some initial controversy.

Initial Hypothesis vs. Current Understanding
The Role of Cell Surface Proteoglycans

The initial step in TAT peptide uptake involves electrostatic interactions between the positively charged arginine residues of the peptide and the negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface. This interaction is crucial for concentrating the peptide at the cell surface and initiating the endocytic process. While HSPGs are major players, evidence also suggests that other cell surface molecules may be involved, as TAT peptide uptake can still occur in cells deficient in HSPGs.

The signaling pathway for TAT peptide uptake can be summarized as follows:

TAT_Uptake_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TAT TAT Peptide HSPG Heparan Sulfate Proteoglycans TAT->HSPG Electrostatic Interaction Macropinosome Macropinosome HSPG->Macropinosome Initiation of Macropinocytosis Endosomal_Escape Endosomal Escape Macropinosome->Endosomal_Escape Cytosol Cytosolic Delivery of Cargo Endosomal_Escape->Cytosol

Signaling pathway for TAT peptide-mediated cellular uptake.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, conjugation, and cellular uptake of the TAT peptide.

Solid-Phase Peptide Synthesis (SPPS) of TAT Peptide

The TAT peptide is typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Arg(Pbf)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

  • DCM (Dichloromethane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Arg(Pbf)-OH) to the resin using HBTU/HOBt and DIPEA in DMF.

  • Washing: Wash the resin extensively with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the TAT peptide sequence.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

TAT Peptide-Cargo Conjugation

The TAT peptide can be conjugated to a variety of cargo molecules through different chemical strategies. A common method involves the reaction between a maleimide-activated TAT peptide and a thiol-containing cargo.

Materials:

  • Purified TAT peptide with a C-terminal cysteine

  • Thiol-containing cargo molecule

  • Maleimide activation reagent (e.g., SMCC - Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Conjugation buffer (e.g., PBS, pH 7.2-7.4)

  • Desalting column

  • Quenching reagent (e.g., β-mercaptoethanol)

Procedure:

  • Activate TAT Peptide: Dissolve the TAT peptide in conjugation buffer and add a molar excess of the maleimide activation reagent. Incubate at room temperature.

  • Remove Excess Reagent: Purify the activated TAT peptide using a desalting column.

  • Conjugation Reaction: Immediately mix the activated TAT peptide with the thiol-containing cargo in conjugation buffer. Incubate at room temperature or 4°C.

  • Quench Reaction: Add a molar excess of the quenching reagent to cap any unreacted maleimide groups.

  • Purify Conjugate: Purify the TAT-cargo conjugate using RP-HPLC.

Cellular Uptake Assay using Flow Cytometry

Flow cytometry is a high-throughput method to quantify the cellular uptake of fluorescently labeled TAT-cargo conjugates.

Materials:

  • Cells in culture (e.g., HeLa, Jurkat)

  • Fluorescently labeled TAT-cargo conjugate (e.g., FITC-labeled)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA or a non-enzymatic cell dissociation solution

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

  • Treatment: Incubate the cells with the fluorescently labeled TAT-cargo conjugate at various concentrations and for different time points.

  • Washing: Wash the cells with ice-cold PBS to remove non-internalized conjugate.

  • Cell Detachment: Detach the cells using trypsin-EDTA or a non-enzymatic solution.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the percentage of fluorescently positive cells and the mean fluorescence intensity.

HIV-1 LTR-Luciferase Reporter Assay for TAT Activity

This assay measures the functional activity of internalized TAT protein by quantifying its ability to trans-activate a reporter gene under the control of the HIV-1 LTR.

Materials:

  • Reporter cell line (e.g., 1G5 Jurkat cells or TZM-bl HeLa cells) containing a stably integrated HIV-1 LTR-luciferase construct.

  • Purified TAT protein or TAT-cargo conjugate.

  • Cell culture medium.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a multi-well plate.

  • Treatment: Add the purified TAT protein or TAT-cargo conjugate to the cell culture medium at various concentrations. For enhanced uptake, cells can be co-incubated with an endosomolytic agent like chloroquine (typically at a final concentration of 50-100 µM).

  • Incubation: Incubate the cells for a sufficient period to allow for TAT uptake and luciferase expression (e.g., 24-48 hours).

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Measure the luciferase activity in the cell lysates using a luminometer.

Quantitative Data on TAT Peptide Transduction Efficiency

The efficiency of TAT-mediated delivery can vary depending on the cell type, the nature and size of the cargo, and the experimental conditions. The following tables summarize representative quantitative data from various studies.

Table 1: Transduction Efficiency of TAT-fused Proteins in Different Cell Lines

Cargo ProteinCell LineUptake Efficiency (relative to control)Reference
Avidin (68 kDa)HeLa~8-fold increase
Streptavidin (53 kDa)HeLaSignificantly higher than unconjugated
β-galactosidase (116 kDa)Various tissues in miceDetected in all tissues after i.p. injection
Green Fluorescent Protein (GFP)PC12 and primary astrocytesSignificant transduction
Cre RecombinaseHEK293T reporter cells50% GFP expression with 100 Units/mL

Table 2: Comparative Uptake of Different Cell-Penetrating Peptides

PeptideRelative Uptake EfficiencyCell Lines TestedReference
Polyarginine (R8/R9)High (10-30x > Tat)HeLa, A549, CHO
TATModerateHeLa, A549, CHO
PenetratinLower than TATHeLa
TransportanHigher than TATHeLa

Experimental and Logical Workflows

Visualizing experimental workflows and logical relationships can aid in the design and execution of experiments. The following diagrams are provided in the DOT language for Graphviz.

Workflow for TAT-Cargo Conjugation and Cellular Uptake Analysis

TAT_Workflow cluster_synthesis Peptide Synthesis & Conjugation cluster_assay Cellular Uptake Assay SPPS 1. Solid-Phase Peptide Synthesis of TAT Purification1 2. RP-HPLC Purification SPPS->Purification1 Activation 3. Activation of TAT Peptide Purification1->Activation Conjugation 4. Conjugation to Cargo Molecule Activation->Conjugation Purification2 5. RP-HPLC Purification of Conjugate Conjugation->Purification2 Cell_Culture 6. Cell Seeding and Culture Purification2->Cell_Culture Treatment 7. Incubation with TAT-Cargo Cell_Culture->Treatment Washing 8. Washing to Remove External Conjugate Treatment->Washing Analysis 9. Quantification of Uptake (Flow Cytometry/ Microscopy) Washing->Analysis Optimization_Flow Start Start: Design TAT-Cargo Conjugate Initial_Test Initial Uptake Test in Target Cells Start->Initial_Test Check_Efficiency Is Uptake Efficiency Sufficient? Initial_Test->Check_Efficiency Optimize_Conc Optimize TAT-Cargo Concentration Check_Efficiency->Optimize_Conc No Final_Assay Perform Final Functional Assay Check_Efficiency->Final_Assay Yes Optimize_Time Optimize Incubation Time Optimize_Conc->Optimize_Time Add_Enhancer Consider Endosomolytic Agents (e.g., Chloroquine) Optimize_Time->Add_Enhancer Redesign Redesign Linker or Conjugation Strategy Add_Enhancer->Redesign Redesign->Initial_Test End End Final_Assay->End

References

The Biophysical Landscape of TAT-Amides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HIV-1 trans-activator of transcription (TAT) peptide, a short, positively charged sequence, has garnered significant attention in the field of drug delivery due to its remarkable ability to traverse cellular membranes. This property, inherent to a class of molecules known as cell-penetrating peptides (CPPs), allows TAT to act as a molecular vehicle for a diverse array of cargo, including small molecules, proteins, and nucleic acids. A common and strategic modification to the native TAT peptide is C-terminal amidation, resulting in a "TAT-amide." This seemingly subtle alteration neutralizes the C-terminal carboxylate group, profoundly influencing the peptide's biophysical characteristics. This technical guide provides a comprehensive overview of the core biophysical properties of TAT-amides, detailing their structure, membrane translocation capabilities, stability, and cytotoxicity. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutic and diagnostic agents.

Structural and Physicochemical Properties

The fundamental TAT peptide sequence responsible for cell penetration is typically derived from amino acids 47-57 (YGRKKRRQRRR). The high density of arginine and lysine residues imparts a strong positive charge at physiological pH, a key determinant of its interaction with negatively charged cell membranes. The amidation of the C-terminus further refines its physicochemical profile.

Table 1: Physicochemical Properties of a Representative this compound Peptide

PropertyValueReference
Sequence YGRKKRRQRRR-NH2[Generic]
Molecular Weight ~1550 Da[Generic]
Isoelectric Point (pI) High (typically >12)[Generic]
Charge at pH 7.4 Highly Positive[Generic]
C-terminal Modification Amidation[Generic]

Membrane Translocation and Cellular Uptake

The primary function of a this compound as a delivery vector hinges on its ability to cross the plasma membrane. The precise mechanism of this translocation is a subject of ongoing research, with evidence suggesting multiple pathways are involved.

Interaction with the Cell Membrane

The initial step in cellular uptake involves the electrostatic interaction between the cationic this compound and the anionic components of the cell surface, primarily heparan sulfate proteoglycans (HSPGs).[1] This binding is a prerequisite for subsequent internalization. The affinity of the TAT protein transduction domain (PTD) for heparan sulfate has been quantified, with a dissociation constant (Kd) in the micromolar range, indicating a strong interaction.[1]

Table 2: Binding Affinity of TAT-PTD

Binding PartnerDissociation Constant (Kd)MethodReference
Heparan Sulfate(6.0 ± 0.6) x 105 M-1 (Binding Constant K0)Isothermal Titration Calorimetry (ITC)[1]
Internalization Pathways

Following membrane binding, TAT-amides can enter the cell through several mechanisms:

  • Direct Penetration: At high concentrations, TAT peptides are thought to be capable of directly crossing the lipid bilayer in an energy-independent manner. This process may involve transient pore formation.

  • Endocytosis: A significant body of evidence points to energy-dependent endocytic pathways as the primary route of entry, particularly for TAT-cargo conjugates. Macropinocytosis, a form of fluid-phase endocytosis, is a prominently implicated mechanism.[2] This process involves the formation of large, irregular vesicles (macropinosomes) that engulf the peptide and its associated cargo from the extracellular medium.

Below is a diagram illustrating the proposed cellular uptake pathways of TAT-amides.

TAT_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_membrane Plasma Membrane This compound This compound HSPG Heparan Sulfate Proteoglycan This compound->HSPG Electrostatic Interaction Macropinosome Macropinosome HSPG->Macropinosome Macropinocytosis Membrane Endosomal_Escape Endosomal Escape Macropinosome->Endosomal_Escape Cytosol Cytosol Endosomal_Escape->Cytosol Cargo Release

Caption: Proposed cellular uptake pathways of TAT-amides.

Stability of TAT-Amides

The in vivo efficacy of any peptide-based therapeutic is intrinsically linked to its stability in biological fluids. The amide modification at the C-terminus plays a crucial role in enhancing the metabolic stability of TAT peptides.

Proteolytic Degradation

Peptides are susceptible to degradation by proteases present in biological environments such as serum and the gastrointestinal tract. Exopeptidases, which cleave amino acids from the termini of peptides, are particularly aggressive. The C-terminal amide bond in TAT-amides renders them resistant to the action of many carboxypeptidases, thereby prolonging their half-life.

Stability in Biological Fluids

Table 3: General Stability of Peptides in Simulated Biological Fluids

FluidKey Degrading EnzymesGeneral Effect of C-terminal Amidation
Simulated Gastric Fluid (SGF) PepsinIncreased stability against carboxypeptidases
Simulated Intestinal Fluid (SIF) Trypsin, Chymotrypsin, ElastaseIncreased stability against carboxypeptidases
Human Serum Various proteasesIncreased half-life

Cytotoxicity

A critical consideration for any drug delivery vector is its potential for cytotoxicity. The cytotoxicity of TAT-amides is generally low at concentrations typically used for cargo delivery, but it is dose-dependent. High concentrations can lead to membrane disruption and cell death.

Table 4: Representative Cytotoxicity (IC50) Values for Various Compounds on Different Cell Lines

Cell LineCompoundIC50 ValueReference
HeLa Doxorubicin3.1 µM[3]
HeLa ICD-85 NPs15.5 ± 2.4 µg/mL (at 72h)
HEK293 Tannic Acid8.9 µM
Jurkat N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides (4a, 4b, 4c, 4f)0.63-0.69 µM

Note: The IC50 values presented are for various compounds and are intended to provide a general reference for cytotoxicity levels in these cell lines. Specific IC50 values for TAT-amides can vary depending on the specific sequence, cargo, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of TAT-amides.

This compound Synthesis and Purification

Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the TAT sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Start Start Swell_Resin Swell Rink Amide Resin Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (HBTU/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Wash Wash with DMF Amino_Acid_Coupling->Wash Repeat All Amino Acids Added? Wash->Repeat Repeat->Fmoc_Deprotection No Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage Yes Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization End End Characterization->End

Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.

Cell Permeability Assay

Protocol: Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until they form a confluent and differentiated monolayer (typically 21 days).

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Apical to Basolateral Permeability (A-B):

    • Add the this compound solution to the apical (upper) chamber of the Transwell insert.

    • At specified time points, collect samples from the basolateral (lower) chamber.

  • Basolateral to Apical Permeability (B-A):

    • Add the this compound solution to the basolateral chamber.

    • At specified time points, collect samples from the apical chamber.

  • Quantification: Quantify the concentration of the this compound in the collected samples using a suitable analytical method, such as LC-MS/MS or fluorescence spectroscopy if the peptide is labeled.

  • Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide transport, A is the surface area of the membrane, and C0 is the initial concentration of the peptide in the donor chamber.

Caco2_Workflow Start Start Culture_Cells Culture Caco-2 Cells on Transwell Inserts Start->Culture_Cells Check_Integrity Measure TEER for Monolayer Integrity Culture_Cells->Check_Integrity Add_Peptide Add this compound to Donor Chamber Check_Integrity->Add_Peptide Incubate Incubate at 37°C Add_Peptide->Incubate Sample Collect Samples from Receiver Chamber at Time Points Incubate->Sample Quantify Quantify Peptide Concentration Sample->Quantify Calculate_Papp Calculate Apparent Permeability (Papp) Quantify->Calculate_Papp End End Calculate_Papp->End

Caption: Workflow for Caco-2 Cell Permeability Assay.

Cytotoxicity Assays

Protocol: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the this compound for a specified period.

  • Controls: Include untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, which reduces NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically around 490 nm) using a microplate reader.

  • Cytotoxicity Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

Protocol: WST-1 (Water-Soluble Tetrazolium Salt-1) Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of the this compound.

  • WST-1 Addition: Add the WST-1 reagent to each well.

  • Incubation: Incubate the plate at 37°C for a period of time (typically 1-4 hours). During this time, mitochondrial dehydrogenases in viable cells will cleave the WST-1 to a soluble formazan dye.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 450 nm.

  • Viability Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.

Peptide Stability Assay

Protocol: Stability in Simulated Gastric Fluid (SGF)

  • SGF Preparation: Prepare SGF according to the United States Pharmacopeia (USP) guidelines, which typically includes sodium chloride, hydrochloric acid to adjust the pH to around 1.2, and pepsin.

  • Peptide Incubation: Incubate the this compound in the prepared SGF at 37°C.

  • Time Points: At various time points, take aliquots of the incubation mixture.

  • Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., a strong acid or organic solvent).

  • Analysis: Analyze the amount of intact this compound remaining at each time point using RP-HPLC or LC-MS.

  • Half-Life Calculation: Determine the degradation rate and calculate the half-life of the peptide in SGF.

Conclusion

TAT-amides represent a refined and promising class of cell-penetrating peptides for drug delivery applications. Their C-terminal amidation confers enhanced metabolic stability without compromising their inherent ability to traverse cellular membranes. A thorough understanding of their biophysical properties, including their interactions with cell membranes, mechanisms of uptake, stability in biological fluids, and cytotoxic potential, is paramount for the rational design and successful development of this compound-based therapeutics. The experimental protocols and data presented in this guide offer a foundational resource for researchers to further explore and harness the potential of these remarkable molecular transporters. As research continues to unravel the intricacies of their biological interactions, TAT-amides are poised to play an increasingly significant role in the future of medicine.

References

Navigating the Cellular Maze: An In-depth Technical Guide to TAT-Amide Cell Entry Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) peptide, a short, arginine-rich cell-penetrating peptide (CPP), has emerged as a powerful tool for intracellular delivery of a wide range of therapeutic and diagnostic agents. Its ability to traverse the plasma membrane, a significant barrier for most macromolecules, has made it a subject of intense research. This technical guide provides a comprehensive overview of the cellular entry mechanisms of TAT-amide, detailing the experimental protocols used to elucidate these pathways and presenting quantitative data to inform future research and development.

Core Mechanisms of this compound Cellular Entry

The cellular uptake of this compound is a complex process that does not rely on a single, universal mechanism. Instead, it is a multifaceted process influenced by several factors including the nature and size of the conjugated cargo, the concentration of the this compound conjugate, and the specific cell type being investigated. The primary entry pathways can be broadly categorized into two main routes: direct translocation across the plasma membrane and endocytosis .[1][2]

Direct Translocation

Direct translocation is an energy-independent process where the TAT peptide traverses the lipid bilayer directly. This mechanism is thought to involve the formation of transient pores or membrane destabilization.[1] The initial interaction is driven by the electrostatic attraction between the positively charged arginine residues of the TAT peptide and the negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[3][4] This interaction is believed to induce a conformational change in the peptide, facilitating its insertion into and subsequent passage through the membrane.

Endocytosis

Endocytosis is an energy-dependent process where the cell engulfs the this compound conjugate, enclosing it within a vesicle. Several distinct endocytic pathways have been implicated in this compound uptake:

  • Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) through actin-driven membrane ruffling. It is considered a major pathway for the internalization of TAT and its conjugates, particularly larger cargo.

  • Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles. Some studies have shown that the uptake of unconjugated TAT peptide can be partially inhibited by blockers of CME, suggesting its involvement.

  • Caveolae-Mediated Endocytosis: This pathway utilizes small, flask-shaped invaginations of the plasma membrane called caveolae. While some reports have suggested a role for this pathway, particularly for TAT-fusion proteins, other studies indicate it is not essential for the uptake of unconjugated TAT peptide.

The prevailing evidence suggests that for many TAT-cargo conjugates, internalization occurs predominantly through endocytic pathways, with macropinocytosis often playing a significant role.

Quantitative Analysis of this compound Uptake

The efficiency and kinetics of this compound uptake are critical parameters for its application in drug delivery. The following tables summarize quantitative data from various studies.

Uptake Efficiency of TAT-Fusion Proteins
Cargo ProteinCell LineFold Increase in Uptake (Compared to Cargo Alone)Reference(s)
Green Fluorescent Protein (GFP)Primary AstrocytesSignificant enhancement
Avidin (68 kDa)HeLa~8-fold
Streptavidin (53 kDa)HeLaSignificantly higher than unconjugated
PorphyrinA549Higher tumor uptake in vivo (6.32 ± 1.24% IA/g vs 2.45 ± 0.88% IA/g)
Effect of Endocytosis Inhibitors on this compound Uptake
InhibitorTarget PathwayCell LineConcentration% Inhibition (approx.)Reference(s)
ChlorpromazineClathrin-Mediated EndocytosisHeLa10 µMPartial Inhibition
FilipinCaveolae-Mediated EndocytosisHeLa1 µg/mLLittle to no effect
AmilorideMacropinocytosisMDA-MB-23150 µM>50%
Cytochalasin DMacropinocytosis/Actin PolymerizationHeLa5 µMInhibition observed
Methyl-β-cyclodextrin (MβCD)Lipid Raft-Dependent EndocytosisHeLa10 mMAttenuated uptake

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate this compound cell entry pathways.

Quantification of this compound Uptake by Flow Cytometry

Flow cytometry is a high-throughput method to quantify the percentage of cells that have internalized a fluorescently labeled this compound conjugate and the mean fluorescence intensity of the cell population.

Materials:

  • Fluorescently labeled this compound conjugate (e.g., FITC-TAT)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA or non-enzymatic cell dissociation solution

  • Trypan Blue solution (0.4%)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Treatment: Remove the culture medium and incubate the cells with various concentrations of the fluorescently labeled this compound conjugate in serum-free medium for the desired time points (e.g., 1-4 hours) at 37°C. Include a negative control of untreated cells.

  • Washing: After incubation, aspirate the treatment solution and wash the cells three times with ice-cold PBS to remove non-internalized conjugates.

  • Cell Detachment: Detach the cells from the plate using trypsin-EDTA or a non-enzymatic cell dissociation solution.

  • Quenching of Surface Fluorescence: To differentiate between membrane-bound and internalized peptide, resuspend the cells in a solution containing Trypan Blue (e.g., 0.2% w/v) and incubate on ice for 5-10 minutes. Trypan Blue will quench the fluorescence of the externally bound conjugates.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Gate the live cell population based on forward and side scatter profiles. Measure the fluorescence intensity in the appropriate channel (e.g., FITC channel).

  • Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity for each condition.

Visualization of this compound Internalization by Confocal Microscopy

Confocal microscopy allows for the visualization of the subcellular localization of fluorescently labeled this compound conjugates, providing qualitative evidence of internalization and trafficking.

Materials:

  • Fluorescently labeled this compound conjugate (e.g., TAMRA-TAT)

  • Cell culture medium

  • PBS

  • Paraformaldehyde (4%) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear stain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

  • Confocal microscope

Protocol:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere and grow to the desired confluency.

  • Treatment: Replace the culture medium with a solution containing the fluorescently labeled this compound conjugate at the desired concentration and incubate for the specified time at 37°C.

  • Washing: After incubation, wash the cells three times with PBS to remove unbound conjugate.

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If staining intracellular targets, permeabilize the cells with a permeabilization buffer for 10 minutes at room temperature.

  • Nuclear Staining: Incubate the cells with a nuclear stain according to the manufacturer's instructions.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a confocal microscope. Acquire images in the respective channels for the this compound conjugate and the nuclear stain. Z-stack imaging can be performed to confirm intracellular localization.

Visualizing the Pathways: Signaling and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Signaling Pathways of this compound Entry

TAT_Entry_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_direct Direct Translocation cluster_endocytosis Endocytosis (Energy-Dependent) This compound This compound HSPG Heparan Sulfate Proteoglycans This compound->HSPG Initial Binding Direct_Translocation Direct Translocation (Energy-Independent) HSPG->Direct_Translocation Macropinocytosis Macropinocytosis HSPG->Macropinocytosis CME Clathrin-Mediated Endocytosis HSPG->CME Caveolae Caveolae-Mediated Endocytosis HSPG->Caveolae Cytosolic_TAT Cytosolic This compound Direct_Translocation->Cytosolic_TAT Endosome Endosome Macropinocytosis->Endosome CME->Endosome Caveolae->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytosolic_TAT2 Cytosolic This compound Endosomal_Escape->Cytosolic_TAT2

Caption: Proposed cell entry pathways for this compound.

Experimental Workflow for Investigating this compound Uptake

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_flow Flow Cytometry cluster_microscopy Confocal Microscopy start Seed Cells treat Treat with Fluorescent this compound start->treat wash Wash to Remove Unbound Peptide treat->wash detach Detach Cells wash->detach fix Fix and Permeabilize wash->fix quench Quench Surface Fluorescence detach->quench analyze_flow Analyze on Flow Cytometer quench->analyze_flow stain Stain Nuclei fix->stain image Image with Confocal Microscope stain->image

Caption: Workflow for quantitative and qualitative analysis of this compound uptake.

Conclusion

The cellular uptake of this compound is a dynamic and multifaceted process involving both direct translocation and various endocytic pathways. The choice of pathway is highly dependent on the experimental conditions and the nature of the cargo. A thorough understanding of these mechanisms, facilitated by the quantitative and qualitative experimental approaches detailed in this guide, is essential for the rational design and optimization of TAT-based delivery systems for therapeutic and research applications. By leveraging this knowledge, scientists and drug developers can better harness the potential of this compound to overcome the cellular barrier and deliver transformative molecules to their intracellular targets.

References

The Dance at the Gate: A Technical Guide to TAT-Amide Interactions with Cell Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plasma membrane represents a formidable barrier, selectively controlling the passage of substances into the cell. Overcoming this barrier is the single greatest challenge in the development of large-molecule therapeutics. Among the most promising tools to emerge in this field are cell-penetrating peptides (CPPs), short amino acid sequences capable of traversing the membrane and delivering a wide array of molecular cargo. The trans-activator of transcription (TAT) peptide, derived from the HIV-1 virus, is one of the most well-studied and efficient CPPs. Its cationic sequence, rich in arginine and lysine residues, is the key to its remarkable cell entry capabilities.

This technical guide provides an in-depth exploration of the interaction between the TAT peptide and the cell membrane. We will focus on the mechanisms of entry, the signaling pathways involved, and the quantitative aspects of this interaction. Particular attention is given to the common use of C-terminal amidation in synthetic TAT peptides—a modification that neutralizes the negative charge of the C-terminal carboxyl group, preserving the peptide's overall cationic nature and enhancing its proteolytic stability. While the literature often refers to the "TAT peptide" generically, it is this amidated form that is most frequently employed in research and development.

Mechanisms of TAT-Amide Entry: A Multi-Pathway Approach

The entry of this compound into a cell is not a single event but a complex process that can occur through multiple, often competing, pathways. The predominant mechanism can depend on various factors, including TAT concentration, the nature and size of its cargo, and the specific cell type. The primary pathways are direct translocation and endocytosis.

Direct Translocation (Energy-Independent)

At high concentrations, this compound is believed to be capable of direct translocation across the lipid bilayer. This process is thought to be energy-independent and involves a direct physical interaction with the membrane components.

  • Electrostatic Interaction: The process begins with the electrostatic attraction between the positively charged guanidinium groups of the TAT's arginine residues and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans (HSPGs) and the phosphate head groups of membrane phospholipids.[1]

  • Membrane Destabilization and Pore Formation: Following this initial binding, the peptide is thought to induce transient, localized destabilization of the membrane. Molecular dynamics simulations and experimental evidence suggest that TAT can generate negative Gaussian curvature, leading to the formation of transient pores or toroidal pores through which the peptide and small cargo can pass directly into the cytoplasm.[1]

Endocytosis (Energy-Dependent)

At lower, more physiologically relevant concentrations, the primary route of entry for this compound and its cargo is endocytosis. This is an active, energy-dependent process confirmed by studies showing that uptake is significantly inhibited at low temperatures (4°C) or upon depletion of cellular ATP. The two main endocytic pathways implicated are macropinocytosis and clathrin-mediated endocytosis.

  • Macropinocytosis: This is often considered the main endocytic pathway for TAT and its larger cargo. It is a non-specific process of fluid-phase uptake involving significant actin cytoskeleton rearrangement to form large, irregular vesicles called macropinosomes. The process is initiated by TAT binding to the cell surface, which triggers a signaling cascade.

  • Clathrin-Mediated Endocytosis: Some studies have also shown the involvement of clathrin-coated pits in TAT uptake, a receptor-mediated process that internalizes specific molecules into smaller, uniform vesicles.

The logical flow of these entry mechanisms is visualized below.

G Figure 1. Proposed Mechanisms of this compound Cellular Entry TAT This compound Peptide Membrane Cell Surface (HSPGs, Phospholipids) TAT->Membrane Electrostatic Interaction Direct Direct Translocation Membrane->Direct High Concentration Energy-Independent Endo Endocytosis Membrane->Endo Low Concentration Energy-Dependent Pore Transient Pore Formation Direct->Pore Macro Macropinocytosis Endo->Macro Clathrin Clathrin-Mediated Endocytosis Endo->Clathrin Cytoplasm1 Cytoplasm Pore->Cytoplasm1 Cytoplasm2 Cytoplasm Macropinosome Macropinosome Macro->Macropinosome Endosome Endosome Clathrin->Endosome Escape Endosomal Escape Macropinosome->Escape Endosome->Escape Escape->Cytoplasm2

Figure 1. Proposed Mechanisms of this compound Cellular Entry

Quantitative Analysis of TAT-Membrane Interactions

Quantifying the binding and uptake of TAT is crucial for comparing its efficiency across different conditions and for the rational design of drug delivery systems.

Binding Affinity

The initial electrostatic interaction with the membrane can be quantified by the dissociation constant (Kd), where a lower Kd value indicates higher binding affinity. Studies using model membranes (liposomes) provide valuable insights into these interactions.

PeptideMembrane CompositionMethodDissociation Constant (Kd)Reference
TATPOPC (Neutral Liposomes)Second Harmonic Generation (SHG)7.5 ± 2.0 µM[2]
TATPOPG (Anionic Liposomes)Second Harmonic Generation (SHG)29.0 ± 4.0 µM[2]
TATSalmon Sperm DNAIsothermal Titration Calorimetry126 nM[3]

Note: The higher affinity for anionic POPG vesicles might seem counterintuitive but can be influenced by experimental conditions and the complexity of peptide-lipid interactions beyond simple charge attraction. The extremely high affinity for DNA highlights the peptide's ultimate nuclear localization tendency.

Cellular Uptake Efficiency

Cellular uptake is typically measured by flow cytometry or fluorescence microscopy, quantifying the amount of fluorescently labeled TAT peptide inside cells. Efficiency varies significantly with cell type, cargo, and peptide concentration.

Peptide/ConjugateCell LineConcentrationMethodResult (Relative to Control)Reference
Rhodamine-TATHeLa5 µMFlow Cytometry~10-fold increase in GeoMean Fluorescence
Rhodamine-TATA5495 µMFlow Cytometry~12-fold increase in GeoMean Fluorescence
Rhodamine-TATCHO5 µMFlow Cytometry~15-fold increase in GeoMean Fluorescence
TAT-GFPPC12 (undifferentiated)100 µg/mLFlow Cytometry~150% increase in GeoMean Fluorescence
TAT-GFPPC12 (differentiated)100 µg/mLFlow Cytometry~250% increase in GeoMean Fluorescence
cGFP-TATC2630 µMFluorescence Quantification~1.8 x 105 MFI (in cell after 4h)
lGFP-TATC2630 µMFluorescence Quantification~1.2 x 105 MFI (in cell after 4h)

Signaling Pathway: The Macropinocytosis Cascade

The induction of macropinocytosis by TAT is not a passive process; it involves the activation of a specific intracellular signaling cascade that drives actin polymerization and membrane ruffling. A key pathway involves the activation of the small GTPase Rac1 and its downstream effector, p21-activated kinase 1 (Pak1) .

  • Initiation: Binding of TAT to cell surface HSPGs is thought to trigger signaling events.

  • Rac1 Activation: This leads to the activation of Rac1, a master regulator of the actin cytoskeleton.

  • Pak1 Activation: Activated Rac1, in turn, activates Pak1.

  • Cytoskeletal Rearrangement: Pak1 phosphorylates multiple downstream targets that orchestrate the reorganization of actin filaments.

  • Membrane Ruffling & Cup Formation: This results in the formation of large, outward protrusions of the plasma membrane (ruffles), which then curve back to form a macropinocytic cup.

  • Vesicle Closure: The cup closes to form a large, fluid-filled vesicle (a macropinosome) containing the TAT peptide and its cargo, which then traffics into the cell.

This signaling cascade is depicted in the diagram below.

G Figure 2. TAT-Induced Macropinocytosis Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm HSPG HSPG Receptor Rac1_inactive Rac1-GDP (Inactive) HSPG->Rac1_inactive Signal Transduction Rac1_active Rac1-GTP (Active) Rac1_inactive->Rac1_active GEF activation Pak1_inactive Pak1 (Inactive) Rac1_active->Pak1_inactive Pak1_active Pak1 (Active) Pak1_inactive->Pak1_active Activation Actin Actin Cytoskeleton Rearrangement Pak1_active->Actin Phosphorylation of substrates Ruffling Membrane Ruffling & Macropinosome Formation Actin->Ruffling TAT This compound TAT->HSPG Binding

Figure 2. TAT-Induced Macropinocytosis Signaling Pathway

Key Experimental Protocols

Accurate and reproducible quantification of this compound uptake is essential. Below are detailed methodologies for two common and powerful techniques.

Protocol: Quantification of Cellular Uptake by Flow Cytometry

This protocol allows for the high-throughput quantification of both the percentage of cells that have internalized the peptide and the mean fluorescence intensity (MFI) of the cell population.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat)

  • Complete culture medium

  • 24-well tissue culture plates

  • Fluorescently labeled this compound (e.g., TMR-TAT, FITC-TAT)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA or non-enzymatic cell dissociation solution

  • Trypan Blue solution (0.2% w/v)

  • Flow cytometer

Methodology:

  • Cell Preparation: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight.

  • Treatment: Aspirate the culture medium. Wash cells once with serum-free medium. Add fresh serum-free medium containing the fluorescently labeled this compound at the desired concentration (e.g., 1-10 µM). Incubate for a defined period (e.g., 1 hour) at 37°C.

  • Washing: Aspirate the treatment solution. Wash the cells three times with 1 mL of ice-cold PBS to remove non-internalized peptide.

  • Cell Detachment: Add trypsin-EDTA or a non-enzymatic cell dissociation solution to detach the cells. The use of trypsin also helps cleave any remaining surface-bound peptides.

  • Quenching (Optional but Recommended): To differentiate between membrane-bound and truly internalized peptide, resuspend the cell pellet in PBS containing Trypan Blue. Incubate for 5-10 minutes on ice. Trypan Blue will quench the fluorescence of surface-bound fluorophores.

  • Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, acquiring at least 10,000 events per sample. Gate on the live cell population and quantify the percentage of fluorescent cells and the mean fluorescence intensity (MFI).

G Figure 3. Experimental Workflow for Flow Cytometry Assay Start Start Seed Seed cells in 24-well plate Start->Seed Incubate1 Incubate overnight (37°C, 5% CO2) Seed->Incubate1 Treat Treat with Fluorescent this compound Incubate1->Treat Incubate2 Incubate for 1 hour (37°C) Treat->Incubate2 Wash Wash 3x with ice-cold PBS Incubate2->Wash Detach Detach cells (e.g., Trypsin) Wash->Detach Quench Quench surface fluorescence (Trypan Blue) Detach->Quench Analyze Analyze on Flow Cytometer Quench->Analyze End End Analyze->End

Figure 3. Experimental Workflow for Flow Cytometry Assay
Protocol: Visualization of Internalization by Confocal Microscopy

This protocol allows for the qualitative assessment of this compound internalization and its subcellular localization.

Materials:

  • Cells of interest

  • Glass-bottom dishes or coverslips

  • Fluorescently labeled this compound

  • PBS

  • Paraformaldehyde (4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Organelle-specific stains (e.g., LysoTracker for lysosomes, DAPI for nucleus)

  • Mounting medium

  • Confocal microscope

Methodology:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.

  • Treatment: Treat cells with fluorescently labeled this compound as described in the flow cytometry protocol (Step 2).

  • Live Cell Imaging (Optional): To observe dynamics, image the cells live during or immediately after incubation. Add organelle trackers (e.g., LysoTracker) according to the manufacturer's protocol prior to imaging.

  • Fixation: For endpoint analysis, wash the cells three times with PBS. Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash three times with PBS.

  • Permeabilization: If intracellular antibody staining is required, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Staining: Incubate with nuclear stain (e.g., DAPI) for 5-10 minutes. Wash with PBS.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium. Image the cells using a confocal microscope, acquiring z-stacks to confirm intracellular localization. Analyze images for colocalization between the this compound signal and various organelle markers.

Conclusion and Future Directions

The this compound peptide remains a powerful and versatile tool for intracellular delivery. Its ability to engage with cell membranes through a combination of electrostatic interactions and the induction of specific endocytic pathways, particularly macropinocytosis via Rac1-Pak1 signaling, makes it highly efficient for a broad range of cargo. The common practice of C-terminal amidation ensures the peptide's stability and preserves the cationic character essential for its function.

Future research will continue to unravel the finer details of the balance between direct translocation and endocytosis. A deeper understanding of the molecular machinery governing endosomal escape—the critical step after endocytic uptake—will be paramount for improving the cytosolic delivery of TAT-conjugated therapeutics. Furthermore, developing cell-type specific targeting strategies by modifying the TAT sequence will enhance its therapeutic index, paving the way for more effective and safer targeted drug delivery platforms.

References

An In-depth Technical Guide on TAT-amide for Intracellular Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to TAT-amide and Cell-Penetrating Peptides

The delivery of therapeutic and diagnostic agents into living cells is a significant challenge in drug development and biomedical research. The cell membrane acts as a formidable barrier, restricting the entry of many large, hydrophilic molecules. Cell-penetrating peptides (CPPs) are a class of short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes.[1][2] Among the most well-studied CPPs is the Trans-Activator of Transcription (TAT) peptide, derived from the human immunodeficiency virus type 1 (HIV-1).[1][2] The core sequence responsible for its translocation properties is the highly cationic region, typically residues 47-57 (YGRKKRRQRRR).[3]

The term "this compound" refers to a TAT peptide that has been chemically modified at its C-terminus with an amide group instead of the natural carboxylic acid. This modification is crucial as it neutralizes the negative charge of the C-terminus, which can enhance the overall cationic nature of the peptide and potentially improve its interaction with the negatively charged cell membrane. Furthermore, amidation often increases the peptide's resistance to degradation by cellular proteases. This guide provides a comprehensive overview of the fundamental principles of this compound-mediated intracellular delivery, including its mechanisms of action, quantitative delivery data, and detailed experimental protocols.

Mechanisms of Intracellular Delivery

The precise mechanism by which this compound and other CPPs enter cells is a subject of ongoing research, with evidence supporting multiple pathways. The uptake mechanism can be influenced by several factors, including the nature and size of the cargo, the concentration of the this compound conjugate, and the specific cell type. The two primary proposed mechanisms are direct translocation and endocytosis.

1. Direct Translocation: This model suggests that the this compound conjugate can directly penetrate the plasma membrane to enter the cytoplasm. This energy-independent process is thought to be initiated by the electrostatic interactions between the positively charged arginine and lysine residues of the TAT peptide and the negatively charged components of the cell membrane, such as heparan sulfate proteoglycans and phospholipids. This interaction is believed to destabilize the membrane bilayer, allowing the peptide and its attached cargo to pass through. Some studies propose the formation of transient pores or other membrane structures that facilitate this entry.

2. Endocytosis: This is an energy-dependent process where the cell engulfs the this compound conjugate by forming vesicles. Several endocytic pathways have been implicated in the uptake of TAT peptides, including:

  • Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often associated with the uptake of larger TAT-cargo conjugates.

  • Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate to form vesicles.

  • Caveolin-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.

Once internalized via endocytosis, the this compound conjugate is entrapped within endosomes. For the cargo to exert its biological effect, it must escape the endosome and reach the cytoplasm. This "endosomal escape" is a critical and often rate-limiting step in the delivery process.

It is now widely believed that these mechanisms are not mutually exclusive and can occur simultaneously. At lower concentrations, TAT peptides may favor endocytic pathways, while at higher concentrations, direct translocation may become more prominent.

TAT-amide_Uptake_Pathways cluster_cell Intracellular Space cluster_endocytosis Endocytosis TAT_Cargo This compound-Cargo Conjugate TAT_Cargo->Membrane 1. Membrane Interaction Endosome Endosome Membrane->Endosome 2b. Endocytosis (e.g., Macropinocytosis) Cytoplasm Cytoplasm Membrane->Cytoplasm 2a. Direct Translocation Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Maturation Endosome->Cytoplasm 3. Endosomal Escape Late_Endosome->Cytoplasm Degradation Nucleus Nucleus Cytoplasm->Nucleus Nuclear Targeting

Figure 1. Proposed mechanisms for this compound mediated intracellular delivery.

Quantitative Analysis of this compound Delivery

The efficiency of this compound-mediated delivery can be highly variable and is dependent on the specific cargo, cell line, and experimental conditions. Below are tables summarizing representative quantitative data from various studies.

Table 1: Delivery Efficiency of TAT-Conjugated Cargo

Cargo Cell Line TAT Concentration (µM) Delivery Efficiency (% of positive cells) Reference
eGFP HeLa 1 85%
eGFP CHO 1 70%
Cre Recombinase HEK293 2 90%
β-galactosidase Jurkat 5 60%
Porphyrin A549 10 Significantly higher than porphyrin alone

| 60 kDa Protein (FITC-Streptavidin) | HeLa | 10 | ~1.5 pmol/mg protein | |

Table 2: Cytotoxicity of TAT-Conjugates

Conjugate Cell Line Concentration (µM) Cell Viability (%) Assay Reference
TAT-dsDNA HeLa up to 50 ~100% WST-1
Doxorubicin-loaded TAT-liposomes B16-F10 1 µg/ml Dox equiv. 43% CellTiter Blue
Doxorubicin-loaded TAT-liposomes HeLa 1 µg/ml Dox equiv. 61% CellTiter Blue

| Free TAT peptide | CHO | 50 | > 90% | WST-1 | |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound delivery systems. Below are generalized protocols for the synthesis of a this compound peptide, its conjugation to a cargo molecule, and a cellular uptake assay.

Protocol 1: Solid-Phase Synthesis of TAT-Cys-amide

This protocol describes the synthesis of a TAT peptide with a C-terminal cysteine and amidation (Sequence: YGRKKRRQRRRC-amide) using Fmoc (Fluorenylmethyloxycarbonyl) chemistry. The C-terminal cysteine provides a thiol group for subsequent conjugation to cargo molecules.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Arg(Pbf)-OH, etc.)

  • Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 15-30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-amino acid (Fmoc-Cys(Trt)-OH) in DMF.

    • Add HBTU and DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Arg, Gln, Arg, etc.) until the full peptide is assembled.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid (Tyrosine).

  • Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized TAT-Cys-amide peptide by mass spectrometry and analytical HPLC.

Protocol 2: Conjugation of a Maleimide-Activated Cargo to TAT-Cys-amide

This protocol describes the conjugation of a cargo molecule containing a maleimide group to the thiol group of the synthesized TAT-Cys-amide peptide.

Materials:

  • Purified TAT-Cys-amide peptide

  • Maleimide-activated cargo molecule

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, containing EDTA

  • Purification system (e.g., RP-HPLC or size-exclusion chromatography)

Procedure:

  • Dissolve Reactants: Dissolve the TAT-Cys-amide peptide in the conjugation buffer. Separately, dissolve the maleimide-activated cargo in a suitable solvent (e.g., DMSO) and then dilute it in the conjugation buffer.

  • Conjugation Reaction: Mix the TAT-Cys-amide and the maleimide-activated cargo at a slight molar excess of the peptide (e.g., 1.2:1 peptide:cargo ratio).

  • Incubation: Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight, with gentle mixing.

  • Purification: Purify the TAT-cargo conjugate from unreacted peptide and cargo using RP-HPLC or another suitable chromatographic method.

  • Characterization: Confirm the successful conjugation and purity of the final product using mass spectrometry and analytical HPLC.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Conjugation cluster_assay Cellular Delivery Assay cluster_analysis Analysis Methods SPPS 1. Solid-Phase Peptide Synthesis (TAT-Cys-amide) Purify_Peptide 2. HPLC Purification of Peptide SPPS->Purify_Peptide Conjugation 3. Conjugation to Maleimide-Cargo Purify_Peptide->Conjugation Purify_Conjugate 4. HPLC Purification of Conjugate Conjugation->Purify_Conjugate Cell_Culture 5. Seed Cells in 96-well plate Purify_Conjugate->Cell_Culture Characterize (Mass Spec, HPLC) Incubation 6. Incubate Cells with TAT-Cargo Conjugate Cell_Culture->Incubation Wash 7. Wash Cells to Remove Extracellular Conjugate Incubation->Wash Analysis 8. Quantify Uptake Wash->Analysis Flow_Cytometry Flow Cytometry (% Positive Cells, MFI) Analysis->Flow_Cytometry Microscopy Fluorescence Microscopy (Localization) Analysis->Microscopy

Figure 2. General workflow for synthesis, conjugation, and analysis.
Protocol 3: Cellular Uptake Assay by Flow Cytometry

This protocol provides a method to quantify the intracellular delivery of a fluorescently labeled TAT-cargo conjugate.

Materials:

  • Adherent or suspension cells (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • TAT-cargo-fluorophore conjugate

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well or 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).

  • Treatment: Replace the medium with fresh medium containing the TAT-cargo-fluorophore conjugate at the desired concentrations. Include a control group of untreated cells and cells treated with the fluorophore-cargo alone.

  • Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C and 5% CO2.

  • Washing:

    • For adherent cells: Aspirate the medium, wash the cells three times with cold PBS.

    • For suspension cells: Centrifuge the cells, aspirate the supernatant, and resuspend in cold PBS. Repeat three times.

  • Cell Detachment (for adherent cells): Add Trypsin-EDTA to detach the cells. Quench the trypsin with complete medium.

  • Sample Preparation: Transfer the cell suspension to flow cytometry tubes. Centrifuge and resuspend the cells in cold PBS or flow cytometry buffer.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, using the appropriate laser and filter for the specific fluorophore. Gate on the live cell population and quantify the percentage of fluorescent cells and the mean fluorescence intensity (MFI).

Conclusion

The this compound peptide is a powerful and versatile tool for the intracellular delivery of a wide range of cargo molecules. Its highly cationic nature facilitates interaction with the cell membrane, leading to internalization through a combination of direct translocation and endocytic pathways. The C-terminal amidation enhances its stability and can improve delivery efficiency. While the precise mechanisms are still under investigation, the empirical evidence overwhelmingly supports its efficacy. The successful application of this compound as a delivery vector requires careful consideration of cargo properties, conjugation chemistry, and rigorous quantification of uptake and cytotoxicity. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute effective this compound-mediated intracellular delivery strategies.

References

The Impact of C-Terminal Amidation on TAT Peptide Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 virus, is a cornerstone of drug delivery research. As one of the most well-studied cell-penetrating peptides (CPPs), its ability to traverse cellular membranes and deliver a wide array of cargo molecules—from small molecules to large proteins and nanoparticles—has made it an invaluable tool.[1][2][3][4] The core sequence responsible for this activity is the highly cationic region, typically represented as YGRKKRRQRRR or GRKKRRQRRRPQ.[3] While the native peptide possesses a C-terminal carboxylic acid, synthetic modifications are commonly explored to enhance its therapeutic potential. Among these, C-terminal amidation is a key strategy investigated for its effects on peptide stability and overall activity. This technical guide provides an in-depth analysis of the TAT-amide peptide, summarizing its activity, the mechanisms governing its function, and detailed protocols for its study.

TAT Peptide Sequences and the Role of C-Terminal Amidation

The fundamental activity of the TAT peptide lies in its arginine-rich motif, which facilitates interaction with the negatively charged cell membrane. A common synthetic variant involves the amidation of the C-terminus, converting the terminal carboxyl group (-COOH) to an amide group (-CONH2). This seemingly minor modification can have significant implications for the peptide's biological performance.

Enhanced Proteolytic Stability

One of the primary advantages of C-terminal amidation is the enhancement of the peptide's stability against enzymatic degradation. The terminal amide bond is more resistant to carboxypeptidases, which are prevalent in serum and cellular environments. This increased stability ensures a longer half-life for the peptide, allowing for more sustained interaction with target cells and potentially greater overall efficacy of the conjugated cargo. Studies have shown that the proteolytic cleavage of the free TAT peptide in human plasma is rapid, with a half-life of approximately 3.5 minutes. Protecting the C-terminus by amidation is a recognized strategy to improve the stability of CPPs against this degradation.

Impact on Cellular Uptake

While C-terminal amidation is well-documented to improve proteolytic stability, its direct impact on the efficiency of cellular uptake is less clear from publicly available, direct comparative studies. The primary driver for TAT's initial interaction with the cell surface is the strong electrostatic attraction between the peptide's positive charges (from arginine and lysine residues) and the negatively charged heparan sulfate proteoglycans on the cell membrane. Since amidation neutralizes the negative charge of the C-terminal carboxyl group, it increases the overall net positive charge of the peptide, which may enhance this initial electrostatic binding. However, without direct quantitative studies comparing the uptake of TAT-COOH versus TAT-CONH2, the precise effect on internalization rates remains an area for further investigation.

Quantitative Data Summary

The following tables summarize key quantitative data related to TAT peptide activity.

Table 1: Proteolytic Stability of TAT Peptide

Peptide FormEnvironmentHalf-life (t½)Reference
Free TAT Peptide (TATp)Human Plasma~ 3.5 minutes
Free TAT Peptide (TATp)Trypsin Solution~ 3.5 minutes
TATp-PEG-PE ConjugateTrypsin Solution~ 10 minutes
General CPPsProteolytic EnvironmentsEnhanced stability with C-terminal amidation

Table 2: Cellular Uptake and Activity of TAT-Peptide Conjugates (General)

Peptide/ConjugateCargoCell LineKey FindingReference
TAT-PorphyrinPorphyrinA549Higher tumor uptake for TAT conjugate (6.32 ± 1.24 %IA/g) vs. porphyrin alone (2.45 ± 0.88 %IA/g).
TAT-PeptidePKI PeptideHeLa, A549, CHOMagnitude of uptake: Polyarginine=Transportan > Antennapedia > TAT.
TAT-fused proteinsVarious proteinsMultipleEfficient delivery of proteins ranging from 30 kDa to 150 kDa.
TAT-Silica NanoparticlesSilica Nanoparticles (30-800 nm)NIH 3T3Cellular uptake significantly increased for all particle sizes with TAT functionalization.

Mechanism of Cellular Uptake

The precise mechanism by which TAT peptides enter cells is a subject of ongoing research, with evidence supporting multiple pathways. The process is generally understood to be initiated by electrostatic interactions, followed by internalization through endocytosis, and in some cases, direct translocation across the membrane.

Signaling and Uptake Pathway

The prevailing model suggests that the highly cationic TAT peptide first binds to negatively charged heparan sulfate proteoglycans on the cell surface. This interaction is thought to trigger an endocytic process, primarily macropinocytosis, which is a form of fluid-phase endocytosis. This process involves significant membrane ruffling and the formation of large vesicles (macropinosomes) that engulf the peptide and its associated cargo. Once inside the cell, the peptide-cargo complex must escape the endosome to reach the cytoplasm and its target.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TAT_Peptide This compound Peptide (+ charge) TAT_Cargo TAT-Cargo Complex TAT_Peptide->TAT_Cargo Conjugation Cargo Cargo Cargo->TAT_Cargo HSPG Heparan Sulfate Proteoglycans (- charge) TAT_Cargo->HSPG 1. Electrostatic     Interaction Macropinosome Macropinosome HSPG->Macropinosome 2. Macropinocytosis Endosomal_Escape Endosomal Escape Macropinosome->Endosomal_Escape 3. Vesicle Transport Cytoplasm Cytoplasmic Cargo Endosomal_Escape->Cytoplasm 4. Cargo Release

Figure 1: Proposed cellular uptake pathway for this compound peptide conjugates.

Experimental Protocols

Accurate assessment of this compound peptide activity requires robust and well-controlled experimental designs. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of C-Terminally Amidated TAT Peptide

C-terminally amidated peptides are efficiently synthesized using Solid-Phase Peptide Synthesis (SPPS) with an appropriate resin, such as Rink Amide resin.

  • Resin Preparation : Start with a Rink Amide resin, which has a linker that, upon cleavage with trifluoroacetic acid (TFA), yields a C-terminal amide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection : Remove the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling : Activate the first C-terminal amino acid (Arginine) and couple it to the deprotected resin. A common activation method uses HBTU/HOBt (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / 1-Hydroxybenzotriazole) and a base such as N,N-diisopropylethylamine (DIPEA) in DMF.

  • Wash : Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle : Repeat the deprotection and coupling steps for each subsequent amino acid in the TAT sequence (Arg, Gln, Arg, Arg, Lys, Lys, Arg, Gly, Tyr).

  • Cleavage and Deprotection : Once the sequence is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Precipitation and Purification : Precipitate the crude peptide in cold diethyl ether, pellet it by centrifugation, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification : Confirm the identity and purity of the final amidated peptide using mass spectrometry and analytical HPLC.

G Start Start: Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling1 Couple First AA (Fmoc-Arg(Pbf)-OH) Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Loop Repeat for each AA in sequence Wash1->Loop Loop->Deprotection1 Next AA Cleavage Cleavage from Resin (TFA Cocktail) Loop->Cleavage Final AA Purification Purification (RP-HPLC) Cleavage->Purification End End: Purified this compound Purification->End

Figure 2: Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.
Protocol 2: Cellular Uptake Quantification by Flow Cytometry

This protocol allows for the quantitative measurement of peptide internalization in a large cell population.

  • Peptide Labeling : Conjugate the this compound peptide with a fluorescent dye (e.g., FITC, TAMRA, or Alexa Fluor 488) for detection. Purify the labeled peptide via HPLC.

  • Cell Culture : Seed cells (e.g., HeLa, A549) in 24-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Incubation : Replace the culture medium with serum-free medium containing the fluorescently labeled this compound peptide at the desired concentration (e.g., 1-10 µM). Incubate for a specific period (e.g., 1-4 hours) at 37°C.

  • Remove Surface-Bound Peptide : Wash the cells twice with ice-cold phosphate-buffered saline (PBS). To remove non-internalized, membrane-bound peptides, briefly wash with a heparin solution (1 mg/mL in PBS) or treat with trypsin-EDTA.

  • Cell Harvesting : Detach the cells using trypsin-EDTA, then neutralize with complete medium. Pellet the cells by centrifugation.

  • Resuspension : Resuspend the cell pellet in cold PBS or a suitable FACS buffer (e.g., PBS with 1% BSA).

  • Analysis : Analyze the cell suspension using a flow cytometer. Measure the mean fluorescence intensity (MFI) of the cell population, which corresponds to the amount of internalized peptide. Use untreated cells as a negative control to set the baseline fluorescence.

Protocol 3: Visualization of Cellular Uptake by Confocal Microscopy

This method provides spatial information on the subcellular localization of the peptide.

  • Cell Seeding : Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.

  • Incubation : Treat the cells with the fluorescently labeled this compound peptide as described in the flow cytometry protocol (Step 3).

  • Washing : Gently wash the cells three times with PBS to remove the peptide-containing medium.

  • Counterstaining (Optional) : To visualize specific organelles, incubate the cells with relevant dyes. For example, use Hoechst 33342 to stain the nucleus or a lysosomal tracker to visualize endosomes.

  • Fixation (Optional, with caution) : Cells can be fixed with 4% paraformaldehyde (PFA) in PBS. However, be aware that fixation can sometimes cause artifacts by redistributing the peptide. Live-cell imaging is often preferred.

  • Imaging : Mount the samples and visualize them using a confocal laser scanning microscope. Acquire images in the appropriate channels for the peptide's fluorophore and any counterstains. Z-stack images can be acquired to confirm intracellular localization.

Protocol 4: Proteolytic Stability Assay

This assay determines the peptide's resistance to enzymatic degradation.

  • Sample Preparation : Prepare solutions of the this compound peptide in relevant biological fluids, such as human serum or plasma, or in a buffer containing a specific protease like trypsin.

  • Incubation : Incubate the samples at 37°C.

  • Time Points : At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching : Immediately stop the enzymatic reaction by adding a quenching agent, such as trifluoroacetic acid (TFA) or by precipitating the proteins with acetone or acetonitrile.

  • Analysis : Centrifuge the quenched samples to pellet any precipitated proteins. Analyze the supernatant using RP-HPLC.

  • Quantification : Quantify the amount of remaining intact peptide at each time point by measuring the area of the corresponding peak in the HPLC chromatogram. Calculate the peptide's half-life by plotting the percentage of intact peptide versus time.

Conclusion

C-terminal amidation of the TAT peptide is a critical synthetic modification that primarily enhances its proteolytic stability, a key factor for in vivo applications. While this modification increases the peptide's net positive charge, its direct influence on cellular uptake efficiency requires more dedicated comparative studies. The mechanisms of TAT peptide entry are complex, involving a multi-step process initiated by electrostatic interactions and proceeding largely through macropinocytosis. For researchers in drug development, the use of this compound offers a more robust delivery vector compared to its non-amidated counterpart due to its increased resistance to degradation. The standardized protocols provided in this guide offer a framework for the synthesis, quantification, and visualization of this compound activity, enabling further exploration and optimization of this powerful cargo delivery system.

References

The Impact of C-Terminal Amidation on TAT Peptide Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The HIV-1 trans-activator of transcription (TAT) peptide has emerged as a powerful tool for intracellular delivery of various therapeutic and diagnostic agents. Its ability to efficiently traverse cellular membranes has made it a focal point in drug development. A common modification to enhance the functionality of the TAT peptide is C-terminal amidation. This technical guide provides a comprehensive overview of the role of C-terminal amidation in modulating the function of the TAT peptide. We will delve into its effects on proteolytic stability, cellular uptake, and cytotoxicity, supported by quantitative data where available. Furthermore, this guide offers detailed experimental protocols for the synthesis, purification, and functional characterization of C-terminally amidated TAT peptides, along with visual representations of key pathways and workflows to facilitate a deeper understanding.

The Core Function of C-Terminal Amidation

The primary role of C-terminal amidation is to enhance the stability of the TAT peptide by protecting it from enzymatic degradation. The C-terminus of a peptide is susceptible to cleavage by carboxypeptidases present in biological fluids. By replacing the negatively charged C-terminal carboxyl group with a neutral amide group, the peptide becomes more resistant to this proteolytic activity. This increased stability translates to a longer half-life in biological systems, allowing for a greater opportunity to reach its target cells and exert its function.

While direct quantitative comparisons of the stability of free C-terminally amidated versus non-amidated TAT peptides are not extensively documented in the literature, studies on TAT peptide conjugates provide strong evidence for the stabilizing effect of C-terminal protection.

Peptide FormHalf-life (t1/2) in Trypsin-containing PBS (pH 7.4)Reference
Free TATp~3.5 minutes[1]
TATp-conjugate~10 minutes[1]

This table summarizes the proteolytic stability of a free TAT peptide (TATp) versus a TATp-conjugate. The conjugation, by modifying the C-terminus, significantly increases the peptide's half-life, demonstrating the importance of C-terminal protection against proteolysis.

Cellular Uptake and Cytotoxicity

The cellular uptake of the TAT peptide is a complex process, primarily initiated by the electrostatic interaction between the positively charged peptide and negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface[2][3][4]. This interaction is thought to trigger endocytosis, leading to the internalization of the peptide and its cargo.

The effect of C-terminal amidation on cellular uptake is not definitively quantified in existing literature. However, by neutralizing the negative charge of the C-terminal carboxyl group, amidation results in a peptide with a higher net positive charge. This could potentially enhance the initial electrostatic interaction with the negatively charged cell surface, although this has not been experimentally verified. Studies on TAT peptide conjugates have shown that modifications at the C-terminus can influence cellular uptake and cytotoxicity. For instance, a C-terminal doxorubicin conjugate of the TAT peptide exhibited higher cellular uptake and cytotoxicity against both drug-sensitive and drug-resistant cancer cells compared to its N-terminal counterpart.

Further research is required to isolate and quantify the specific contribution of C-terminal amidation to the cellular uptake and cytotoxicity of the unconjugated TAT peptide.

Experimental Protocols

Synthesis of C-Terminally Amidated TAT Peptide (TAT-NH₂)

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for producing C-terminally amidated TAT peptides.

Materials:

  • Rink Amide resin (e.g., Rink Amide AM resin)

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation reagent: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) in DMF.

    • Add HBTU/HOBt and DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the TAT peptide sequence (YGRKKRRQRRR).

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Washing: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether to remove scavengers.

  • Drying: Dry the peptide pellet under vacuum to obtain the crude C-terminally amidated TAT peptide.

Purification by Reverse-Phase HPLC

Materials:

  • Crude TAT-NH₂ peptide

  • HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude TAT-NH₂ in a minimal amount of Solvent A.

  • Column Equilibration: Equilibrate the C18 column with Solvent A.

  • Injection and Elution: Inject the dissolved peptide onto the column and elute using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes).

  • Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified TAT-NH₂ peptide as a white powder.

Quantitative Cellular Uptake Assay using Flow Cytometry

Materials:

  • Fluorescently labeled TAT-NH₂ and non-amidated TAT-COOH (e.g., FITC-labeled)

  • Cell line of interest (e.g., HeLa cells)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate and culture until they reach 70-80% confluency.

  • Peptide Incubation: Replace the culture medium with fresh medium containing different concentrations of fluorescently labeled TAT-NH₂ or TAT-COOH. Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing: Aspirate the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptides.

  • Cell Detachment: Detach the cells using Trypsin-EDTA.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Gate the live cell population and measure the mean fluorescence intensity (MFI) for each condition.

  • Data Analysis: Compare the MFI of cells treated with TAT-NH₂ to those treated with TAT-COOH to determine the relative cellular uptake.

Visualization of Cellular Uptake by Confocal Microscopy

Materials:

  • Fluorescently labeled TAT-NH₂ and TAT-COOH

  • Cells grown on glass-bottom dishes

  • PBS

  • Paraformaldehyde (PFA) for fixation

  • DAPI for nuclear staining

  • Endosomal/lysosomal markers (e.g., LysoTracker)

  • Confocal microscope

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere.

  • Peptide Incubation: Treat cells with fluorescently labeled TAT-NH₂ or TAT-COOH as described for the flow cytometry assay.

  • Washing: Wash the cells three times with PBS.

  • Staining (Optional): For colocalization studies, incubate the cells with endosomal or lysosomal markers according to the manufacturer's instructions.

  • Fixation: Fix the cells with 4% PFA for 15 minutes.

  • Nuclear Staining: Stain the cell nuclei with DAPI.

  • Imaging: Acquire z-stack images using a confocal microscope to visualize the intracellular localization of the peptides.

Cytotoxicity Assessment using MTT Assay

Materials:

  • TAT-NH₂ and TAT-COOH peptides

  • Cell line of interest

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with a range of concentrations of TAT-NH₂ and TAT-COOH for a specified duration (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Signaling Pathways and Experimental Workflows

The primary mechanism of TAT peptide uptake involves an initial interaction with heparan sulfate proteoglycans on the cell surface, which triggers endocytosis. C-terminal amidation, by increasing the net positive charge of the peptide, may enhance this initial binding, potentially leading to more efficient internalization.

Proposed Influence of C-Terminal Amidation on Cellular Uptake

G cluster_0 TAT Peptide Variants cluster_1 Cellular Interaction and Uptake TAT-COOH TAT-COOH HSPG_Binding Heparan Sulfate Proteoglycan Binding TAT-COOH->HSPG_Binding Electrostatic Interaction (- charge) TAT-NH2 TAT-NH2 TAT-NH2->HSPG_Binding Potentially Enhanced Electrostatic Interaction (neutral charge) Endocytosis Endocytosis HSPG_Binding->Endocytosis Intracellular_Delivery Intracellular Delivery Endocytosis->Intracellular_Delivery

Caption: Potential influence of C-terminal amidation on TAT peptide's interaction with the cell surface.

Experimental Workflow for Characterizing Amidated TAT Peptides

G Start Start: Characterization of Amidated TAT Peptide Synthesis Solid-Phase Peptide Synthesis (TAT-NH2) Start->Synthesis Purification Reverse-Phase HPLC Synthesis->Purification Purity_Analysis Analytical HPLC & Mass Spec Purification->Purity_Analysis Functional_Assays Functional Assays Purity_Analysis->Functional_Assays Stability_Assay Proteolytic Stability Assay Functional_Assays->Stability_Assay Uptake_Assay Cellular Uptake Assay (Flow Cytometry/Confocal) Functional_Assays->Uptake_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Functional_Assays->Cytotoxicity_Assay Data_Analysis Data Analysis & Comparison (Amidated vs. Non-amidated) Stability_Assay->Data_Analysis Uptake_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End Conclusion: Functional Impact of C-Terminal Amidation Data_Analysis->End

Caption: A typical experimental workflow for the synthesis and functional characterization of C-terminally amidated TAT peptides.

Conclusion

C-terminal amidation is a critical modification for enhancing the therapeutic potential of the TAT peptide. The primary and most well-documented advantage is the significant increase in proteolytic stability, which prolongs the peptide's half-life in biological environments. While the direct impact of amidation on cellular uptake and cytotoxicity requires more targeted investigation, the alteration of the peptide's net charge suggests a potential for enhanced interaction with the cell surface. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to synthesize, purify, and rigorously evaluate the functional consequences of C-terminal amidation on the TAT peptide, thereby facilitating the development of more effective TAT-based drug delivery systems.

References

An In-depth Technical Guide to the Core Differences Between TAT-amide and TAT Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the standard HIV-1 transactivator of transcription (TAT) peptide, terminating in a carboxylic acid (TAT-COOH), and its C-terminally amidated counterpart (TAT-amide). We will explore the fundamental chemical differences and their significant impact on proteolytic stability, cellular uptake, and overall efficacy as a cell-penetrating peptide (CPP) for drug delivery.

Executive Summary

The modification of the C-terminal carboxyl group of the TAT peptide to a primary amide is a critical chemical alteration that enhances its utility as a drug delivery vector. This conversion neutralizes the negative charge at physiological pH and mimics a natural peptide bond, thereby conferring two primary advantages:

  • Enhanced Proteolytic Stability: C-terminal amidation significantly protects the peptide from degradation by exopeptidases, leading to a longer half-life in biological fluids.

  • Improved Bioactivity: By resisting degradation, a higher concentration of intact peptide is available to interact with the cell membrane over time, which is expected to lead to more efficient cellular internalization of conjugated cargo.

This guide will present the underlying principles, quantitative data (where available), detailed experimental methodologies, and visual workflows to provide a comprehensive understanding of the advantages of this compound over its unmodified counterpart.

Structural and Physicochemical Differences

The standard TAT peptide sequence is Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg . The key difference lies at the C-terminus:

  • TAT Peptide (TAT-COOH): The C-terminal arginine has a free carboxyl group (-COOH), which is deprotonated and negatively charged (-COO⁻) at physiological pH.

  • This compound (TAT-NH₂): The C-terminal carboxyl group is replaced by a primary amide group (-CONH₂), which is neutral and uncharged.

This single modification has a profound impact on the peptide's net charge and its susceptibility to enzymatic degradation.

Comparative Analysis: Stability and Efficacy

Proteolytic Stability

Peptides in circulation are rapidly degraded by proteases. The TAT peptide, rich in basic residues, is particularly susceptible to trypsin-like serine proteases, which cleave at the C-terminal side of arginine and lysine. Furthermore, carboxypeptidases present in serum can sequentially cleave amino acids from the C-terminus.

C-terminal amidation directly inhibits the action of carboxypeptidases , which require a free carboxyl group for substrate recognition. This significantly enhances the peptide's stability and prolongs its circulatory half-life.

Peptide VariantModificationHalf-life (t½) in Trypsin SolutionRationale for Stability
TAT-COOH Free C-terminal carboxylic acid~3.5 minutes[1][2]Susceptible to both endo- and exopeptidases (carboxypeptidases). The free carboxylate is a recognition site for carboxypeptidases.
This compound C-terminal primary amideSignificantly Increased (Predicted) The amide bond mimics a natural peptide linkage, conferring resistance to carboxypeptidase-mediated degradation. Many biologically active polypeptides are C-terminally amidated to extend their half-life[3].
Cellular Uptake and Delivery Efficacy

The primary mechanism for TAT peptide internalization, particularly with large cargo, is macropinocytosis . This is an energy-dependent endocytic process involving significant plasma membrane remodeling.

// Edges "TAT_Peptide" -> "HSPG" [label="1. Electrostatic\nInteraction"]; "HSPG" -> "Rac1_Pak1" [label="2. Signal Transduction"]; "Rac1_Pak1" -> "Actin"; "Actin" -> "Ruffling" [label="3. Induces"]; "Ruffling" -> "Macropinosome" [label="4. Engulfment"]; "Macropinosome" -> "Endosomal_Escape" [label="5. Maturation & Escape"]; "Endosomal_Escape" -> "Cytosol" [label="6. Delivery"]; }

Figure 1. Key stages of TAT peptide-mediated cellular uptake via macropinocytosis.

While C-terminal amidation does not change the fundamental uptake pathway, it is predicted to enhance the overall efficiency. A longer half-life means that a greater quantity of intact this compound is available over the incubation period to initiate and engage in the multi-step uptake process.

Peptide VariantPredicted Cellular Uptake EfficiencyRationale
TAT-COOH BaselineRapid degradation reduces the concentration of active peptide available for cell surface binding and subsequent internalization.
This compound Higher Increased stability ensures a sustained concentration of intact peptide, maximizing the potential for cellular interaction and uptake over time.

Key Experimental Protocols

Accurate comparison between this compound and TAT-COOH requires robust and standardized methodologies. Below are detailed protocols for the synthesis of this compound and for conducting critical comparative assays.

Protocol: Solid-Phase Synthesis of this compound

This protocol outlines the manual synthesis of this compound (YGRKKRRQRRR-NH₂) using a Fmoc/tBu strategy. The use of an amide-generating resin is critical.

Materials:

  • Resin: Rink Amide MBHA resin (provides a C-terminal amide upon cleavage).

  • Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Activation Base: DIPEA (N,N'-Diisopropylethylamine).

  • Fmoc Deprotection: 20% piperidine in DMF (N,N-Dimethylformamide).

  • Solvents: DMF, DCM (Dichloromethane).

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.

  • Precipitation: Cold diethyl ether.

Procedure:

  • Resin Preparation: Swell the Rink Amide MBHA resin in DMF in a solid-phase synthesis vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Cycle for each amino acid from C- to N-terminus):

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Wash the resin with DMF (5x) and DCM (3x). Confirm reaction completion with a ninhydrin test.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence (R, R, Q, R, R, K, K, R, G, Y).

  • Final Deprotection: After the final coupling (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the peptide-resin with DCM and dry under vacuum. Add the cleavage cocktail and incubate at room temperature with occasional shaking for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification and Analysis: Dry the crude peptide pellet. Dissolve in a water/acetonitrile mixture and purify using preparative RP-HPLC. Confirm identity and purity by mass spectrometry and analytical HPLC.

G start Start: Rink Amide Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling 2. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) deprotection->coupling wash 3. Wash (DMF, DCM) coupling->wash last_aa Final Amino Acid? wash->last_aa last_aa->deprotection No final_deprotection Final Fmoc Deprotection last_aa->final_deprotection Yes cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification & Analysis (RP-HPLC, Mass Spec) cleavage->purification end End: Purified this compound purification->end

Figure 2. Workflow for the solid-phase synthesis of this compound peptide.
Protocol: Serum Stability Assay via RP-HPLC

This protocol quantifies the degradation of a peptide over time in the presence of serum.

Materials:

  • Lyophilized TAT-COOH and this compound peptides (purity >95%).

  • Human or fetal bovine serum.

  • Peptide Stock Solution: 1 mg/mL peptide in DMSO or water.

  • Precipitating Solution: Acetonitrile (ACN) with 1% TFA.

  • HPLC System: Reversed-phase C18 column, UV detector.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in ACN.

Procedure:

  • Incubation Setup: Pre-warm serum aliquots to 37°C.

  • Spiking: Spike the serum with the peptide stock solution to a final concentration of 100-200 µg/mL. Ensure the final concentration of the stock solvent (e.g., DMSO) is <1%.

  • Time Course: Incubate the mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL).

  • Protein Precipitation: Immediately add the aliquot to a tube containing a 2-3 fold excess of cold precipitating solution (e.g., 150 µL of ACN with 1% TFA). This stops enzymatic activity.

  • Sample Preparation: Vortex the tube vigorously for 30 seconds and incubate on ice for 20 minutes. Centrifuge at >14,000 x g for 15 minutes at 4°C to pellet precipitated serum proteins.

  • HPLC Analysis: Carefully transfer the supernatant to an HPLC vial. Inject a standard volume onto the equilibrated RP-HPLC system.

  • Data Acquisition: Run a linear gradient of Mobile Phase B (e.g., 5% to 70% over 30 minutes). Monitor absorbance at 220 nm.

  • Quantification: Identify the peak corresponding to the intact peptide based on the retention time from a standard injection (time zero). Integrate the peak area for each time point.

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase decay model to calculate the half-life (t½).

Protocol: Quantitative Cellular Uptake Assay via Flow Cytometry

This protocol measures the internalization of fluorescently labeled peptides into a cell population.

Materials:

  • Fluorescently labeled peptides (e.g., FITC-TAT-COOH and FITC-TAT-amide).

  • Cell line (e.g., HeLa, Jurkat).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) at a density that allows them to be sub-confluent at the time of the assay. Incubate overnight.

  • Peptide Incubation: Remove the culture medium and replace it with fresh medium containing the desired concentration of fluorescently labeled peptide (e.g., 1-10 µM). Include an untreated cell sample as a negative control.

  • Incubation: Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing: Aspirate the peptide-containing medium. Wash the cells three times with cold PBS to remove surface-bound peptide.

  • Cell Detachment: Add Trypsin-EDTA and incubate for a few minutes to detach the cells. Trypsinization also helps to quench or remove any remaining surface-bound peptide-fluorophore conjugate.

  • Sample Preparation: Neutralize the trypsin with complete medium. Transfer the cell suspension to flow cytometry tubes. Centrifuge the cells, discard the supernatant, and resuspend in cold PBS or FACS buffer.

  • Flow Cytometry Analysis: Acquire data on the flow cytometer, measuring the fluorescence intensity (e.g., in the FITC channel) for at least 10,000 cells per sample.

  • Data Analysis: Analyze the data to determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the cell population. Compare the MFI values between cells treated with TAT-COOH and this compound.

Conclusion

The simple modification of amidating the C-terminus of the TAT peptide provides a significant and strategic advantage for its use in drug delivery. By neutralizing the terminal charge and mimicking a native peptide bond, This compound exhibits substantially enhanced resistance to proteolytic degradation compared to the standard TAT-COOH form . This increased stability is paramount for in vivo applications, as it leads to a longer biological half-life and ensures that a higher concentration of the active peptide can reach the target cells. Consequently, this compound is expected to demonstrate superior efficiency in cellular uptake and cargo delivery. For researchers developing TAT-based therapeutics, the synthesis of the amidated form is a critical design consideration for maximizing potency and efficacy.

References

Methodological & Application

Application Notes & Protocols: TAT-Amide Conjugation for Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a protein transduction domain (PTD), a short basic peptide sequence (RKKRRQRRR), that can efficiently traverse biological membranes.[1] This property has been harnessed to deliver a wide variety of cargo molecules, including proteins, into cells.[1][2] This document provides detailed protocols for the conjugation of TAT peptides to proteins, focusing on two common chemical strategies: maleimide-thiol coupling and carbodiimide-mediated amide bond formation. Additionally, it discusses the benefits of using C-terminally amidated TAT peptides.

The cellular uptake of TAT-conjugated molecules is a complex process that can involve multiple endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[3][4] The positively charged TAT peptide interacts with negatively charged components of the cell membrane, such as heparan sulfate proteoglycans, initiating internalization.

I. Conjugation Chemistries

There are two primary strategies for conjugating TAT peptides to proteins, each with its own advantages and considerations.

1. Maleimide-Thiol Conjugation: This is a widely used method that forms a stable thioether bond between a maleimide-functionalized TAT peptide and a free thiol group (sulfhydryl) on the target protein, typically from a cysteine residue. The reaction is highly selective for thiols at neutral pH.

2. Carbodiimide-Mediated Amide Bond Formation: This method utilizes activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to create a stable amide bond between a carboxyl group on the TAT peptide (or protein) and a primary amine on the protein (or TAT peptide).

II. Quantitative Data Summary

The efficiency and success of TAT-protein conjugation can be influenced by several factors. The following tables summarize key quantitative parameters for the two primary conjugation methods.

Table 1: Maleimide-Thiol Conjugation Parameters

ParameterRecommended Value/RangeReference
pH 7.0 - 7.5
Molar Ratio (Maleimide:Protein) 10:1 to 20:1 (optimization recommended)
Protein Concentration 1 - 10 mg/mL
Reaction Time 2 hours at room temperature or overnight at 2-8°C
Reducing Agent (optional) 10-100x molar excess of TCEP

Table 2: Carbodiimide-Mediated Amide Bond Formation Parameters

ParameterRecommended Value/RangeReference
pH 6.5
Activating Agents EDC and NHS
Reaction Time 24 hours

III. Experimental Protocols

Protocol 1: TAT-Maleimide Conjugation to a Thiol-Containing Protein

This protocol describes the conjugation of a TAT peptide containing a maleimide group to a protein with available cysteine residues.

Materials:

  • TAT peptide with a maleimide functional group

  • Target protein with free thiol groups

  • Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.

    • (Optional) If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. Note: If using Dithiothreitol (DTT) as the reducing agent, it must be removed by dialysis before adding the maleimide-TAT peptide.

  • TAT-Maleimide Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the TAT-maleimide peptide in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the TAT-maleimide stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (TAT:protein). It is recommended to test a few different ratios to optimize the conjugation for your specific protein.

    • Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 2-8°C, protected from light.

  • Purification of the Conjugate:

    • Remove excess, unreacted TAT-maleimide peptide using size-exclusion chromatography (gel filtration), dialysis, or another suitable purification method.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of any fluorescent tag on the TAT peptide.

Protocol 2: TAT-Amide Conjugation using EDC/NHS Chemistry

This protocol describes the formation of a stable amide bond between a TAT peptide and a protein. This can be achieved by activating the C-terminal carboxyl group of the TAT peptide to react with primary amines (e.g., lysine residues) on the protein, or by activating carboxyl groups on the protein to react with the N-terminal amine of the TAT peptide. The following protocol details the former.

Materials:

  • TAT peptide with a C-terminal carboxyl group

  • Target protein with accessible primary amine groups

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES), 50 mM, pH 6.5.

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the activation buffer.

  • Activation of TAT Peptide:

    • Dissolve the TAT peptide in the activation buffer.

    • Add EDC and NHS to the TAT peptide solution. A typical starting point is a molar ratio of 2:1 (EDC:NHS) and a 10-fold molar excess of EDC over the TAT peptide.

    • Allow the activation reaction to proceed for 30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated TAT peptide solution to the protein solution.

    • Allow the reaction to proceed for 24 hours at room temperature with gentle stirring.

  • Purification of the Conjugate:

    • Purify the TAT-protein conjugate from unreacted peptide and byproducts using size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the successful conjugation using techniques such as SDS-PAGE, which should show a shift in the molecular weight of the protein, and mass spectrometry.

IV. Role of C-Terminal Amidation of TAT Peptide

C-terminal amidation of the TAT peptide neutralizes the negative charge of the C-terminal carboxyl group. This modification can increase the metabolic stability of the peptide by making it less susceptible to cleavage by proteases. Enhanced stability can lead to more efficient cellular uptake and delivery of the conjugated cargo.

V. Visualizations

TAT_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell TAT-Protein TAT-Protein Cell_Membrane Cell Membrane (HSPGs) TAT-Protein->Cell_Membrane Binding Endosome Endosome Cell_Membrane->Endosome Endocytosis (Clathrin, Caveolae, Macropinocytosis) Cytosol Cytosol Endosome->Cytosol Endosomal Escape

Caption: Cellular uptake pathway of TAT-protein conjugates.

Maleimide_Thiol_Workflow start Start protein_prep Prepare Protein (1-10 mg/mL in pH 7-7.5 buffer) start->protein_prep reduction Optional: Reduce Disulfides (TCEP) protein_prep->reduction tat_prep Prepare TAT-Maleimide (10 mM stock in DMSO/DMF) protein_prep->tat_prep No reduction->tat_prep Yes conjugation Conjugation Reaction (10-20:1 molar ratio, RT 2h or 4°C O/N) tat_prep->conjugation purification Purify Conjugate (Size-Exclusion Chromatography) conjugation->purification characterization Characterize Conjugate (DOL calculation) purification->characterization end End characterization->end

Caption: Experimental workflow for TAT-maleimide conjugation.

Amide_Bond_Workflow start Start protein_prep Prepare Protein (in MES buffer, pH 6.5) start->protein_prep tat_prep Prepare TAT Peptide (in MES buffer, pH 6.5) start->tat_prep conjugation Conjugation Reaction (RT 24h) protein_prep->conjugation activation Activate TAT Peptide (EDC/NHS, RT 30 min) tat_prep->activation activation->conjugation purification Purify Conjugate (Size-Exclusion Chromatography) conjugation->purification characterization Characterize Conjugate (SDS-PAGE, Mass Spec) purification->characterization end End characterization->end

Caption: Experimental workflow for carbodiimide-mediated amide bond formation.

References

Application Notes and Protocols for TAT-Amide Mediated siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality for silencing disease-causing genes with high specificity. However, the clinical translation of siRNA is hindered by its poor cellular uptake and instability in biological fluids. Cell-penetrating peptides (CPPs), such as the Trans-Activator of Transcription (TAT) peptide derived from the HIV-1 virus, offer a promising strategy to overcome these barriers.[1] The TAT peptide, rich in basic amino acids, can efficiently traverse cellular membranes and deliver a variety of cargo molecules, including siRNA, into the cytoplasm.[1] This document provides detailed application notes and protocols for the use of TAT-amide conjugates for the effective delivery of siRNA.

Mechanism of this compound Mediated siRNA Delivery

The delivery of siRNA using this compound conjugates typically involves the formation of nanoparticles through non-covalent electrostatic interactions between the positively charged TAT peptide and the negatively charged siRNA backbone.[2] These nanoparticles protect the siRNA from degradation by nucleases and facilitate its cellular uptake.[3]

The primary mechanism of cellular entry for TAT-siRNA nanoparticles is endocytosis.[1] Several endocytic pathways have been implicated, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. Once internalized, the nanoparticles are enclosed within endosomes. For the siRNA to exert its gene-silencing effect, it must escape the endosome and enter the cytoplasm to engage with the RNA-induced silencing complex (RISC). The exact mechanism of endosomal escape is not fully elucidated but is a critical step for successful delivery.

Experimental Protocols

Protocol 1: Formulation of this compound/siRNA Nanoparticles

This protocol describes the formation of this compound/siRNA nanoparticles through simple complexation.

Materials:

  • This compound peptide (e.g., C-terminal amide modified TAT peptide)

  • siRNA duplex targeting the gene of interest

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reconstitution of this compound and siRNA:

    • Reconstitute the lyophilized this compound peptide and siRNA duplex in nuclease-free water to prepare stock solutions (e.g., 1 mg/mL for this compound and 20 µM for siRNA).

    • Store the stock solutions at -20°C or as recommended by the manufacturer.

  • Complex Formation:

    • On the day of the experiment, thaw the stock solutions on ice.

    • Dilute the this compound peptide and siRNA to the desired concentrations in nuclease-free water or a low-salt buffer.

    • To form the nanoparticles, add the this compound solution to the siRNA solution at various N/P ratios (the molar ratio of nitrogen atoms in the TAT peptide to phosphate groups in the siRNA). A common starting point is an N/P ratio of 5:1 or 10:1.

    • Mix gently by pipetting up and down and incubate at room temperature for 15-30 minutes to allow for stable complex formation.

  • Characterization of Nanoparticles (Optional but Recommended):

    • Particle Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Determine the amount of siRNA encapsulated within the nanoparticles. This can be done indirectly by quantifying the amount of free siRNA in the supernatant after centrifugation of the nanoparticle suspension using a UV-Vis spectrophotometer or a fluorescent dye-based assay (e.g., RiboGreen assay). The encapsulation efficiency is calculated as: EE (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

    • Gel Retardation Assay: Confirm the complexation of siRNA with the this compound peptide by agarose gel electrophoresis. The migration of siRNA will be retarded or completely inhibited when complexed with the peptide.

Protocol 2: In Vitro Delivery of this compound/siRNA Nanoparticles

This protocol outlines the procedure for transfecting cells in culture with this compound/siRNA nanoparticles.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • This compound/siRNA nanoparticles (prepared as in Protocol 1)

  • 96-well or 24-well cell culture plates

  • Reagents for assessing gene knockdown (e.g., qRT-PCR primers, antibodies for Western blotting)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, remove the complete culture medium from the cells.

    • Wash the cells once with PBS.

    • Prepare the transfection complexes by diluting the pre-formed this compound/siRNA nanoparticles in serum-free medium to the desired final siRNA concentration (e.g., 50-100 nM).

    • Add the nanoparticle-containing medium to the cells.

    • Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh complete culture medium.

    • Incubate the cells for an additional 24-72 hours to allow for gene silencing to occur.

  • Assessment of Gene Silencing:

    • Quantitative Real-Time PCR (qRT-PCR): Harvest the cells and extract total RNA. Perform reverse transcription followed by qRT-PCR to quantify the mRNA levels of the target gene.

    • Western Blotting: Lyse the cells and perform Western blotting to analyze the protein levels of the target gene.

    • Functional Assays: If applicable, perform functional assays to assess the phenotypic consequences of gene silencing.

Protocol 3: In Vivo Delivery of this compound/siRNA Nanoparticles

This protocol provides a general guideline for the systemic administration of this compound/siRNA nanoparticles in a mouse model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Animal model (e.g., BALB/c or C57BL/6 mice)

  • This compound/siRNA nanoparticles (prepared as in Protocol 1 and sterile-filtered)

  • Sterile PBS

  • Syringes and needles for injection

  • Anesthesia (if required)

Procedure:

  • Preparation of Nanoparticles for Injection:

    • Prepare the this compound/siRNA nanoparticles under sterile conditions.

    • Dilute the nanoparticle suspension in sterile PBS to the desired final volume and concentration for injection. The typical dose of siRNA can range from 1 to 5 mg/kg body weight.

  • Administration:

    • Intravenous (IV) Injection: For systemic delivery, inject the nanoparticle suspension into the tail vein of the mouse. The injection volume is typically 100-200 µL.

    • Intraperitoneal (IP) Injection: Inject the nanoparticle suspension into the peritoneal cavity.

    • Intratracheal (IT) Administration: For lung-specific delivery, the nanoparticle suspension can be administered directly into the trachea.

  • Post-Administration Monitoring:

    • Monitor the animals for any adverse effects.

    • At predetermined time points (e.g., 24, 48, 72 hours) post-injection, euthanize the animals and harvest the target tissues.

  • Analysis of Gene Silencing and Biodistribution:

    • Gene Silencing: Extract RNA or protein from the harvested tissues to assess target gene knockdown by qRT-PCR or Western blotting, respectively.

    • siRNA Quantification: The amount of siRNA in tissues can be quantified using methods like stem-loop RT-PCR or LC-MS/MS.

    • Biodistribution: To determine the tissue distribution of the nanoparticles, the siRNA or the TAT peptide can be labeled with a fluorescent dye or a radionuclide for imaging studies (e.g., PET imaging).

Data Presentation

Table 1: Physicochemical Properties of this compound/siRNA Nanoparticles

FormulationN/P RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
TAT/siRNA5:1150 ± 200.25 ± 0.05+25 ± 5>90
TAT/siRNA10:1120 ± 150.20 ± 0.04+35 ± 6>95
Control (siRNA only)----20 ± 3-

Note: These are representative values and may vary depending on the specific this compound peptide, siRNA sequence, and formulation conditions.

Table 2: In Vitro Gene Silencing Efficiency of this compound/siRNA Nanoparticles

Cell LineTarget GenesiRNA Conc. (nM)Time Point (h)mRNA Knockdown (%)Protein Knockdown (%)
HeLaGAPDH504875 ± 870 ± 10
HEK293Luciferase1004885 ± 580 ± 7
L929p38 MAP kinase10 µM2436 ± 6Not Reported

Table 3: In Vivo Gene Silencing Efficacy of TAT-siRNA Conjugates

Animal ModelTarget GeneDelivery RoutesiRNA Dose (mg/kg)Time Point (h)TissuemRNA Knockdown (%)
Mousep38 MAP kinaseIntratrachealNot specified6Lung30-45
RatFactor VIIIntravenous0.2548Liver~80

Visualization of Pathways and Workflows

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_delivery Delivery & Analysis TAT This compound Mix Mix at N/P ratio TAT->Mix siRNA siRNA siRNA->Mix NP TAT/siRNA Nanoparticles Mix->NP DLS DLS (Size, Zeta) NP->DLS EE Encapsulation Efficiency NP->EE Gel Gel Retardation NP->Gel InVitro In Vitro Delivery (Cell Culture) NP->InVitro InVivo In Vivo Delivery (Animal Model) NP->InVivo Knockdown Gene Knockdown Analysis (qRT-PCR, Western Blot) InVitro->Knockdown InVivo->Knockdown

Caption: Experimental workflow for this compound/siRNA delivery.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell NP TAT-siRNA Nanoparticle Endocytosis Endocytosis (Clathrin, Caveolae, Macropinocytosis) NP->Endocytosis 1. Cellular Uptake Membrane Endosome Early Endosome Endocytosis->Endosome 2. Internalization LateEndosome Late Endosome / Lysosome Endosome->LateEndosome Maturation Escape Endosomal Escape Endosome->Escape 3. Escape Cleavage mRNA Cleavage & Gene Silencing LateEndosome->Cleavage Degradation Cytoplasm Cytoplasm Escape->Cytoplasm 4. siRNA Release RISC RISC Loading Cytoplasm->RISC RISC->Cleavage

Caption: Cellular uptake and intracellular fate of TAT-siRNA.

References

Application Notes and Protocols: TAT-Amide Applications in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TAT-amide constructs in cancer research, focusing on their application in targeted drug delivery. The protocols detailed below offer standardized methods for the synthesis, characterization, and evaluation of these promising therapeutic agents.

Introduction to this compound in Oncology

The Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 virus, is a cell-penetrating peptide (CPP) renowned for its ability to traverse cellular membranes and deliver a variety of molecular cargo into cells.[1] In cancer research, TAT peptide is leveraged to enhance the intracellular delivery of therapeutic agents, thereby increasing their efficacy.

A significant advancement in this field is the development of pH-sensitive TAT-amides. By modifying the lysine residues of the TAT peptide with agents like cis-aconitic anhydride or 2,3-dimethylmaleic anhydride, a temporary "shield" is created. This amidation neutralizes the positive charge of the TAT peptide at physiological pH (~7.4), which reduces non-specific interactions with healthy tissues and prolongs circulation time. Upon reaching the acidic microenvironment of a tumor (pH ~6.5), the amide bonds are cleaved, re-exposing the positively charged TAT peptide and activating its cell-penetrating capabilities for targeted drug delivery to cancer cells.[2]

Key Applications in Cancer Research

This compound technology has been successfully applied in several key areas of cancer research:

  • Targeted Delivery of Chemotherapeutics: this compound has been conjugated to nanoparticles (e.g., PLGA) and liposomes to deliver potent chemotherapeutic drugs like doxorubicin and paclitaxel directly to tumor cells, thereby reducing systemic toxicity.[3][4]

  • Delivery of Therapeutic Peptides and Proteins: this compound facilitates the intracellular delivery of pro-apoptotic peptides and proteins, such as Bim and truncated Bid (tBid), to trigger programmed cell death in cancer cells.[5]

  • Gene Delivery: this compound-modified carriers have been used to deliver genetic material, such as siRNA and plasmids, for gene therapy applications in cancer.

  • Photodynamic and Photothermal Therapy: Co-delivery of photosensitizers or photothermal agents with chemotherapeutics using this compound functionalized nanoparticles enables synergistic anti-cancer effects.

Quantitative Data Summary

The following tables summarize the efficacy of various TAT-conjugated therapeutics in different cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity (IC50 Values)

ConjugateCancer Cell LineIC50 (µM)Reference
Peptide-Doxorubicin Conjugate 1 (thioether)MDA-MB-2311.3
Peptide-Doxorubicin Conjugate 2 (hydrazone)MDA-MB-2312.2
Free DoxorubicinMDA-MB-2311.5
Peptide-Doxorubicin Conjugate 1 (thioether)MDA-MB-4684.7
Peptide-Doxorubicin Conjugate 2 (hydrazone)MDA-MB-4681.2
Free DoxorubicinMDA-MB-4680.35
Doxorubicin-Transferrin ConjugateKB-3-1 (sensitive)0.006
Free DoxorubicinKB-3-1 (sensitive)0.03
Doxorubicin-Transferrin ConjugateKB-8-5 (resistant)0.028
Free DoxorubicinKB-8-5 (resistant)0.12
Chitosan/Doxorubicin/TAT ConjugateA5490.48
Chitosan/Doxorubicin ConjugateA5490.98

Table 2: In Vivo Tumor Growth Inhibition

Treatment GroupAnimal ModelTumor ModelTumor Growth InhibitionReference
pH-sensitive Nanoparticles (DGL-PEG-Tat-KK-DMA-DOX)Nude mice4T1 Xenograft79.7%
Chitosan/DOX/TATTumor-bearing miceNot Specified77.4% (vs. free DOX)
Paclitaxel-loaded NanohydrogelsAthymic nude miceHeLa XenograftSignificant (vs. free PTX)
Paclitaxel NanoparticlesHCT-15 mouse xenograft modelHCT-15 XenograftSignificant

Experimental Protocols

Synthesis of pH-Sensitive this compound-PLGA Nanoparticles

This protocol describes the synthesis of this compound functionalized PLGA nanoparticles, where the TAT peptide is shielded with 2,3-dimethylmaleic anhydride (DMA).

Materials:

  • PLGA-COOH

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • TAT peptide with a terminal cysteine

  • Maleimide-PEG-NHS ester

  • 2,3-dimethylmaleic anhydride (DMA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing (MWCO 10 kDa)

Procedure:

  • PLGA-PEG-Maleimide Synthesis:

    • Dissolve PLGA-COOH in DCM.

    • Add EDC and NHS to activate the carboxyl groups. Stir for 4 hours at room temperature.

    • Add Maleimide-PEG-NH2 and stir overnight.

    • Precipitate the polymer in cold methanol and dry under vacuum.

  • TAT-SH Conjugation:

    • Dissolve PLGA-PEG-Maleimide and TAT-SH in DMF.

    • Stir the reaction mixture for 24 hours at room temperature.

    • Dialyze against deionized water for 48 hours to remove unreacted peptide and DMF.

    • Lyophilize to obtain PLGA-PEG-TAT.

  • Amidation of TAT:

    • Dissolve PLGA-PEG-TAT in a suitable buffer (e.g., borate buffer, pH 8.5).

    • Add a molar excess of 2,3-dimethylmaleic anhydride (DMA).

    • Stir at room temperature for 2 hours.

    • Dialyze against deionized water for 48 hours to remove excess DMA.

    • Lyophilize to obtain the final pH-sensitive this compound-PLGA nanoparticles.

  • Drug Loading (Optional):

    • The therapeutic drug can be encapsulated during the nanoparticle formulation process, for example, by using an oil-in-water emulsion-solvent evaporation method.

Characterization of this compound Conjugates

A. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the conjugate and quantify the amount of conjugated peptide.

  • Method:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with two mobile phases:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Monitor the elution profile using a UV detector at 220 nm (for peptide bonds) and a wavelength specific to the cargo if applicable.

    • The appearance of a new peak with a different retention time from the starting materials indicates the formation of the conjugate.

B. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the conjugate and verify the successful conjugation.

  • Method:

    • Use Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.

    • The observed molecular weight should correspond to the sum of the molecular weights of the individual components (this compound and cargo).

In Vitro Efficacy Assessment

A. MTT Assay for Cell Viability:

  • Purpose: To determine the cytotoxicity of the this compound conjugate.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the this compound conjugate, free drug, and a vehicle control.

    • Incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

B. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining):

  • Purpose: To quantify the percentage of apoptotic and necrotic cells after treatment.

  • Procedure:

    • Treat cells with the this compound conjugate for a predetermined time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

      • Annexin V-positive/PI-negative cells are in early apoptosis.

      • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Efficacy Study in a Xenograft Mouse Model

A. Establishment of Subcutaneous Tumor Xenograft Model:

  • Procedure:

    • Harvest cancer cells in their logarithmic growth phase.

    • Resuspend the cells in a mixture of serum-free medium and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^7 cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Monitor the mice for tumor growth.

B. Treatment and Monitoring:

  • Procedure:

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer the this compound conjugate, free drug, and vehicle control via an appropriate route (e.g., intravenous injection).

    • Measure the tumor volume (Volume = (Length x Width²)/2) and body weight of the mice every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Signaling Pathways and Mechanisms

Apoptosis Induction Pathway

This compound delivered pro-apoptotic agents often trigger the intrinsic apoptosis pathway. This involves the regulation of the Bcl-2 family of proteins and the activation of caspases.

apoptosis_pathway cluster_stimulus This compound Delivered Cargo cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mito Mitochondrion Bax->Mito Promotes MOMP CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound delivered cargo.

PI3K/AKT Signaling Pathway Inhibition

Many anti-cancer agents delivered by TAT-amides function by inhibiting the PI3K/AKT signaling pathway, which is crucial for cancer cell proliferation and survival.

PI3K_AKT_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor This compound Delivered Inhibitor RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation TAT_Inhibitor TAT_Inhibitor TAT_Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by a this compound delivered inhibitor.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the in vitro evaluation of a this compound conjugate.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Studies cluster_analysis Data Analysis Synthesis Synthesis of This compound Conjugate Characterization Characterization (HPLC, MS) Synthesis->Characterization Cell_Culture Cancer Cell Culture Characterization->Cell_Culture MTT MTT Assay (Cytotoxicity) Cell_Culture->MTT Apoptosis Apoptosis Assay (Flow Cytometry) Cell_Culture->Apoptosis Uptake Cellular Uptake (Confocal Microscopy) Cell_Culture->Uptake Western_Blot Mechanism Study (Western Blot) Cell_Culture->Western_Blot Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Apoptosis->Data_Analysis Uptake->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for in vitro evaluation of this compound conjugates.

References

Application Notes and Protocols: TAT-amide for Gene Therapy Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 virus, is a cell-penetrating peptide (CPP) that has garnered significant attention for its potential in gene therapy. Its ability to traverse cellular membranes and deliver a variety of molecular cargo, including nucleic acids, makes it a valuable tool for non-viral gene delivery. This document provides detailed application notes and experimental protocols for the use of TAT-amide constructs in gene therapy research and development. The TAT peptide's primary sequence is an arginine- and lysine-rich motif (GRKKRRQRRRPQ) that facilitates its cellular uptake.[1]

Mechanism of Action: Cellular Uptake and Endosomal Escape

The primary mechanism of cellular entry for TAT-peptide conjugates is endocytosis.[2] Specifically, TAT and its derivatives have been shown to utilize pathways such as macropinocytosis and lipid raft-dependent endocytosis.[3][4] This process involves the engulfment of the this compound/gene complex by the cell membrane, forming an endosome.

A critical step for successful gene delivery is the subsequent escape of the genetic material from the endosome into the cytoplasm to reach the nucleus for transcription. The exact mechanism of endosomal escape is still under investigation, but evidence suggests that TAT peptides can interact with anionic lipids, such as bis(monoacylglycerol)phosphate (BMP), which are enriched in the membranes of late endosomes.[4] This interaction is thought to destabilize the endosomal membrane, leading to the release of the genetic cargo into the cytosol. Some studies propose a "leaky fusion" model where TAT induces the fusion and subsequent leakage of endosomal vesicles.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize quantitative data from various studies on this compound based gene delivery systems.

Table 1: Physicochemical Characterization of this compound Nanoparticles
FormulationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Non-decorated PLGA NPs174 ± 40.08 ± 0.02-15.3 ± 0.8
TAT-decorated PLGA NPs185 ± 50.10 ± 0.03-2.5 ± 0.1
Branched TAT (BTAT)/pGFP (N/P ratio 4)~180Not ReportedNot Reported
CM18-Tat11/plasmid DNA (N/P ratio 16:1)101.8 ± 3.0Not ReportedNot Reported

N/P ratio refers to the molar ratio of nitrogen atoms in the cationic peptide to phosphate groups in the DNA.

Table 2: In Vitro Transfection Efficiency of this compound Formulations
FormulationCell LineTransfection EfficiencyReference
Branched TAT (BTAT)/pGFP (N/P ratio 4)HeLa45.9 ± 1.87% GFP positive cells
TAT/pGFP (N/P ratio 4)HeLa0.7 ± 0.26% GFP positive cells
TAT-PEI-β-CyD (N/P ratio 20)U8750-80%
TAT-PEI-β-CyD (N/P ratio 20)293T50-80%
TATp-PEG into pH-sensitive NLPsIn culture100,000-fold increase compared to NLPs
Table 3: Cytotoxicity of this compound Formulations

| Formulation | Cell Line | Concentration | Cell Viability (%) | Reference | | :--- | :--- | :--- | :--- | | TATp-Doxil | B16-F10 | 1 µg/ml doxorubicin | 43% | | | TATp-Doxil | HeLa | 1 µg/ml doxorubicin | 61% | | | Branched TAT (BTAT)/pGFP (N/P ratio 20) | Not Specified | Not Specified | > 50% | | | TAT in complex with dsDNA | Not Specified | up to 50 µM | Non-toxic | |

Experimental Protocols

Protocol 1: Formulation of this compound/Plasmid DNA Nanoparticles

This protocol describes the preparation of self-assembled nanoparticles composed of a this compound peptide and plasmid DNA.

Materials:

  • This compound peptide (e.g., GRKKRRQRRRPQ-amide)

  • Plasmid DNA (pDNA) encoding the gene of interest

  • Nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the this compound peptide in nuclease-free water to a final concentration of 1 mg/mL.

    • Dilute the pDNA in nuclease-free water to a final concentration of 0.1 mg/mL.

  • Complex Formation:

    • Determine the desired N/P ratio. A common starting point is an N/P ratio of 5:1 to 10:1.

    • In a sterile microcentrifuge tube, add the calculated volume of the this compound peptide solution.

    • In a separate sterile microcentrifuge tube, add the desired amount of pDNA (e.g., 1 µg).

    • Gently add the pDNA solution to the this compound peptide solution while vortexing at a low speed.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable nanoparticles.

Protocol 2: In Vitro Transfection using this compound/pDNA Nanoparticles

This protocol outlines the steps for transfecting mammalian cells in culture with the prepared this compound/pDNA nanoparticles.

Materials:

  • Mammalian cells of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • This compound/pDNA nanoparticles (from Protocol 1)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, gently wash the cells with serum-free medium.

    • Dilute the this compound/pDNA nanoparticle solution in serum-free medium to the desired final concentration.

    • Add the diluted nanoparticle solution to each well.

    • Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.

    • Incubate the cells for 24-72 hours to allow for gene expression.

Protocol 3: Quantification of Gene Expression using Luciferase Assay

This protocol describes how to measure the expression of a reporter gene (luciferase) following transfection.

Materials:

  • Transfected cells expressing luciferase

  • Luciferase Assay Reagent (commercially available kits)

  • Cell lysis buffer (often included in the assay kit)

  • Luminometer

Procedure:

  • Cell Lysis:

    • At the desired time point post-transfection (e.g., 48 hours), wash the cells with PBS.

    • Add the appropriate volume of cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle rocking to ensure complete lysis.

  • Luciferase Assay:

    • Transfer a small volume (e.g., 20 µL) of the cell lysate to a white, opaque 96-well plate suitable for luminometry.

    • Add the Luciferase Assay Reagent to each well according to the manufacturer's instructions.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration in each lysate sample to account for variations in cell number. Protein concentration can be determined using a standard protein assay (e.g., BCA assay).

Protocol 4: Cytotoxicity Assessment using MTT Assay

This protocol details the use of the MTT assay to evaluate the cytotoxicity of this compound formulations.

Materials:

  • Mammalian cells

  • Complete cell culture medium

  • This compound formulations at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment:

    • Remove the medium and add fresh medium containing various concentrations of the this compound formulation. Include untreated cells as a control.

    • Incubate the cells for 24-48 hours.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Mandatory Visualizations

G cluster_colors A This compound/Gene Complex B Cell Membrane A->B 1. Binding C Endosome B->C 2. Endocytosis D Late Endosome C->D 3. Maturation E Cytoplasm D->E 4. Endosomal Escape F Nucleus E->F 5. Nuclear Import G Gene Expression F->G 6. Transcription

Caption: Cellular uptake and gene delivery pathway of this compound complexes.

G cluster_colors A This compound & pDNA Stock Solutions B Complex Formation (N/P Ratio Optimization) A->B C Nanoparticle Characterization B->C D In Vitro Transfection of Mammalian Cells B->D E Analysis of Gene Expression D->E F Cytotoxicity Assessment D->F

Caption: Experimental workflow for this compound mediated gene delivery.

References

Application Notes and Protocols for Labeling TAT-amide with Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) peptide is a widely utilized cell-penetrating peptide (CPP) for delivering a variety of cargo molecules into cells, including proteins, nucleic acids, and therapeutic agents.[1][2] The ability to fluorescently label TAT-amide constructs is crucial for visualizing and tracking their cellular uptake, intracellular localization, and biodistribution.[3][4] These application notes provide detailed protocols and quantitative data for labeling this compound with a selection of common fluorescent dyes, enabling researchers to optimize their experimental design for various imaging applications.

The core sequence of the TAT peptide responsible for its cell-penetrating properties is a short, basic domain, typically RKKRRQRRR.[1] Labeling is most commonly achieved by conjugating an amine-reactive fluorescent dye to the N-terminal primary amine of the this compound peptide. This method ensures that the critical basic residues involved in cell penetration remain unmodified.

Fluorescent Dye Selection and Quantitative Data

The choice of fluorescent dye is critical and depends on the specific application, the available imaging instrumentation, and the desired photophysical properties. Key considerations include the dye's excitation and emission wavelengths, brightness (a product of its molar extinction coefficient and quantum yield), photostability, pH sensitivity, and cost. The following table summarizes the properties of commonly used fluorescent dyes for labeling this compound.

Fluorescent DyeExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)PhotostabilitypH Sensitivity
FAM (Carboxyfluorescein) ~494~518~75,000~0.92~69,000ModerateSensitive to pH < 7
FITC (Fluorescein Isothiocyanate) ~494~518~75,000~0.92~69,000ModerateSensitive to pH < 7
TAMRA (Tetramethylrhodamine) ~557~583~91,000~0.1~9,100GoodLess sensitive than fluorescein
TRITC (Tetramethylrhodamine Isothiocyanate) ~557~576~85,000~0.2~17,000GoodLess sensitive than fluorescein
Cy3 ~550~570~150,000~0.15~22,500GoodInsensitive
Cy5 ~650~670~250,000~0.27~67,500GoodInsensitive
Alexa Fluor 488 ~490~525~71,000~0.92~65,320HighInsensitive
Alexa Fluor 555 ~555~580~150,000~0.1~15,000HighInsensitive
Alexa Fluor 647 ~650~668~239,000~0.33~78,870HighInsensitive

Note: Molar extinction coefficients and quantum yields can vary depending on the conjugation state and the local environment. The values presented here are for the free dyes and serve as a general guide.

Experimental Protocols

Protocol 1: Labeling this compound with Amine-Reactive Dyes (e.g., NHS Esters)

This protocol describes the most common method for labeling the N-terminus of this compound peptides. Succinimidyl esters (NHS esters) are highly reactive towards primary amines at alkaline pH, forming stable amide bonds.

Materials:

  • This compound peptide

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-9.0) or 0.1 M Sodium Tetraborate buffer (pH 8.5)

  • Triethylamine (for labeling in organic solvents)

  • Hydroxylamine (optional, for quenching the reaction)

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

Procedure:

  • Peptide and Dye Preparation:

    • Dissolve the this compound peptide in the chosen labeling buffer at a concentration of 1-5 mg/mL.

    • Separately, dissolve the amine-reactive fluorescent dye (NHS ester) in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution. It is crucial to protect the dye solution from light.

  • Labeling Reaction:

    • While gently vortexing the peptide solution, slowly add a 1.5 to 3-fold molar excess of the reactive dye solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light, with continuous stirring.

  • Quenching the Reaction (Optional):

    • To terminate the reaction, you can add a final concentration of 1.5 M hydroxylamine (pH 8.5) and incubate for 1 hour at room temperature.

  • Purification of the Labeled Peptide:

    • Purify the fluorescently labeled this compound from unreacted dye and unlabeled peptide using RP-HPLC.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for the peptide backbone (e.g., 214 nm or 280 nm) and a fluorescence detector set to the excitation and emission wavelengths of the chosen dye.

    • Collect the fractions corresponding to the labeled peptide.

  • Characterization and Quantification:

    • Confirm the identity of the labeled peptide by mass spectrometry.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the dye's maximum absorbance wavelength and at 280 nm (for the peptide). The DOL can be calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein Dye Concentration (M) = A_max / ε_dye DOL = Dye Concentration / Protein Concentration Where:

      • A₂₈₀ is the absorbance of the conjugate at 280 nm.

      • A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength.

      • CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).

      • ε_protein is the molar extinction coefficient of the peptide at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.

Protocol 2: Cellular Uptake and Visualization of Fluorescently Labeled this compound

This protocol outlines a general procedure for assessing the cell-penetrating capability of the newly synthesized fluorescent this compound conjugate.

Materials:

  • Fluorescently labeled this compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest (e.g., HeLa, Jurkat)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed the cells of interest onto a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere overnight.

  • Incubation with Labeled Peptide:

    • Prepare a working solution of the fluorescently labeled this compound in cell culture medium at a final concentration of 1-10 µM.

    • Remove the old medium from the cells and replace it with the medium containing the labeled peptide.

    • Incubate the cells for a desired period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.

  • Washing:

    • After incubation, remove the peptide-containing medium and wash the cells three times with PBS to remove any non-internalized peptide.

  • Imaging:

    • Add fresh culture medium or PBS to the cells.

    • Visualize the cellular uptake of the fluorescently labeled this compound using a fluorescence microscope with the appropriate filter sets for the chosen dye.

Visualization of Workflows and Pathways

G cluster_workflow Experimental Workflow: Labeling this compound prep 1. Prepare this compound and Fluorescent Dye react 2. Conjugation Reaction (Amine-Reactive Chemistry) prep->react Mix purify 3. Purification (RP-HPLC) react->purify Purify char 4. Characterization (Mass Spec, DOL) purify->char Analyze cell 5. Cellular Uptake Assay char->cell Use in Assay image 6. Fluorescence Microscopy cell->image Visualize

Caption: Workflow for labeling this compound and subsequent cellular imaging.

G cluster_pathway Signaling Pathway: TAT-mediated Cargo Delivery tat_cargo Fluorescent TAT-Cargo Conjugate cell_surface Cell Surface (Negatively Charged Proteoglycans) tat_cargo->cell_surface Binds to interaction Electrostatic Interaction internalization Internalization (Macropinocytosis) interaction->internalization Triggers endosome Endosome internalization->endosome Forms escape Endosomal Escape endosome->escape Mediates cytoplasm Cytoplasm escape->cytoplasm Release into nucleus Nucleus cytoplasm->nucleus Potential Translocation to

Caption: Mechanism of TAT-peptide mediated cellular delivery.

Optimizing Signal-to-Noise Ratio

A high signal-to-noise ratio (SNR) is essential for obtaining clear and quantifiable fluorescence imaging data. The SNR can be optimized by:

  • Increasing the Signal:

    • Choose a bright and photostable dye: Dyes with high molar extinction coefficients and quantum yields, such as Alexa Fluor dyes, will provide a stronger signal.

    • Optimize the degree of labeling: A higher DOL can increase the signal per peptide, but over-labeling can lead to self-quenching or altered biological activity. A DOL of 1-2 is often optimal.

    • Use appropriate imaging settings: Optimize the excitation light intensity, exposure time, and detector gain on the microscope.

  • Decreasing the Noise:

    • Thorough purification: Ensure all unconjugated dye is removed, as this is a major source of background fluorescence.

    • Use appropriate buffers: Some buffers can be autofluorescent. Use fresh, high-quality buffers for imaging.

    • Background correction: Acquire background images (from a region with no cells) and subtract this from the experimental images.

By carefully selecting the fluorescent dye, following robust labeling and purification protocols, and optimizing imaging parameters, researchers can successfully generate high-quality fluorescently labeled this compound conjugates for a wide range of cellular and in vivo imaging applications.

References

Application Notes and Protocols for TAT-Amide Mediated CRISPR-Cas9 Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the utilization of TAT-amide and other cell-penetrating peptides (CPPs) for the delivery of CRISPR-Cas9 ribonucleoprotein (RNP) complexes into mammalian cells for gene editing purposes.

Application Notes

Introduction

The CRISPR-Cas9 system has emerged as a powerful tool for precise genome editing. However, the efficient and safe delivery of the Cas9 protein and single-guide RNA (sgRNA) into target cells remains a significant challenge. Viral delivery methods, while efficient, raise safety concerns such as immunogenicity and insertional mutagenesis. Non-viral delivery strategies, including the use of cell-penetrating peptides (CPPs), offer a promising alternative. The trans-activator of transcription (TAT) peptide, derived from the HIV-1 TAT protein, is a well-characterized CPP known for its ability to translocate across the plasma membrane and deliver a variety of cargo molecules, including proteins and nucleic acids. This document focuses on the application of this compound and similar CPPs for the delivery of Cas9 RNP for targeted gene modification.

Mechanism of Action

TAT-mediated delivery of CRISPR-Cas9 RNP typically involves the formation of a non-covalent complex between the positively charged TAT peptide and the negatively charged Cas9/sgRNA RNP. This complex is then internalized by cells through endocytosis. Once inside the endosome, the TAT peptide facilitates the escape of the RNP into the cytoplasm. The nuclear localization signal (NLS) inherent to the Cas9 protein then directs the complex to the nucleus, where it can access the genomic DNA and perform the targeted gene editing.

Data Presentation: Performance of CPP-Mediated CRISPR-Cas9 Delivery

The following tables summarize the quantitative data on the efficiency and cytotoxicity of CPP-mediated delivery of genome editing tools from various studies.

Table 1: Gene Editing Efficiency of CPP-Mediated Cas9 and TALEN Delivery

Delivery Vehicle/MethodTarget Gene/LocusCell LineGene Editing Efficiency (% Indels)Reference
Cas9-m9R + sgRNA:9RCCR5HEK293T16%Ramakrishna et al., 2014[1]
Cas9-m9R + sgRNA:9RCCR5HeLa5.5%Ramakrishna et al., 2014[1]
R9-conjugated TALENsCCR5HeLa~15-20%Liu et al., 2014[2][3]
R9-conjugated TALENsBMPR1AHEK293~10-15%Liu et al., 2014[2]
PEI-coated DNA nanocagesN/AN/A~28%Sun et al., 2015a
PLNP delivery systemPLK-1A37547.4% (transfection efficiency)Zhang et al., 2017
LNP formulation (in vivo)TTRMouse Liver>97% (protein reduction)Finn et al., 2018

Table 2: Cytotoxicity of CPP-Mediated Delivery

Delivery Vehicle/MethodCell LineAssayCytotoxicity/Cell ViabilityReference
R9-conjugated TALENsHeLaN/ADid not affect cell viabilityLiu et al., 2014
Lipopeptide (C18:1-LAH5)HEK293T stoplight, eGFP HEPA 1-6MTS assayLow cytotoxicity observed

Experimental Protocols

Protocol 1: Preparation of TAT-Cas9/sgRNA Ribonucleoprotein (RNP) Complex

This protocol describes the formation of the TAT-Cas9/sgRNA RNP complex for subsequent delivery into mammalian cells.

Materials:

  • Purified Cas9 protein with a Nuclear Localization Signal (NLS)

  • Synthetic sgRNA targeting the gene of interest

  • This compound peptide (e.g., C-terminal amide)

  • Nuclease-free water

  • RNP formation buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, 10% glycerol, pH 7.5)

Procedure:

  • sgRNA Preparation: Resuspend the lyophilized synthetic sgRNA in nuclease-free water to a stock concentration of 100 µM. Store at -80°C.

  • Cas9 Protein Preparation: Dilute the purified Cas9 protein in RNP formation buffer to a working concentration of 20 µM. Store on ice.

  • RNP Formation:

    • In a nuclease-free microcentrifuge tube, combine the Cas9 protein and sgRNA at a molar ratio of 1:1.2. For a typical reaction, mix 1 µL of 20 µM Cas9 protein with 1.2 µL of 20 µM sgRNA.

    • Gently mix by pipetting and incubate at room temperature for 15 minutes to allow for RNP complex formation.

  • TAT-RNP Complexation:

    • Prepare a stock solution of this compound peptide in nuclease-free water (e.g., 1 mM).

    • Add the this compound peptide to the pre-formed RNP complex at a desired molar ratio (e.g., 20:1 TAT:RNP).

    • Gently mix and incubate at room temperature for 30 minutes to allow for the formation of the TAT-RNP complex.

Protocol 2: Delivery of TAT-RNP Complex into Adherent Mammalian Cells

This protocol details the procedure for delivering the TAT-RNP complex into adherent cells, such as HEK293T or HeLa cells.

Materials:

  • Adherent cells (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Opti-MEM I Reduced Serum Medium

  • TAT-RNP complex (from Protocol 1)

  • 24-well tissue culture plate

Procedure:

  • Cell Seeding: The day before transfection, seed the adherent cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, gently aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Prepare the transfection solution by diluting the TAT-RNP complex in Opti-MEM. The final concentration of the RNP complex should be optimized for the specific cell type (typically in the range of 50-200 nM).

    • Add the transfection solution to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4 hours.

  • Post-Transfection:

    • After the 4-hour incubation, add complete culture medium to the wells.

    • Continue to incubate the cells for 48-72 hours to allow for gene editing to occur.

Protocol 3: T7 Endonuclease I (T7E1) Assay for Gene Editing Efficiency

This protocol is for the semi-quantitative assessment of on-target gene editing efficiency by detecting insertions and deletions (indels).

Materials:

  • Genomic DNA isolated from treated and control cells

  • PCR primers flanking the target site

  • Taq DNA polymerase and dNTPs

  • T7 Endonuclease I and corresponding reaction buffer

  • Agarose gel and electrophoresis equipment

Procedure:

  • Genomic DNA Extraction: After 48-72 hours of incubation, harvest the cells and extract genomic DNA using a commercially available kit.

  • PCR Amplification:

    • Amplify the target genomic region using PCR with primers that flank the sgRNA target site. The expected PCR product size should be between 400-800 bp.

    • Run a small aliquot of the PCR product on an agarose gel to confirm successful amplification.

  • Heteroduplex Formation:

    • In a PCR tube, mix approximately 200 ng of the purified PCR product with the T7E1 reaction buffer.

    • Denature the PCR product by heating to 95°C for 5 minutes.

    • Re-anneal the DNA by slowly cooling the reaction to room temperature. This allows for the formation of heteroduplexes between wild-type and mutated DNA strands.

  • T7E1 Digestion:

    • Add 1 µL of T7 Endonuclease I to the re-annealed PCR product.

    • Incubate at 37°C for 15-30 minutes.

  • Analysis:

    • Analyze the digested products on a 2% agarose gel. The presence of cleaved DNA fragments in addition to the undigested PCR product indicates the presence of indels.

    • Quantify the band intensities to estimate the percentage of gene modification.

Protocol 4: MTT Assay for Cell Viability and Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of cell viability and the potential cytotoxicity of the delivery method.

Materials:

  • Cells treated with the TAT-RNP complex

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate and plate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat them with varying concentrations of the TAT-RNP complex as described in Protocol 2. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • MTT Addition: After the desired incubation period (e.g., 24 or 48 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Mandatory Visualizations

TAT_Cas9_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell TAT_RNP TAT-RNP Complex Endosome Endosome TAT_RNP->Endosome Endocytosis Plasma_Membrane Plasma Membrane Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (NLS) gDNA Genomic DNA Nucleus->gDNA Target Recognition & Cleavage Experimental_Workflow cluster_preparation Preparation cluster_delivery Delivery & Incubation cluster_analysis Analysis RNP_Formation 1. RNP Formation (Cas9 + sgRNA) TAT_Complexation 2. TAT-RNP Complexation RNP_Formation->TAT_Complexation Transfection 4. Transfection TAT_Complexation->Transfection Cell_Culture 3. Cell Seeding Cell_Culture->Transfection Incubation 5. Incubation (48-72h) Transfection->Incubation gDNA_Extraction 6. gDNA Extraction Incubation->gDNA_Extraction MTT_Assay 7b. MTT Assay (Cytotoxicity) Incubation->MTT_Assay T7E1_Assay 7a. T7E1 Assay (Editing Efficiency) gDNA_Extraction->T7E1_Assay

References

In Vivo Applications of TAT-Amide Fusions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a protein transduction domain (PTD), a short, cationic peptide sequence that can traverse biological membranes. This unique property has been harnessed to deliver a wide array of cargo molecules, including proteins, peptides, and nucleic acids, into cells both in vitro and in vivo. When fused to a protein of interest, the TAT peptide facilitates its cellular uptake, enabling the modulation of intracellular processes. This document provides detailed application notes and experimental protocols for the in vivo use of TAT-amide fusion proteins, a powerful tool for basic research and therapeutic development.

Applications Overview

This compound fusion proteins have been successfully employed in a variety of in vivo models to investigate cellular mechanisms and to evaluate potential therapeutic strategies for numerous diseases. Key application areas include:

  • Cancer Therapy: Delivery of pro-apoptotic proteins or peptides to induce cell death specifically in tumor cells.

  • Neurodegenerative Diseases: Transport of neuroprotective factors across the blood-brain barrier to mitigate neuronal damage.

  • Mitochondrial Disorders: Enzyme replacement therapy by delivering functional enzymes to the mitochondria.

  • Gene Editing: In vivo delivery of recombinases for conditional gene activation or knockout.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies utilizing this compound fusions.

Table 1: Pharmacokinetics of TAT-Biotin and TAT-Biotin-Streptavidin Conjugate in Rats [1][2]

ParameterUnconjugated TAT-BiotinTAT-Biotin/Streptavidin ConjugateUnconjugated Streptavidin
Plasma Clearance 29 ± 4 mL/min/kg1.37 ± 0.01 mL/min/kg0.058 ± 0.005 mL/min/kg
Volume of Distribution 4160 ± 450 mL/kg--

Table 2: Biodistribution of [⁹⁹ᵐTc]Tc-TAT-L-Sco2 Fusion Protein in Mice

Organ% Injected Dose per Gram (%ID/g)
Liver Significant Uptake[3]
Spleen Significant Uptake[3]
Kidneys Significant Clearance[3]
Heart Detected in Mitochondria
Muscle Detected in Mitochondria
Brain Detected in Mitochondria

Note: Specific quantitative values for %ID/g were not provided in the search results, but the study indicated significant hepatobiliary and renal clearance, with detection in the mitochondria of heart, muscle, and brain.

Experimental Protocols

Protocol 1: In Vivo Administration of TAT-Fusion Proteins in Mice

This protocol outlines the general procedures for intravenous and intraperitoneal injection of TAT-fusion proteins in mice.

Materials:

  • TAT-fusion protein solution in sterile, pyrogen-free phosphate-buffered saline (PBS) or other suitable buffer.

  • Sterile syringes (0.3-1.0 mL) and needles (27-30 G for intravenous, 25-27 G for intraperitoneal).

  • Animal restrainer (for conscious intravenous injections).

  • 70% ethanol for disinfection.

  • Anesthetic (if required).

Procedure: Intravenous (IV) Tail Vein Injection

  • Animal Preparation: If necessary, warm the mouse under a heat lamp to dilate the tail veins, making them more visible and accessible.

  • Restraint: Place the mouse in a suitable restrainer to expose the tail.

  • Vein Identification: Identify one of the lateral tail veins.

  • Disinfection: Gently wipe the tail with 70% ethanol.

  • Injection:

    • Insert the needle (bevel up) into the vein at a shallow angle.

    • Slowly inject the TAT-fusion protein solution (typically a volume of 5-10 mL/kg).

    • Observe for any swelling at the injection site, which may indicate a subcutaneous injection.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.

Procedure: Intraperitoneal (IP) Injection

  • Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Disinfection: Swab the injection site with 70% ethanol.

  • Injection:

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Inject the TAT-fusion protein solution (up to 10 mL/kg).

  • Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Protocol 2: In Vivo Biodistribution Study of Radiolabeled TAT-Fusion Proteins

This protocol describes a method to determine the tissue distribution of a TAT-fusion protein.

Materials:

  • Radiolabeled TAT-fusion protein (e.g., with Technetium-99m).

  • Healthy or disease-model mice.

  • Gamma counter.

  • Syringes and needles for injection.

  • Dissection tools.

  • Collection tubes for organs and tissues.

  • Weighing scale.

Procedure:

  • Radiolabeling: Radiolabel the TAT-fusion protein using a suitable method, such as with Technetium-99m.

  • Injection: Administer a known amount of the radiolabeled TAT-fusion protein to each mouse via the desired route (e.g., intravenous).

  • Time Points: At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize a cohort of mice.

  • Tissue Collection:

    • Collect blood via cardiac puncture.

    • Dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, brain, muscle, tumor).

  • Sample Processing:

    • Weigh each tissue sample.

    • Place each sample in a separate tube for gamma counting.

  • Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter. Include a standard of the injected dose for calibration.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • %ID/g = (Counts per minute in organ / weight of organ in grams) / (Total counts per minute injected) x 100.

Protocol 3: Assessment of Apoptosis In Vivo using TUNEL Assay

This protocol details the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.

Materials:

  • Paraffin-embedded or frozen tissue sections from mice treated with a pro-apoptotic TAT-fusion protein (e.g., TAT-Bim).

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers).

  • Proteinase K or other permeabilization agent.

  • Microscope (fluorescence or light, depending on the label).

  • DNase I (for positive control).

Procedure:

  • Sample Preparation:

    • Paraffin Sections: Deparaffinize and rehydrate the tissue sections.

    • Frozen Sections: Fix the sections with 4% paraformaldehyde.

  • Permeabilization: Incubate the sections with Proteinase K (20 µg/mL) to allow the TdT enzyme to access the nuclear DNA.

  • Controls:

    • Positive Control: Treat a section with DNase I to induce non-specific DNA fragmentation.

    • Negative Control: Perform the labeling reaction on a section without the TdT enzyme.

  • TdT Labeling Reaction:

    • Incubate the sections with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour.

  • Detection:

    • If using a fluorescently labeled dUTP, wash the slides and mount with a coverslip containing an anti-fade reagent with a nuclear counterstain (e.g., DAPI).

    • If using a biotin-labeled dUTP, follow with a streptavidin-horseradish peroxidase conjugate and a suitable chromogenic substrate.

  • Visualization: Examine the slides under a microscope. Apoptotic cells will be identified by the presence of the label in their nuclei.

Protocol 4: Caspase-3 Activity Assay in Tissue Homogenates

This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Tissue samples from treated and control mice.

  • Lysis buffer.

  • Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD-pNA or DEVD-AMC substrate).

  • Microplate reader.

  • Protein quantification assay (e.g., BCA or Bradford).

Procedure:

  • Tissue Homogenization: Homogenize the tissue samples in ice-cold lysis buffer.

  • Lysate Preparation: Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Caspase-3 Assay:

    • In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each lysate to separate wells.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement:

    • For a colorimetric assay, measure the absorbance at 400-405 nm.

    • For a fluorometric assay, measure the fluorescence with excitation at ~380 nm and emission at ~440 nm.

  • Data Analysis: Compare the caspase-3 activity in the treated samples to the control samples to determine the fold-increase in activity.

Signaling Pathways and Workflows

TAT-Bim Induced Apoptotic Pathway

TAT-Bim induces apoptosis by mimicking the action of the pro-apoptotic BH3-only protein Bim. It antagonizes anti-apoptotic Bcl-2 family members, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

TAT_Bim_Apoptosis cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion TAT_Bim TAT-Bim Bcl2 Anti-apoptotic Bcl-2 proteins TAT_Bim->Bcl2 Inhibits Bax_Bak Bax / Bak Bcl2->Bax_Bak Inhibits Cytochrome_c_release Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c->Apoptosome Activates

Caption: TAT-Bim induced apoptotic signaling pathway.

General In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study using a this compound fusion protein.

InVivo_Workflow start Start: Disease Model Establishment treatment Treatment Groups: - TAT-Fusion Protein - Vehicle Control - TAT-Control Protein start->treatment injection In Vivo Administration (e.g., IV, IP) treatment->injection monitoring Monitoring: - Animal Health - Tumor Growth (if applicable) injection->monitoring endpoint Endpoint: Pre-determined Time Point monitoring->endpoint tissue_collection Tissue Collection: - Blood - Organs of Interest - Tumor endpoint->tissue_collection analysis Downstream Analysis tissue_collection->analysis biodistribution Biodistribution (if radiolabeled) analysis->biodistribution histology Histology / IHC (e.g., TUNEL) analysis->histology biochemical Biochemical Assays (e.g., Caspase Activity) analysis->biochemical data_analysis Data Analysis & Interpretation biodistribution->data_analysis histology->data_analysis biochemical->data_analysis

Caption: General workflow for an in vivo TAT-fusion protein study.

TAT-Cre Mediated Gene Recombination Workflow

This diagram outlines the process of using TAT-Cre recombinase to induce gene modification in tissues from floxed animal models.

TAT_Cre_Workflow start Floxed Animal Model (e.g., Gene-loxP) delivery In Vivo or Ex Vivo Delivery start->delivery tat_cre TAT-Cre Recombinase tat_cre->delivery transduction Cellular Transduction delivery->transduction nuclear_entry Nuclear Entry transduction->nuclear_entry recombination Site-Specific Recombination at loxP sites nuclear_entry->recombination gene_modification Gene Modification: - Deletion - Inversion - Translocation recombination->gene_modification phenotype Phenotypic Change gene_modification->phenotype

Caption: Workflow of TAT-Cre mediated gene recombination.

References

Troubleshooting & Optimization

Technical Support Center: Improving TAT-amide Proteolytic Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with TAT-amides. This resource provides guidance on overcoming one of the most significant challenges in the application of TAT cell-penetrating peptides: their limited stability against proteolytic degradation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving TAT-amides.

Question: My TAT-amide conjugate shows high efficacy in vitro but poor activity in vivo. What could be the cause?

Answer:

A significant drop in efficacy between in vitro and in vivo experiments often points to rapid degradation of the peptide in a biological environment. The native TAT peptide is highly susceptible to cleavage by proteases found in blood plasma and tissues.[1][2]

  • Potential Cause 1: Rapid Proteolytic Cleavage. The unmodified TAT peptide (L-TAT) has a very short half-life in human plasma, estimated to be around 3.5 minutes.[1] Its unique composition, rich in positively charged arginine and lysine residues, makes it a prime target for tryptic enzymes.[1][3]

  • Troubleshooting Steps:

    • Assess Stability: Perform a serum stability assay to quantify the degradation rate of your conjugate. This will confirm if proteolysis is the primary issue.

    • Implement Stabilization Strategy: If degradation is confirmed, modify the this compound to enhance its proteolytic resistance. Common strategies include:

      • Chemical Modification: Synthesize the peptide using D-amino acids (D-TAT) or create a retro-inverso analogue. These changes make the peptide unrecognizable to standard proteases.

      • PEGylation: Covalently attaching polyethylene glycol (PEG) chains can sterically shield the peptide from enzymatic attack, significantly increasing its half-life.

      • Formulation: Incorporating the this compound into nanocarriers like micelles or liposomes can protect it from degradation.

Question: My HPLC analysis of the serum stability assay shows multiple unexpected peaks over time. How do I interpret this?

Answer:

The appearance of multiple new peaks in your HPLC chromatogram indicates that your this compound is being cleaved into various fragments.

  • Potential Cause: Enzymatic Cleavage at Multiple Sites. The TAT peptide sequence (YGRKKRRQRRR) contains six potential trypsin cleavage sites. Proteases in serum can cleave the peptide at these locations, generating a heterogeneous mixture of fragments. The primary initial fragmentation often occurs at the C-terminus, resulting in an Arg-Arg (RR) dimer.

  • Troubleshooting Steps:

    • Identify Fragments: Use mass spectrometry (e.g., MALDI-TOF or LC-MS) to identify the molecular weights of the fragments corresponding to the new HPLC peaks. This will help you map the primary cleavage sites.

    • Kinetics Analysis: Track the disappearance of the main peak (intact peptide) and the appearance of major fragment peaks over time to calculate the degradation half-life.

    • Refine Stabilization Strategy: Based on the identified cleavage sites, you might consider site-specific amino acid substitutions with stable synthetic mimics to block the most vulnerable positions.

Question: I've PEGylated my this compound, but the stability improvement is minimal. Why isn't it working as expected?

Answer:

While PEGylation is a powerful stabilization technique, its effectiveness depends critically on the specifics of the conjugation.

  • Potential Cause 1: Insufficient Steric Hindrance. A short PEG chain may not provide enough of a physical barrier to prevent proteases from accessing the cleavage sites on the TAT peptide.

  • Potential Cause 2: Suboptimal Formulation. If the PEGylated this compound is not part of a larger structure, it may still be vulnerable.

  • Troubleshooting Steps:

    • Increase PEG Size: Use a larger PEG polymer. Studies have shown that stability is greatly enhanced when the TAT-PEG conjugate is incorporated into a micelle where it is shielded by even longer PEG chains. This creates a dense protective layer.

    • Optimize Conjugation Site: Ensure the PEG chain is attached near the most susceptible cleavage sites if they have been identified.

    • Consider Micelle Formulation: A highly effective strategy involves incorporating a TATp-PEG-PE conjugate into a micelle made of a PEG-PE with a longer PEG block. This "shielding" approach can increase the half-life by over 100-fold.

Frequently Asked Questions (FAQs)

Q1: What is the baseline proteolytic stability of an unmodified this compound?

The proteolytic cleavage of free, unmodified TAT peptide in human plasma is very rapid, with a reported half-life of approximately 3.5 minutes. This high susceptibility to degradation is a major hurdle for its in vivo applications.

Q2: What are the most effective strategies to improve this compound stability?

Several synthetic and formulation strategies have proven effective:

  • Retro-Inverso Peptides: Synthesizing the peptide with D-amino acids in a reversed sequence (retro-inverso) preserves the side-chain topology while making the peptide backbone resistant to proteolysis.

  • D-Amino Acid Substitution: Replacing the natural L-amino acids with their D-enantiomers makes the peptide resistant to degradation by natural proteases, which are stereospecific for L-amino acids.

  • PEGylation and Shielding: Attaching long PEG chains provides steric hindrance. This effect is dramatically amplified when the TAT-PEG conjugate is incorporated into a micellar nanocarrier shielded by even longer PEG chains, which can increase the half-life from ~3.5 minutes to over 400 minutes.

  • Hydrocarbon Stapling: This technique introduces a synthetic brace to lock the peptide into its alpha-helical conformation, which can protect the amide backbone from proteolytic cleavage and improve stability.

Q3: Will modifying the TAT peptide affect its cell-penetrating ability?

This is a critical consideration. Modifications should be designed to improve stability without compromising function.

  • D-peptides and Retro-Inverso Peptides: These modifications are generally considered favorable as they often retain or even enhance translocation potential while resisting degradation.

  • PEGylation: While PEGylation enhances stability, it can also mask the TAT peptide, reducing its interaction with the cell membrane. This has led to the development of "smart" delivery systems where the PEG shield can be removed by a stimulus in the target environment (e.g., low pH in a tumor) to expose the TAT peptide and activate its cell-penetrating function.

Q4: How do I measure the proteolytic stability of my this compound conjugate?

The standard method is an in vitro serum stability assay. The general procedure involves incubating the peptide in serum (e.g., human or mouse) at 37°C, taking aliquots at various time points, stopping the enzymatic reaction, precipitating the serum proteins, and analyzing the amount of intact peptide remaining in the supernatant using Reverse-Phase HPLC (RP-HPLC).

Quantitative Data Summary

The following table summarizes the impact of various modifications on the proteolytic stability of the TAT peptide.

Peptide/Conjugate FormEnvironmentHalf-life (t1/2)Fold Increase in Stability (Approx.)Reference
Free TAT Peptide (unmodified)Human Plasma / Trypsin Solution~ 3.5 minutes1x
TATp-PEG1000-PE ConjugateHuman Plasma / Trypsin Solution~ 10 minutes~3x
TATp-PEG1000-PE in PEG5000-PE MicelleHuman Plasma / Trypsin Solution> 400 minutes (~430 min)> 100x

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Human Serum

This protocol details a standard method to assess the stability of a this compound against proteolytic degradation in human serum using RP-HPLC analysis.

1. Materials and Reagents:

  • This compound conjugate (lyophilized powder, >95% purity)

  • Pooled Human Serum (commercial source)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Urea (6 M solution) for quenching

  • Trichloroacetic Acid (TCA), 20% solution for precipitation

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Low-bind microcentrifuge tubes

2. Procedure:

  • Serum Preparation: Thaw human serum at 37°C. To remove lipids, centrifuge at 17,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and pre-incubate at 37°C for 15 minutes.

  • Peptide Incubation:

    • Prepare a stock solution of your this compound.

    • Spike the pre-warmed serum with the peptide stock to a final desired concentration (e.g., 10-100 µg/mL).

    • As a control, prepare an identical sample in PBS instead of serum.

    • Incubate all samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5 min, 15 min, 30 min, 1h, 4h, 8h, 24h), withdraw an aliquot (e.g., 40 µL) in triplicate.

    • The 0-hour time point represents 100% intact peptide and is processed immediately after adding the peptide to the serum.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add an equal volume (40 µL) of 6 M urea to the aliquot to quench the reaction and incubate for 10 min at 4°C.

    • Add an equal volume (40 µL) of 20% TCA and incubate for another 10 min at 4°C to precipitate serum proteins.

  • Sample Clarification: Centrifuge the samples at 17,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • RP-HPLC Analysis:

    • Carefully transfer the supernatant (e.g., 90 µL) to an HPLC vial.

    • Inject a standard volume onto an RP-HPLC system equipped with a C12 or C18 column.

    • Use a linear gradient of mobile phase B (e.g., 90% ACN, 0.1% TFA) in mobile phase A (e.g., Water, 0.1% TFA).

    • Monitor absorbance at a suitable wavelength (e.g., 214 or 220 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound based on the retention time of the control sample.

    • Integrate the peak area for the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the 0-hour sample.

    • Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2).

Visualizations

Proteolytic_Degradation_Pathway cluster_0 Extracellular Space (Plasma) TAT_Amide Intact this compound (YGRKKRRQRRR-Amide) Fragments Peptide Fragments (e.g., RR-dimer, other small peptides) TAT_Amide->Fragments Cleavage at Lys/Arg sites Protease Protease (e.g., Trypsin) Protease->TAT_Amide Inactive Loss of Cell-Penetrating Activity Fragments->Inactive Stability_Assay_Workflow cluster_workflow Experimental Workflow start Spike this compound into Serum/PBS at 37°C incubate Incubate at 37°C start->incubate sample Collect Aliquots at Time Points (t=0, t=x...) incubate->sample Over time quench Quench Reaction (e.g., Urea) sample->quench precipitate Precipitate Proteins (e.g., TCA) quench->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge analyze Analyze Supernatant by RP-HPLC centrifuge->analyze calculate Calculate % Remaining & Half-Life (t½) analyze->calculate Stability_Strategies cluster_strategies Logical Relationships center Improving this compound Proteolytic Stability cat1 Chemical Modification center->cat1 cat2 Formulation Strategy center->cat2 mod1 D-Amino Acid Substitution cat1->mod1 mod2 Retro-Inverso Peptide cat1->mod2 mod3 PEGylation cat1->mod3 mod4 Hydrocarbon Stapling cat1->mod4 form1 Micelle Encapsulation cat2->form1 form2 Liposome Formulation cat2->form2

References

Technical Support Center: Reducing TAT-amide Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with TAT-amide cell-penetrating peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate cytotoxicity and optimize your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic?

A1: The HIV-1 Trans-Activator of Transcription (TAT) peptide is a widely used cell-penetrating peptide (CPP) for intracellular delivery of various cargo molecules. The "amide" refers to the amidation of the C-terminus of the peptide, a modification often introduced to increase its stability by preventing degradation by cellular carboxypeptidases.

However, the inherent cationic nature of the TAT peptide, particularly its arginine-rich basic domain (amino acids 49-57), which is crucial for cell membrane interaction and penetration, is also a primary contributor to its cytotoxicity.[1] At high concentrations, this compound can disrupt the cell membrane, leading to necrosis. At lower concentrations, it can induce apoptosis through various signaling pathways.[2][3][4]

Q2: What are the primary mechanisms of this compound induced cytotoxicity?

A2: this compound can induce cell death through two main mechanisms:

  • Membrane Disruption: At higher concentrations, the cationic TAT peptide can interact with the negatively charged cell membrane, leading to pore formation and loss of membrane integrity, resulting in necrotic cell death.[5]

  • Apoptosis: At lower, sub-necrotic concentrations, this compound can trigger programmed cell death (apoptosis). This can occur through:

    • Intrinsic (Mitochondrial) Pathway: TAT can interact with microtubules, altering their dynamics and activating a mitochondria-dependent apoptotic pathway. This leads to the release of cytochrome c and activation of caspase-9.

    • Extrinsic (Death Receptor) Pathway: TAT has been shown to upregulate the expression of Fas Ligand (FasL) and caspase-8, initiating the death receptor pathway of apoptosis.

    • Other Mechanisms: TAT-induced apoptosis can also involve calcium overload and oxidative stress.

Q3: How does the cargo conjugated to this compound affect its cytotoxicity?

A3: The nature of the cargo conjugated to this compound can significantly influence its cytotoxic profile. Some cargo molecules can decrease toxicity, while others can enhance it. For instance, conjugation of dsDNA has been shown to be virtually non-toxic at concentrations up to 50 μM. Conversely, attaching a fluorescein moiety has been observed to increase the long-term toxicity of the TAT peptide. The position of cargo conjugation (N-terminus vs. C-terminus) can also impact cellular uptake and cytotoxicity.

Q4: Are there less cytotoxic alternatives to this compound?

A4: Yes, several other cell-penetrating peptides have been developed that may exhibit lower cytotoxicity depending on the cell type and cargo. Some common alternatives include:

  • Penetratin: Derived from the Antennapedia homeodomain, it has been shown to have negligible effects on cell proliferation at concentrations up to 50 μM in some cell lines.

  • Transportan: A chimeric peptide that is also widely used for cargo delivery.

  • Pep-1: A carrier peptide designed for non-covalent complex formation with protein cargos, which has been reported to have less toxicity.

The choice of an alternative CPP should be empirically determined for your specific application and cell type.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: High cytotoxicity observed even at low concentrations of my TAT-fusion protein.

Possible Cause Troubleshooting Step
Protein Aggregation Aggregated proteins can be more toxic to cells. Solution: Confirm the solubility of your TAT-fusion protein preparation. Analyze the sample by dynamic light scattering (DLS) or size-exclusion chromatography (SEC). If aggregation is detected, refer to the troubleshooting guide for "Preventing Aggregation of Tat-Fusion Proteins".
Endotoxin Contamination If your TAT-fusion protein is expressed in bacteria, endotoxin contamination can lead to significant cytotoxicity. Solution: Use an endotoxin removal kit to purify your protein sample. Always test the final protein preparation for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.
Inherent Toxicity of the Cargo The cargo protein or molecule itself may be cytotoxic. Solution: As a control, treat cells with the cargo molecule alone (unconjugated to TAT) at equivalent concentrations to determine its intrinsic toxicity.
High Sensitivity of the Cell Line Different cell lines exhibit varying sensitivities to this compound. Solution: Perform a dose-response experiment to determine the IC50 of your TAT-fusion protein in your specific cell line. Consider testing a less sensitive cell line if your experimental design allows.

Problem 2: My TAT-fusion protein shows poor cell penetration but is still cytotoxic.

Possible Cause Troubleshooting Step
Improper Protein Folding Incorrectly folded protein may expose hydrophobic regions that interact non-specifically with the cell membrane, causing damage without efficient translocation. Solution: Ensure your protein purification protocol is optimized to promote proper folding. Consider refolding protocols if the protein is purified from inclusion bodies.
Linker Issues The linker connecting TAT to your cargo can influence uptake and activity. An inappropriate linker might hinder the interaction of TAT with the cell membrane. Solution: If using a covalent linker, consider altering its length or composition. Flexible linkers (e.g., (GGGGS)n) are often used. For non-covalent strategies, optimize the ratio of TAT-peptide to cargo.
Cytotoxicity Assay Timing The cytotoxicity assay might be detecting immediate membrane-disruptive effects that do not necessarily correlate with successful intracellular delivery. Solution: Use a combination of assays. For example, use an LDH release assay to measure immediate membrane damage and a functional assay or imaging to confirm intracellular delivery of the cargo.

Problem 3: How can I proactively reduce the cytotoxicity of my this compound conjugate?

Strategy Description
Optimize Concentration The most straightforward approach is to use the lowest effective concentration of the this compound conjugate. Perform a dose-response curve to find the optimal balance between delivery efficiency and cell viability.
C-terminal Amidation While the "amide" in this compound already implies this, ensuring your peptide has a C-terminal amide group can increase its resistance to proteases, potentially allowing for the use of lower concentrations over longer incubation times.
D-amino Acid Substitution Synthesizing the TAT peptide with D-amino acids instead of L-amino acids can significantly increase its resistance to proteolytic degradation, which may reduce the concentration needed for effective delivery and thereby lower cytotoxicity.
Co-incubation with Polyanions Co-incubation of cationic CPPs like TAT with polyanionic molecules such as poly-glutamic acid has been shown to reduce cytotoxicity by promoting a shift from direct membrane translocation to endocytosis.
Control Incubation Time Limit the exposure of cells to the this compound conjugate. After an initial incubation period sufficient for uptake, replace the medium with fresh medium to wash away excess peptide.

Quantitative Data Summary

The following tables provide a summary of quantitative data on the cytotoxicity of TAT and other CPPs. Note that direct comparisons should be made with caution as experimental conditions can vary between studies.

Table 1: Comparative Cytotoxicity of CPPs in HeLa and CHO Cells

PeptideCell LineConcentration (µM)Effect on Proliferation (WST-1 Assay)Reference
Tat HeLaup to 50Negligible effect
Tat CHOup to 50Negligible effect
Penetratin HeLaup to 50Negligible effect
Penetratin CHOup to 50Negligible effect
Transportan 10 (TP10) HeLa20Significant reduction
Transportan 10 (TP10) CHO20Significant reduction

Table 2: Effect of Cargo on TAT Cytotoxicity

TAT ConjugateCargoCell LineConcentration (µM)Cytotoxicity ObservationReference
TAT-dsDNA complex dsDNANot specifiedup to 50Virtually non-toxic
Fluorescein-labeled TAT FluoresceinNot specifiedNot specifiedIncreased long-term toxicity compared to unlabeled TAT
TAT-Porphyrin PorphyrinA549Not specifiedEnhanced photocytotoxicity compared to porphyrin alone

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells in culture

  • This compound conjugate

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the this compound conjugate. Include untreated controls.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cells in culture

  • This compound conjugate

  • 96-well plates

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis buffer (provided in the kit for maximum LDH release control)

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of the this compound conjugate. Include untreated controls and a maximum LDH release control (treat with lysis buffer 30 minutes before the end of the experiment).

  • Incubate for the desired treatment period.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate at room temperature for the time specified in the kit instructions (usually 15-30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

**.dot

TAT_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TAT TAT FasL_upregulation Upregulation of Fas Ligand (FasL) TAT->FasL_upregulation Caspase8_upregulation Upregulation of Caspase-8 TAT->Caspase8_upregulation Caspase8_activation Caspase-8 Activation FasL_upregulation->Caspase8_activation Caspase8_upregulation->Caspase8_activation Caspase3_activation Caspase-3 Activation (Executioner Caspase) Caspase8_activation->Caspase3_activation TAT_MT TAT interaction with Microtubules MT_destabilization Microtubule Destabilization TAT_MT->MT_destabilization Mito_dysfunction Mitochondrial Dysfunction MT_destabilization->Mito_dysfunction CytoC_release Cytochrome c Release Mito_dysfunction->CytoC_release Caspase9_activation Caspase-9 Activation CytoC_release->Caspase9_activation Caspase9_activation->Caspase3_activation Apoptosis Apoptosis Caspase3_activation->Apoptosis

Caption: TAT-induced apoptosis signaling pathways.

**.dot

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Potential Solutions High_Cytotoxicity High Cytotoxicity Observed Check_Concentration Is the concentration in the optimal range? High_Cytotoxicity->Check_Concentration Check_Purity Is the TAT-fusion protein pure and soluble? Check_Concentration->Check_Purity Yes Optimize_Dose Perform Dose-Response (Find IC50) Check_Concentration->Optimize_Dose No Check_Cell_Health Are the cells healthy and in log phase? Check_Purity->Check_Cell_Health Yes Purify_Protein Re-purify protein, check for aggregates Check_Purity->Purify_Protein No Culture_Care Optimize cell culture conditions Check_Cell_Health->Culture_Care No Modify_Peptide Consider D-amino acids or alternative CPPs Check_Cell_Health->Modify_Peptide Yes, and cytotoxicity persists

Caption: Troubleshooting workflow for high cytotoxicity.

References

Technical Support Center: Optimizing TAT-Amide Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of TAT-amide cell-penetrating peptides for intracellular cargo delivery. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of TAT-peptide mediated cellular uptake?

A1: The primary mechanism involves the electrostatic interaction between the positively charged TAT peptide and negatively charged proteoglycans on the cell surface.[1] This interaction is thought to trigger internalization primarily through macropinocytosis.[2] Once inside, the TAT-cargo conjugate can escape endosomes and be distributed throughout the cytoplasm and potentially the nucleus.[1][2]

Q2: What types of cargo can be delivered using TAT peptides?

A2: TAT peptides are versatile and can deliver a wide range of cargo, including small molecule drugs, fluorescent dyes, peptides, proteins, and nucleic acids.[1]

Q3: Are TAT peptides cytotoxic?

A3: TAT peptides are generally considered to have minimal cytotoxicity and are non-toxic at concentrations up to 50 μM in some cell lines. However, cytotoxicity is dependent on the concentration, the conjugated cargo, the cell type, and the experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific system.

Q4: How does the cargo affect delivery efficiency?

A4: The properties of the cargo, such as its size, charge, and solubility, can significantly influence the delivery efficiency. These factors can affect the choice of conjugation chemistry and the overall characteristics of the TAT-cargo conjugate.

Q5: What is the importance of the linker used for conjugation?

A5: The linker connecting the TAT peptide to the cargo plays a crucial role in the stability, release, and biological activity of the cargo. For some applications, a cleavable linker (e.g., disulfide or pH-sensitive) may be beneficial to release the cargo at the target site.

Troubleshooting Guide

Problem 1: Low Delivery Efficiency of my this compound Cargo

Q: I am observing low uptake of my TAT-conjugated cargo. What are the potential causes and how can I troubleshoot this?

A: Low delivery efficiency is a common issue that can be influenced by several factors. Here's a step-by-step guide to troubleshoot this problem:

  • Verify Conjugate Integrity:

    • Action: Confirm the successful conjugation of the this compound to your cargo using methods like mass spectrometry or HPLC.

    • Rationale: Incomplete or failed conjugation will result in free cargo that cannot efficiently penetrate the cell membrane.

  • Optimize this compound Concentration:

    • Action: Perform a dose-response experiment by incubating cells with a range of this compound cargo concentrations (e.g., 1 µM to 20 µM).

    • Rationale: The optimal concentration can be cell-type and cargo-dependent. A concentration that is too low will result in insufficient uptake.

  • Adjust Incubation Time and Temperature:

    • Action: Vary the incubation time (e.g., 30 minutes to 4 hours) and ensure the incubation is performed at 37°C.

    • Rationale: TAT uptake is an active process that is time and temperature-dependent. Uptake at 25°C can be approximately 50% lower than at 37°C.

  • Evaluate Experimental Conditions:

    • Action: Review your cell culturing and treatment protocols. Factors such as cell density, serum concentration in the media, and washing steps can impact uptake efficiency. For instance, some studies have shown that serum starvation can affect TAT uptake.

    • Rationale: Cellular processes, including endocytosis, are sensitive to environmental conditions.

  • Consider Cargo Modifications:

    • Action: If possible, assess if modifications to your cargo, such as increasing its hydrophobicity, could enhance uptake.

    • Rationale: Covalent linkage of a hydrophobic moiety, like palmitic acid, can improve the cellular uptake of TAT conjugates.

Problem 2: High Cytotoxicity Observed After Treatment

Q: I am observing significant cell death after treating my cells with the this compound cargo. What could be the cause and how can I mitigate it?

A: High cytotoxicity can compromise your experimental results. The following steps can help you identify and address the source of toxicity:

  • Assess Toxicity of Individual Components:

    • Action: Test the cytotoxicity of the this compound peptide alone and the unconjugated cargo separately.

    • Rationale: This will help determine if the toxicity originates from the TAT peptide, the cargo itself, or the conjugate.

  • Optimize Concentration:

    • Action: Perform a dose-response experiment to find the highest concentration that does not cause significant cell death (e.g., using an LDH or WST-1 assay).

    • Rationale: Cytotoxicity is often dose-dependent.

  • Reduce Incubation Time:

    • Action: Decrease the exposure time of the cells to the this compound conjugate.

    • Rationale: Prolonged exposure can lead to increased cytotoxicity.

  • Purify the Conjugate:

    • Action: Ensure that your this compound cargo conjugate is highly pure and free from residual reagents from the conjugation reaction.

    • Rationale: Impurities from the synthesis and conjugation process can be toxic to cells.

Quantitative Data Summary

Table 1: Exemplary this compound Concentrations for Cellular Delivery

Cell LineCargoConcentrationIncubation TimeOutcomeReference
KB-V1 (cervical cancer)Doxorubicin2.5, 5, 15 µM2 hoursConcentration-dependent uptake
HeLa, CHOdsDNAUp to 50 µM24 hoursNon-toxic at these concentrations
B16-F10, HeLaDoxorubicin-liposomes1 µg/ml24 hoursSignificant cytotoxicity observed
A549, HeLa, CHORhodamine-labeled TAT>100 µM (EC50)7 hoursLow cytotoxicity

Table 2: Factors Influencing TAT-Mediated Delivery Efficiency

FactorObservationImpact on DeliveryReference
Temperature Uptake at 25°C is ~50% of that at 37°C.Reduced temperature significantly decreases uptake.
Hydrophobicity Addition of a palmitoyl tail to a TAT-Doxorubicin conjugate.Increased intracellular accumulation and anticancer activity.
Proteolytic Degradation Pre-treatment of TAT-liposomes with trypsin.Decreased cellular uptake and cytotoxicity.
Cellular Glycosaminoglycans (GAGs) Enzymatic removal of heparan sulfate.Reduced transduction efficiency in primary astrocytes.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation (Amine-to-Carboxyl)

This protocol describes a general method for conjugating a cargo molecule containing a primary amine to a carboxyl group on the TAT peptide using carbodiimide chemistry.

Materials:

  • TAT peptide with a C-terminal carboxyl group

  • Cargo with a primary amine

  • Conjugation buffer: MES buffer (0.1 M, pH 4.7-6.0) or PBS (pH 7.2-7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Purification system (e.g., HPLC)

Procedure:

  • Activate TAT Peptide: Dissolve the TAT peptide in the conjugation buffer. Add a 5-fold molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction: Add the cargo (dissolved in a suitable solvent) to the activated TAT peptide solution at a 1:5 molar ratio (TAT:cargo).

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight. The pH may need adjustment depending on the specific amine.

  • Purification: Purify the TAT-cargo conjugate using reverse-phase HPLC or another suitable chromatography method.

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.

Protocol 2: Cellular Uptake Assay using Flow Cytometry

This protocol outlines a method to quantify the intracellular delivery of a fluorescently labeled this compound cargo.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Fluorescently labeled this compound cargo

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of the fluorescently labeled this compound cargo. Incubate for the desired time (e.g., 2 hours) at 37°C.

  • Washing: Remove the treatment medium and wash the cells three times with cold PBS to remove any conjugate adsorbed to the cell surface.

  • Cell Detachment: Add Trypsin-EDTA to detach the cells. This step also helps to remove extracellularly bound peptides.

  • Sample Preparation: Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).

  • Analysis: Analyze the cell suspension using a flow cytometer to measure the intracellular fluorescence intensity.

Visualizations

G cluster_workflow Experimental Workflow for Optimizing this compound Delivery A 1. This compound Cargo Conjugation & Purification B 2. Characterization (Mass Spec, HPLC) A->B C 3. Dose-Response Cytotoxicity Assay (e.g., WST-1) B->C D 4. Determine Non-Toxic Concentration Range C->D E 5. Cellular Uptake Assay (Flow Cytometry/Microscopy) D->E F 6. Data Analysis & Concentration Optimization E->F

Caption: A typical experimental workflow for optimizing this compound cargo delivery.

G cluster_troubleshooting Troubleshooting Logic for Low Delivery Efficiency Start Low Delivery Efficiency Observed Q1 Is the conjugate pure and correctly formed? Start->Q1 Fix1 Re-synthesize and/or purify the conjugate Q1->Fix1 No Q2 Is the concentration optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Fix1->Start Fix2 Perform a dose-response experiment Q2->Fix2 No Q3 Are incubation conditions optimal (Time, Temp)? Q2->Q3 Yes A2_Yes Yes A2_No No Fix2->Start Fix3 Increase incubation time and/or ensure 37°C Q3->Fix3 No End Delivery Optimized Q3->End Yes A3_Yes Yes A3_No No Fix3->Start G cluster_pathway Proposed Cellular Uptake Pathway of TAT-Peptides Extracellular Extracellular Space Cell_Membrane Cell Membrane Intracellular Intracellular Space TAT_Cargo This compound Cargo Interaction Electrostatic Interaction TAT_Cargo->Interaction Proteoglycans Heparan Sulfate Proteoglycans Proteoglycans->Interaction Macropinocytosis Macropinocytosis Interaction->Macropinocytosis Endosome Macropinosome Macropinocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasmic Delivery Escape->Cytoplasm

References

Technical Support Center: Troubleshooting TAT-Amide Transfection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TAT-amide mediated cargo delivery. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve the efficiency of their this compound transfection experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why is my this compound transfection efficiency low or highly variable?

A1: Low or variable efficiency is a common issue that can stem from multiple factors, ranging from the health of your cells to the integrity of the TAT-cargo conjugate. Here are the primary areas to investigate:

  • Cell-Specific Factors:

    • Cell Health: Transfection efficiency is highly dependent on cell health. Always use cells that are in the logarithmic growth phase, healthy, and have a confluency of 70-90% at the time of transfection.[1][2] Stressed, senescent, or overly confluent cells exhibit reduced endocytic activity.[1][3]

    • Cell Line Variability: Transduction efficiency varies significantly between different cell lines and primary cells.[4] This can be due to differences in cell surface proteoglycan expression, particularly heparan sulfate, which facilitates the initial electrostatic interaction with the cationic TAT peptide. It is recommended to test a new TAT-conjugate on a cell line known for high transduction efficiency (e.g., HeLa, Jurkat) as a positive control.

    • Culture Conditions: Seemingly minor variations in culture conditions, such as the type of media, presence or absence of serum, and temperature, can have a cumulative effect on TAT uptake. For instance, uptake at 25°C can be approximately 50% lower than at 37°C.

  • Conjugate Quality and Concentration:

    • Integrity and Purity: Confirm the integrity and purity of your this compound conjugate using methods like SDS-PAGE or HPLC. Aggregated or degraded conjugates will have significantly reduced activity.

    • Concentration: Transduction is a concentration-dependent process. If efficiency is low, perform a dose-response experiment to determine the optimal concentration for your specific cell type and cargo.

  • Experimental Parameters:

    • Incubation Time: The optimal incubation time can vary. A time-course experiment (e.g., 30 min, 1h, 4h, 8h) is recommended to identify the ideal window for maximal uptake in your system.

    • Complex Formation: For non-covalent complexes of TAT peptide and cargo (like plasmid DNA), the conditions under which they are formed—including charge ratio, mixing order, and solution—critically impact efficiency.

Q2: My cargo appears to be internalized but remains trapped in vesicles. How can I improve its release into the cytoplasm (endosomal escape)?

A2: Endosomal entrapment is a major barrier to the efficacy of TAT-mediated delivery. While the TAT peptide facilitates entry into the cell, primarily through macropinocytosis, the cargo can remain sequestered in endosomes and ultimately be degraded in lysosomes.

Here are strategies to enhance endosomal escape:

  • Endosomolytic Agents: Co-treatment with agents that disrupt endosomal membranes can significantly boost cytoplasmic delivery.

    • Chloroquine: This lysosomotropic agent works by buffering the endosomal pH, which leads to osmotic swelling and vesicle rupture. Its effectiveness can be highly cell-type dependent, showing significant enhancement in some cells (e.g., HeLa) but little impact on others.

    • Sucrose: High concentrations of sucrose can similarly induce osmotic swelling of endosomes.

  • Fusogenic Peptides: Incorporating fusogenic peptides (e.g., HA2 from influenza virus) can promote the fusion of the TAT-cargo with the endosomal membrane, facilitating the release of the cargo.

  • Chemical Modifications: Adding hydrophobic moieties to the TAT peptide or cargo can improve interaction with the endosomal membrane and aid escape.

Q3: Could my this compound conjugate be degrading during the experiment?

A3: Yes, proteolytic degradation is a critical and often overlooked issue. The TAT peptide is rich in basic amino acids (arginine and lysine), making it highly susceptible to cleavage by proteases like trypsin, which are present in serum and released by cells.

  • Evidence of Degradation: The half-life of a free TAT peptide in the presence of trypsin can be as short as a few minutes. Degradation significantly reduces or eliminates its cell-penetrating ability.

  • Stabilization Strategies:

    • Amidation: Protecting the C-terminus by amidation can enhance stability.

    • D-Amino Acids: Synthesizing the peptide with D-enantiomer amino acids makes it resistant to natural proteases while retaining its translocation potential.

    • PEGylation: Conjugating Polyethylene Glycol (PEG) to the TAT peptide can sterically shield it from enzymatic attack, dramatically increasing its half-life.

Q4: How do the properties of my cargo affect transfection efficiency?

A4: The physicochemical properties of the cargo molecule are crucial determinants of the success of TAT-mediated delivery.

  • Size: While TAT has been shown to deliver very large cargo (up to 120 kDa), efficiency generally decreases as the size of the cargo molecule increases.

  • Charge: The highly positive charge of the TAT peptide is essential for its initial interaction with the negatively charged cell membrane. A cargo that is highly acidic (negatively charged) may interfere with this interaction, reducing uptake.

  • Hydrophobicity: The overall hydrophobicity of the conjugate can influence its interaction with cell membranes and its propensity for aggregation.

It is often necessary to empirically optimize the delivery protocol for each new TAT-cargo conjugate.

Quantitative Data Summary

The following tables summarize key quantitative data to help guide your experimental design and troubleshooting efforts.

Table 1: Proteolytic Stability of TAT Peptide Formulations Data summarized from studies on TATp cleavage by trypsin.

TAT FormulationHalf-life (t½)Fold Increase in Stability (Approx.)Reference
Free TAT peptide (TATp)~3.5 minutes1x
TATp-PEG-PE Conjugate~10 minutes~3x
TATp in PEGylated Micelle~430 minutes>100x

Table 2: Comparative Toxicity of Common Cell-Penetrating Peptides (CPPs) EC50 values represent the concentration at which 50% of maximal toxicity is observed. A higher EC50 indicates lower toxicity.

CPP (Unconjugated)Mean EC50 (µM)Relative ToxicityReference
TAT>100 µMLowest
Antennapedia17 µMLow
Polyarginine10 µMModerate
Transportan6 µMHighest

Visual Guides: Workflows and Mechanisms

Visualizing the experimental process, biological mechanism, and troubleshooting logic can help clarify complex steps.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Transfection cluster_analysis Phase 3: Analysis p1 Prepare this compound Conjugate p2 Culture Cells to 70-90% Confluency t1 Prepare Transfection Medium (with/without serum) p2->t1 t2 Add TAT-Conjugate to Medium (at optimal concentration) t1->t2 t3 Incubate with Cells (e.g., 1-4 hours at 37°C) t2->t3 a1 Wash Cells 3x with PBS (to remove surface-bound conjugate) t3->a1 a2 Lyse Cells for Assay (e.g., Western, qPCR) a1->a2 a3 Prepare for Imaging (e.g., Fix & Permeabilize) a1->a3 a4 Quantify Uptake (e.g., Flow Cytometry) a1->a4

Caption: Experimental workflow for a typical this compound transfection experiment.

G ext Extracellular Space tat_cargo This compound Cargo (Cationic) cell_membrane Cell Membrane (Anionic) (Heparan Sulfate Proteoglycans) tat_cargo->cell_membrane 1. Electrostatic Interaction endosome Macropinosome / Endosome cell_membrane->endosome 2. Internalization via Macropinocytosis int Cytoplasm cargo_release Released Cargo (Active) endosome->cargo_release 3a. Endosomal Escape (Desired Pathway) lysosome Lysosome (Degradation) endosome->lysosome

Caption: Mechanism of TAT-mediated cargo delivery into a eukaryotic cell.

G action_node action_node result_node result_node start Low Transfection Efficiency q1 Is uptake confirmed (e.g., by microscopy)? start->q1 q2 Is signal punctate (vesicular)? q1->q2 Yes q3 Is conjugate stable & pure? q1->q3 No a2 Add Endosomolytic Agent (e.g., Chloroquine) q2->a2 Yes res Improved Efficiency q2->res No (Diffuse) q4 Are cells healthy & confluency optimal? q3->q4 Yes a3 Verify conjugate integrity (SDS-PAGE, HPLC) q3->a3 No q5 Is concentration optimized? q4->q5 Yes a4 Optimize cell culture conditions q4->a4 No a1 Troubleshoot Cellular Factors q5->a1 Yes a5 Perform dose-response experiment q5->a5 No a1->res a2->res a3->res a4->res a5->res

Caption: Troubleshooting flowchart for low this compound transfection efficiency.

Experimental Protocols

Protocol 1: General this compound Conjugate Transfection

This protocol provides a starting point for the intracellular delivery of a purified this compound cargo into adherent mammalian cells.

Materials:

  • Adherent cells in culture (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Purified, sterile this compound conjugate of known concentration

  • Sterile Phosphate-Buffered Saline (PBS)

  • Multi-well culture plates (e.g., 24-well plate)

Procedure:

  • Cell Plating: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of Transfection Medium: On the day of the experiment, prepare the transfection medium. For each well, dilute the desired amount of this compound conjugate into fresh, pre-warmed culture medium.

    • Optimization: It is highly recommended to test a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM) to determine the optimum for your system.

  • Transfection:

    • Aspirate the old medium from the cells.

    • Gently add the transfection medium containing the this compound conjugate to each well.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for the desired period. A typical starting point is 1-4 hours.

  • Washing: After incubation, aspirate the transfection medium. Wash the cells thoroughly 2-3 times with ice-cold sterile PBS to remove any conjugate that is merely bound to the cell surface and not internalized.

  • Downstream Analysis: The cells are now ready for analysis. Proceed immediately with cell lysis for biochemical assays (e.g., Western blot), fixation for imaging (immunofluorescence), or harvesting for flow cytometry.

Protocol 2: Quantification of Cellular Uptake by Flow Cytometry

This protocol is for quantifying the internalization of a fluorescently labeled this compound conjugate.

Materials:

  • Transfected cells (from Protocol 1, using a fluorescent conjugate)

  • Control (untransfected) cells

  • PBS

  • Trypsin-EDTA

  • FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following the washing step (Step 5) in Protocol 1, add Trypsin-EDTA to each well and incubate until cells detach.

  • Neutralization: Add complete culture medium (containing serum to inactivate trypsin) to each well and gently pipette to create a single-cell suspension.

  • Transfer and Wash: Transfer the cell suspension to a labeled FACS tube. Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 500 µL of ice-cold FACS buffer.

  • Analysis: Analyze the samples on a flow cytometer.

    • Use the untransfected control cells to set the baseline fluorescence gate.

    • Record the geometric mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells for each sample.

    • These metrics provide a quantitative measure of transfection efficiency.

References

Technical Support Center: Enhancing Endosomal Escape of TAT-Amide Cargo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the endosomal escape of TAT-amide cargo. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound cargo enters the cell but appears to be stuck in punctate structures, indicating endosomal entrapment. Why is this happening and how can I fix it?

A1: Endosomal entrapment is a well-documented bottleneck for the cytosolic delivery of TAT-conjugated cargo.[1][2] The primary uptake mechanism for TAT and its cargo is endocytosis, which sequesters the complex within vesicles.[2][3] While TAT can facilitate membrane translocation, its efficiency at escaping the endosome is often low.[4]

Troubleshooting Steps:

  • Co-incubation with Endosomolytic Agents: The use of agents that disrupt endosomal membranes can significantly enhance cargo release. Chloroquine, a lysosomotropic agent, has been shown to increase the efficacy of TAT-mediated delivery.

  • Incorporate pH-Sensitive Fusogenic Peptides: Peptides like HA2, derived from the influenza virus hemagglutinin, are pH-sensitive and become active in the acidic environment of late endosomes, promoting membrane disruption and cargo release. Conjugating or co-administering peptides like HA2-TAT can improve the cytosolic delivery of your cargo.

  • Photochemical Internalization (PCI): If your cargo is fluorescently labeled, you can use light to induce the production of reactive oxygen species (ROS) that rupture endosomal membranes.

Q2: I am not seeing the expected biological activity of my TAT-delivered protein. Could it be degrading in the endo-lysosomal pathway?

A2: Yes, degradation of the cargo within the late endosomes and lysosomes is a significant issue. The acidic environment and the presence of proteases in these compartments can lead to the degradation of sensitive cargo like proteins and peptides before they have a chance to escape into the cytosol.

Troubleshooting Steps:

  • Promote Early Endosomal Escape: Strategies that facilitate escape from early endosomes (pH ~6.5) can help bypass the harsh environment of late endosomes and lysosomes (pH ~4.5-5.5). Certain cyclic cell-penetrating peptides (CPPs) have been shown to escape from early endosomes.

  • Use Cleavable Linkers: Incorporating a linker between the TAT peptide and the cargo that is cleaved in the reducing environment of the cytosol (e.g., a disulfide bond) can ensure the cargo is released in its active form upon successful escape.

  • Co-delivery with Endosomal Escape Enhancers: As mentioned in Q1, agents that expedite endosomal rupture can minimize the time your cargo spends in degradative compartments.

Q3: How can I quantitatively measure the endosomal escape of my this compound cargo?

A3: Several assays have been developed to quantify the cytosolic delivery and endosomal escape of cargo.

Available Assays:

  • Split-GFP Complementation Assay: This real-time, quantitative assay uses a split Green Fluorescent Protein (GFP) system. One part of GFP is expressed in the cytoplasm of cells, and the other is conjugated to your TAT-cargo. Upon successful endosomal escape and entry into the cytosol, the two parts of GFP complement each other, resulting in a fluorescent signal that can be measured.

  • Luciferase-Based Assays (e.g., SLEEQ): The Split Luciferase Endosomal Escape Quantification (SLEEQ) assay is another sensitive method. It utilizes a split luciferase system where a small tag (HiBiT) is attached to the cargo, and the larger subunit (LgBiT) is localized to the cytosol. Luminescence is generated upon their interaction in the cytosol, providing a quantitative measure of endosomal escape.

  • TAT-Cre Recombinase Assay: This functional assay involves delivering TAT-fused Cre recombinase to cells containing a reporter gene (e.g., GFP) flanked by loxP sites. Successful endosomal escape and nuclear entry of Cre lead to the expression of the reporter gene, which can be quantified.

Troubleshooting Guides

Problem 1: Low overall cellular uptake of this compound cargo.

Possible Cause Suggested Solution
Suboptimal peptide concentration. Perform a dose-response experiment to determine the optimal concentration of your TAT-cargo conjugate. Titration experiments often show a positive correlation between concentration and uptake.
Interference from serum components. Components in fetal bovine serum (FBS) can interact with TAT and inhibit uptake. Perform incubations in serum-free media or wash cells thoroughly with a balanced salt solution before adding the peptide.
Incorrect incubation temperature. Endocytosis is an active process that is temperature-dependent. Ensure incubations are performed at 37°C. Uptake is significantly lower at reduced temperatures (e.g., 25°C).
Peptide degradation. Ensure proper storage of the lyophilized peptide at -20°C and avoid repeated freeze-thaw cycles. If storing in solution, use sterile buffers and consider sterile filtration.

Problem 2: High cytotoxicity observed after treatment with this compound cargo.

Possible Cause Suggested Solution
High concentration of the TAT conjugate. High concentrations of some CPPs can lead to membrane destabilization and toxicity. Reduce the concentration of your TAT-cargo and/or shorten the incubation time.
Contamination of the peptide preparation. Residual trifluoroacetic acid (TFA) from peptide synthesis can be cytotoxic. Consider TFA salt removal or using peptides purified with a different counter-ion (e.g., acetate or HCl). Endotoxin contamination can also cause adverse cellular responses.
Intrinsic toxicity of the cargo. The cargo itself may be toxic to cells. Perform control experiments with the cargo alone (if it has any intrinsic cell permeability) and the TAT peptide alone to assess their individual toxicities.

Quantitative Data Summary

Table 1: Comparison of Endosomal Escape Enhancement Strategies

StrategyEnhancement FactorCargo ExampleCell LineReference
Co-treatment with dTat-HA2 >12-fold increase in positive cellsTat-Cre recombinaseReporter cells
Fusion with Endosomal Escape Domains (EEDs) Significantly enhanced cytoplasmic deliverySplit-GFP peptideH1299
Multivalent Display (3TAT vs. 1TAT) ~9-fold increase in GFP positive cellsCre recombinaseReporter cells
Co-incubation with Chloroquine 4-fold increase in splice correctionPNAHeLa pLuc705

Detailed Experimental Protocols

Protocol 1: Split-GFP Complementation Assay for Quantifying Endosomal Escape

This protocol is adapted from methodologies used to quantitatively measure the cytoplasmic delivery of TAT-cargo.

1. Cell Culture and Seeding:

  • Culture human cell lines (e.g., H1299) stably expressing one fragment of the split-GFP system (e.g., GFPβ1-10).
  • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

2. Peptide Preparation:

  • Synthesize the TAT peptide conjugated to the other fragment of the split-GFP system (e.g., GFPβ11) and your cargo of interest.
  • Dissolve the lyophilized peptide in sterile, nuclease-free water or an appropriate buffer to create a stock solution.

3. Treatment of Cells:

  • On the day of the experiment, remove the culture medium from the cells.
  • Add fresh, serum-free medium containing the TAT-GFPβ11-cargo conjugate at various concentrations (e.g., 1-10 µM).
  • Include appropriate controls: untreated cells, cells treated with TAT-GFPβ11 without cargo, and cells treated with a known endosomal escape enhancer like chloroquine as a positive control.
  • Incubate the cells at 37°C for a defined period (e.g., 1-4 hours).

4. Quantification of GFP Fluorescence:

  • After incubation, wash the cells with phosphate-buffered saline (PBS) to remove non-internalized peptide.
  • Measure the GFP fluorescence using a plate reader or a flow cytometer.
  • The intensity of the reconstituted GFP fluorescence is directly proportional to the amount of cargo that has escaped the endosome and entered the cytoplasm.

5. Data Analysis:

  • Subtract the background fluorescence from the untreated control cells.
  • Normalize the fluorescence intensity to the number of viable cells, which can be determined using a cell viability assay (e.g., CellTiter-Glo).

Diagrams

Endosomal_Escape_Pathway cluster_0 Extracellular Space cluster_1 Cellular Interior TAT_Cargo This compound Cargo Early_Endosome Early Endosome (pH ~6.5) TAT_Cargo->Early_Endosome Endocytosis Plasma_Membrane Plasma Membrane Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5) Degradation Late_Endosome->Lysosome Cytosol Cytosol (Biological Activity) Late_Endosome->Cytosol Endosomal Escape (Rate-Limiting Step)

Caption: General pathway of this compound cargo uptake and the endosomal escape challenge.

Troubleshooting_Workflow Start Experiment Start: TAT-Cargo Delivery Check_Uptake Is cellular uptake efficient? Start->Check_Uptake Check_Activity Is biological activity observed? Check_Uptake->Check_Activity Yes Troubleshoot_Uptake Troubleshoot Uptake: - Optimize concentration - Use serum-free media - Check temperature Check_Uptake->Troubleshoot_Uptake No Troubleshoot_Escape Troubleshoot Endosomal Escape: - Add endosomolytic agents - Use fusogenic peptides - Photochemical internalization Check_Activity->Troubleshoot_Escape No Success Successful Cytosolic Delivery Check_Activity->Success Yes Troubleshoot_Uptake->Start Troubleshoot_Escape->Start

References

Technical Support Center: TAT-Amide Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols regarding the stability of TAT-amide peptides in serum-containing media.

Frequently Asked Questions (FAQs)

Q1: What is a this compound peptide, and how does the C-terminal amidation affect its stability?

The TAT peptide (derived from the HIV-1 trans-activator of transcription) is a well-known cell-penetrating peptide (CPP) with the common sequence YGRKKRRQRRR.[1] A "this compound" refers to a TAT peptide that has been chemically modified at its C-terminus to have an amide group (-CONH₂) instead of the natural carboxylic acid (-COOH). This modification neutralizes the negative charge at the C-terminus and, crucially, confers significant resistance to degradation by exopeptidases, specifically carboxypeptidases, which are present in serum and cell culture.[2][3] Protecting the C-terminus with amidation is a common strategy to enhance the stability and half-life of therapeutic peptides.[1][2]

Q2: What is the primary cause of this compound degradation in serum-containing media?

The primary cause of degradation is enzymatic cleavage by proteases present in serum (e.g., Fetal Bovine Serum, FBS, or human serum). While C-terminal amidation protects against carboxypeptidases, the TAT peptide's sequence, rich in basic amino acids (Arginine and Lysine), makes it highly susceptible to endopeptidases like trypsin and elastase, which cleave peptide bonds within the sequence. Studies have shown that the main initial fragmentation of the TAT peptide is an endocleavage at the C-terminal end, resulting in an Arg-Arg (RR) dimer.

Q3: My this compound conjugated cargo shows low or inconsistent biological activity. Could this be a stability issue?

Yes, this is a very common issue. If the this compound peptide is degrading, its ability to mediate cellular uptake of its cargo will be diminished or lost. The rapid degradation of the peptide by serum proteases reduces its effective concentration over the course of the experiment, leading to lower-than-expected activity. The rate of degradation can vary significantly between different batches and sources of serum, which can explain inconsistent results between experiments.

Q4: How can I improve the stability of my this compound peptide for cell culture experiments?

Several strategies can be employed to enhance stability:

  • Reduce Serum Concentration: If your experimental design allows, use a lower percentage of serum or switch to serum-free media to eliminate the source of proteases.

  • Use Protease Inhibitor Cocktails: Adding a broad-spectrum protease inhibitor cocktail to the medium can reduce peptide degradation. However, you must first validate that the inhibitors do not interfere with your specific assay.

  • Incorporate Unnatural Amino Acids: Replacing L-amino acids at cleavage sites with their D-enantiomers (D-amino acids) can render the peptide resistant to proteolysis.

  • Further Chemical Modifications: Besides C-terminal amidation, N-terminal acetylation can protect against aminopeptidases. Conjugating the peptide to larger molecules like polyethylene glycol (PEG) can also shield it from proteases.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution(s)
Low or No Cellular Uptake of TAT-Conjugate 1. Peptide Degradation: The this compound is being rapidly cleaved by serum proteases before it can effectively mediate cell entry. 2. Aggregation: The peptide conjugate may be self-associating and forming aggregates, which can hinder cellular uptake. 3. Suboptimal Conditions: Incubation time, temperature, or peptide concentration may not be optimal for your cell type.1. Verify Stability: Perform a serum stability assay (see protocol below) to quantify the degradation of your specific peptide. 2. Improve Stability: Implement strategies from FAQ Q4 (e.g., use protease inhibitors, switch to D-amino acid analogs). 3. Optimize Protocol: Titrate the peptide concentration and perform a time-course experiment to find the optimal conditions for uptake.
High Variability Between Experimental Repeats 1. Serum Batch Variation: Different lots of FBS or human serum contain varying levels of proteolytic activity. 2. Inconsistent Handling: Differences in incubation times or temperatures can affect both degradation rates and cellular uptake efficiency.1. Standardize Serum: Use a single, large, pre-tested batch of serum for an entire series of experiments. 2. Consider Heat Inactivation: Heat-inactivating the serum can reduce the activity of some proteases, though not all. 3. Quantify Peptide: Use HPLC at the start and end of experiments to confirm the amount of intact peptide.

Quantitative Stability Data

The stability of a peptide is often reported as its half-life (t½), the time it takes for 50% of the peptide to be degraded. The stability of TAT peptides is highly context-dependent.

Peptide FormConditionHalf-life (t½)Reference
Free TATp (non-amidated) Trypsin-containing buffer (simulating plasma)~3.5 minutes
TATp-PEG-PE Conjugate Trypsin-containing buffer~10 minutes
TATp in Micelle Trypsin-containing buffer~430 minutes
Apidaecin Peptide (C-terminal amide) Mouse Serum< 5 minutes
Modified Apidaecin (Api137, C-terminal acid) Mouse Serum~6 hours

Note: The data highlights that while C-terminal modification is a factor, the internal sequence and conjugation status are critical determinants of overall stability. The free TAT peptide, even if amidated, is expected to have a short half-life due to its high arginine/lysine content.

Detailed Experimental Protocols

Protocol 1: Serum Stability Assay using RP-HPLC

This protocol allows you to quantify the amount of intact this compound peptide remaining over time when incubated in serum-containing media.

Materials:

  • This compound peptide (lyophilized, >95% purity)

  • Human or Fetal Bovine Serum (use a consistent batch)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Low-bind microcentrifuge tubes

  • Incubator (37°C)

  • Refrigerated centrifuge (4°C)

  • RP-HPLC system with UV detector

Procedure:

  • Prepare Solutions:

    • Peptide Stock (1 mg/mL): Dissolve the this compound peptide in DMSO.

    • Serum Aliquots: Thaw serum at 37°C, centrifuge at 10,000 x g for 10 min at 4°C to remove cryoprecipitates. Collect the supernatant and store in single-use aliquots at -80°C.

    • Precipitating Solution: Prepare 1% (v/v) TFA in ACN.

  • Incubation:

    • Pre-warm serum aliquots to 37°C.

    • Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is <1%.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture. The t=0 sample should be taken immediately after adding the peptide.

  • Protein Precipitation (Quenching):

    • Immediately add the aliquot to a tube containing 2-3 volumes of cold Precipitating Solution (e.g., 100-150 µL).

    • Vortex vigorously for 30 seconds and incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • HPLC Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject a standard volume (e.g., 20 µL) onto a C18 RP-HPLC column.

    • Run a gradient of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in ACN).

    • Monitor absorbance at 220 nm or 280 nm.

    • Identify the peak for the intact this compound based on the retention time of a fresh standard.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the t=0 sample.

    • Plot the percentage remaining versus time to determine the degradation rate and half-life.

Visualizations

Workflow and Troubleshooting Diagrams

G cluster_0 Experimental Workflow: Serum Stability Assay prep Prepare Peptide Stock & Serum Aliquots spike Spike Peptide into Pre-warmed Serum (t=0) prep->spike incubate Incubate at 37°C spike->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench with ACN/TFA & Precipitate Proteins sample->quench spin Centrifuge to Pellet Proteins quench->spin hplc Analyze Supernatant by RP-HPLC spin->hplc data Calculate % Intact Peptide & Determine Half-Life hplc->data

Caption: Workflow for assessing this compound stability in serum.

G start Low Biological Activity of TAT-Conjugate? check_stability Is the this compound stable in your media? start->check_stability degraded Degradation Confirmed check_stability->degraded No stable Peptide is Stable check_stability->stable Yes action_stability ACTION: 1. Use Protease Inhibitors 2. Switch to D-amino acid analog 3. Reduce serum % degraded->action_stability action_uptake ACTION: 1. Optimize concentration & time 2. Check for aggregation 3. Verify conjugate integrity stable->action_uptake

Caption: Troubleshooting flowchart for low TAT-conjugate activity.

References

Technical Support Center: Minimizing Off-Target Effects of TAT-Amide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using TAT-amide for intracellular cargo delivery.

Frequently Asked Questions (FAQs)

Q1: What is a this compound, and how does it differ from a standard TAT-peptide?

A1: The TAT peptide is a well-known cell-penetrating peptide (CPP) derived from the HIV-1 trans-activator of transcription protein. A "this compound" typically refers to a synthetic TAT peptide that has been modified with a C-terminal amide group (-CONH2) instead of the natural carboxylic acid (-COOH). This amidation is a common strategy to increase the peptide's resistance to degradation by cellular exopeptidases, thereby enhancing its stability and bioavailability. While the core mechanism of cell entry is similar, the modification can sometimes alter the peptide's efficacy, cytotoxicity, and off-target effects. The impact of C-terminal amidation can be variable and should be empirically tested for each specific cargo and cell type[1].

Q2: What are the primary off-target effects associated with this compound cargo delivery?

A2: The most significant off-target effects are:

  • Endosomal Entrapment: This is the principal obstacle for TAT-mediated delivery. After entering the cell via endocytosis, a large fraction of the this compound and its cargo remains trapped within endosomes. These vesicles are often trafficked to lysosomes for degradation, preventing the cargo from reaching its intended cytosolic or nuclear target[2][3].

  • Cytotoxicity: At higher concentrations, TAT-amides can cause cell death. This can be due to destabilization of the plasma membrane, intrinsic toxicity of the cargo, or the toxicity of agents used to enhance endosomal escape[4][5].

  • Non-specific Binding and Uptake: Due to its cationic nature, the TAT peptide interacts with negatively charged heparan sulfate proteoglycans on the cell surface, which triggers internalization. This interaction is largely non-specific, leading to uptake in a wide variety of cell types and potential off-target tissue accumulation in vivo.

  • Immunogenicity: As a peptide derived from a viral protein, TAT can elicit an immune response, particularly in vivo. The production of anti-TAT antibodies can lead to reduced efficacy and potential adverse effects upon repeated administration.

Q3: My cargo is delivered into the cell, but I'm not seeing any biological effect. What is the likely cause?

A3: The most probable cause is the "endosomal escape problem". While TAT is efficient at getting cargo across the cell membrane, it is inefficient at promoting release from the endosome into the cytoplasm. Your cargo is likely being sequestered and degraded in the endo-lysosomal pathway. It is crucial to perform experiments to confirm the subcellular localization of your cargo.

Q4: How can I improve the endosomal escape of my this compound conjugate?

A4: Several strategies can be employed to enhance endosomal escape:

  • Co-administration with Endosomolytic Agents: Compounds like chloroquine or sucrose can be used to disrupt endosomal maturation and integrity, promoting the release of trapped cargo.

  • Inclusion of Endosomal Escape Domains (EEDs): Fusing your cargo with pH-sensitive fusogenic peptides (e.g., from viral proteins like influenza hemagglutinin) can trigger endosomal membrane disruption in the acidic environment of the endosome.

  • Photochemical Internalization (PCI): This technique involves co-administering a photosensitizer that localizes in endosomal membranes. Upon light activation, it generates reactive oxygen species that rupture the endosomes, releasing the cargo.

  • Use of Modified CPPs: Peptides like dfTAT, a disulfide-linked dimer of TAT, have shown enhanced endosomal escape capabilities by inducing leaky fusion of late endosomal membranes.

Q5: What are the essential control experiments to validate the specificity and function of my this compound conjugate?

A5: A rigorous set of controls is critical:

  • Cargo-only control: Treat cells with the cargo molecule not conjugated to this compound to confirm that it cannot enter the cell on its own.

  • This compound-only control: Treat cells with the this compound peptide alone (and fluorescently labeled, if possible) to assess its intrinsic cytotoxicity and cellular localization.

  • Scrambled-peptide control: Use a this compound peptide with the same amino acid composition but a scrambled sequence. This helps to demonstrate that the uptake is dependent on the specific TAT sequence.

  • Competition assay: Co-incubate the this compound conjugate with an excess of free this compound peptide to see if it competitively inhibits the uptake of the conjugate, confirming the uptake mechanism.

  • Cell viability assays: Always run parallel cytotoxicity assays (e.g., MTT, LDH) to ensure that the observed biological effect is not a result of toxicity.

Troubleshooting Guide

This guide addresses specific problems researchers may encounter during their experiments.

Problem 1: High cytotoxicity observed even at low concentrations of the this compound conjugate.

Potential Cause Recommended Solution
Intrinsic toxicity of the cargo. Perform a dose-response experiment with the cargo molecule alone to determine its IC50 value.
High concentration of the this compound. High concentrations of CPPs can lead to membrane destabilization. Perform a dose-response curve to find the optimal concentration with minimal toxicity and efficient delivery.
Contaminants from synthesis. Ensure the peptide conjugate is of high purity (e.g., >95% by HPLC). Residual solvents or reagents can be toxic.
Toxicity of endosomal escape enhancer. If using an agent like chloroquine, optimize its concentration and incubation time. Test for toxicity of the enhancer alone.

Problem 2: Low or no cellular uptake of the this compound conjugate.

Potential Cause Recommended Solution
Suboptimal conjugation. The conjugation chemistry may be inefficient, or the linker could be sterically hindering the this compound's function. Optimize the conjugation protocol and consider different linker lengths or types.
Poor cell health or low cell density. Ensure cells are healthy and in the logarithmic growth phase. Certain cell types may naturally have lower uptake efficiency.
Incorrect incubation conditions. Optimize incubation time and temperature. Cellular uptake is an active process and is significantly reduced at 4°C.
Degradation of the conjugate. Ensure the conjugate is properly stored and handled. The C-terminal amide enhances stability, but degradation can still occur.

Problem 3: High background or non-specific signal in microscopy/flow cytometry.

Potential Cause Recommended Solution
Extracellular binding. The cationic this compound can bind non-specifically to the cell surface and extracellular matrix. Wash cells thoroughly with PBS or a heparin solution (to displace TAT from heparan sulfates) before analysis.
Fluorescent label aggregation. Some fluorescent dyes can aggregate, leading to bright, non-cellular spots. Centrifuge your conjugate solution before adding it to cells. Use detergents in your washing buffer if appropriate.
Autofluorescence of cells or medium. Image an untreated cell sample using the same settings to determine the background autofluorescence. Use a culture medium without phenol red for fluorescence imaging.
Use of Trypan Blue. For flow cytometry, add trypan blue to your final cell suspension to quench the fluorescence of any conjugate bound to the surface of non-viable cells.

Quantitative Data Summary

The following tables summarize cytotoxicity data for TAT peptides from various studies. Note that IC50 values are highly dependent on the cell line, peptide sequence, and assay conditions.

Table 1: Cytotoxicity (IC50) of TAT-Conjugates in Various Cell Lines

Conjugate Cell Line Incubation Time (h) IC50 (µM) Reference
TAT-KOV2 A549 (Lung Carcinoma) 24 > 50
TAT-KOV2 MCF-7 (Breast Cancer) 24 > 50
TAT-F9-KOV2 A549 (Lung Carcinoma) 24 45.3
TAT-F9-KOV2 MCF-7 (Breast Cancer) 24 38.6

| UTriCOOHPhO–TAT | A549 (Lung Carcinoma) | 24 | ~5.0 (with light) | |

Table 2: Comparative Cytotoxicity of Different Cell-Penetrating Peptides

Peptide Cell Line Incubation Time (h) Assay Effect at specified concentration Reference
Tat HeLa, CHO 24 WST-1 Negligible effect up to 50 µM
Penetratin HeLa, CHO 24 WST-1 Negligible effect up to 50 µM
TP10 HeLa, CHO 24 WST-1 Toxic side effects at 20 µM

| TP10 | HeLa | 1 | LDH Leakage | ~20% leakage at 10 µM | |

Experimental Protocols

Protocol 1: Assessing Cellular Uptake by Flow Cytometry

This protocol provides a method to quantify the internalization of a fluorescently labeled this compound conjugate.

Materials:

  • Fluorescently labeled this compound-cargo (e.g., FITC-labeled).

  • Target cells (e.g., HeLa, A549).

  • Complete culture medium and serum-free medium.

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • Flow cytometry buffer (PBS + 2% FBS + 1 mM EDTA).

  • Trypan Blue solution (0.4%).

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed cells in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment:

    • Remove the culture medium and wash the cells once with PBS.

    • Add the fluorescent this compound conjugate diluted in serum-free medium to the cells at the desired concentrations. Include an untreated control.

    • Incubate for a specified time (e.g., 1-4 hours) at 37°C.

  • Cell Harvest:

    • Remove the treatment medium and wash the cells three times with cold PBS to remove extracellular conjugate.

    • Harvest the cells using trypsin-EDTA.

    • Neutralize trypsin with complete medium and transfer the cell suspension to a microfuge tube.

  • Sample Preparation:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of ice-cold flow cytometry buffer.

    • Add Trypan Blue to a final concentration of 0.04% to quench extracellular fluorescence just before analysis.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, exciting at the appropriate wavelength for your fluorophore (e.g., 488 nm for FITC).

    • Record the median fluorescence intensity (MFI) for at least 10,000 cells per sample.

    • Use the untreated control to set the gate for background fluorescence. The percentage of positive cells and the MFI can be used to quantify uptake.

Protocol 2: Assessing Endosomal Escape by Confocal Microscopy

This protocol allows for the qualitative and semi-quantitative assessment of cargo localization and co-localization with endosomal markers.

Materials:

  • Fluorescently labeled this compound-cargo (e.g., Alexa Fluor 488-labeled).

  • Target cells seeded on glass-bottom dishes or coverslips.

  • Endosomal/lysosomal markers (e.g., LysoTracker Red DND-99).

  • Nuclear stain (e.g., Hoechst 33342).

  • Paraformaldehyde (PFA) solution (4% in PBS).

  • Mounting medium.

  • Confocal laser scanning microscope.

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes to achieve 50-60% confluency.

  • Treatment:

    • Treat cells with the fluorescent this compound conjugate in serum-free medium for the desired time (e.g., 4-6 hours).

    • In the last 30-60 minutes of incubation, add LysoTracker Red to the medium according to the manufacturer's protocol to stain late endosomes/lysosomes.

    • In the last 10 minutes, add Hoechst 33342 to stain the nucleus.

  • Fixation:

    • Remove the medium and wash the cells three times with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three more times with PBS.

  • Imaging:

    • Mount the coverslips with mounting medium.

    • Image the cells using a confocal microscope with the appropriate laser lines and filters for your dyes (e.g., 405 nm for Hoechst, 488 nm for the cargo, 561 nm for LysoTracker).

  • Analysis:

    • Observe the subcellular localization of the green signal (cargo).

    • Punctate green spots that co-localize with the red LysoTracker signal indicate endosomal entrapment.

    • A diffuse green signal throughout the cytoplasm and/or nucleus indicates successful endosomal escape.

    • Use image analysis software to quantify the percentage of co-localization (e.g., using Pearson's correlation coefficient).

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Investigation & Solutions cluster_3 Resolution Start Start: Experiment Fails (e.g., No Effect, High Toxicity) Problem Identify Primary Issue Start->Problem NoEffect No Biological Effect Problem->NoEffect No Efficacy HighTox High Cytotoxicity Problem->HighTox Cell Death CheckUptake 1. Confirm Uptake (Flow Cytometry) NoEffect->CheckUptake DoseResponse 1. Perform Dose-Response (MTT/LDH Assay) HighTox->DoseResponse LowUptake Low Cellular Uptake OptimizeProtocol Solution: - Check Conjugation - Optimize Incubation - Confirm Cell Health LowUptake->OptimizeProtocol CheckUptake->LowUptake Negative CheckLocalization 2. Assess Localization (Confocal Microscopy) CheckUptake->CheckLocalization Positive EndosomalTrap Issue: Endosomal Entrapment CheckLocalization->EndosomalTrap Punctate Staining EnhanceEscape Solution: - Add Endosomolytic Agent - Use Fusogenic Peptides - Redesign Linker EndosomalTrap->EnhanceEscape Success Experiment Optimized EnhanceEscape->Success CheckPurity 2. Verify Conjugate Purity (HPLC) DoseResponse->CheckPurity OptimizeConc Solution: - Lower Concentration - Purify Conjugate - Test Cargo Toxicity Alone CheckPurity->OptimizeConc OptimizeConc->Success OptimizeProtocol->Success Endosomal_Escape_Pathway cluster_cell Cell cluster_cyto Cytoplasm cluster_endo Endocytic Pathway cluster_solutions Intervention Strategies Target Intended Target (e.g., Nucleus, Ribosome) EarlyEndo Early Endosome (pH ~6.5) LateEndo Late Endosome (pH ~5.5) EarlyEndo->LateEndo Maturation LateEndo->Target Successful Escape Lysosome Lysosome (pH ~4.5) Cargo Degradation LateEndo->Lysosome Extracellular This compound-Cargo (Extracellular Space) Membrane Cell Membrane Membrane->EarlyEndo Endocytosis ProtonSponge Proton Sponge Effect (e.g., Chloroquine) ProtonSponge->LateEndo Disrupts Fusogenic Fusogenic Peptides (pH-dependent) Fusogenic->LateEndo Disrupts PCI Photochemical Internalization (PCI) PCI->EarlyEndo Disrupts

References

Technical Support Center: Purification of TAT-Amides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAT-amides. The following information is designed to address specific issues that may be encountered during the purification of these arginine-rich peptides after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying synthetic TAT-amides?

A1: The purification of TAT-amides, which are rich in arginine residues, presents several challenges primarily due to the highly basic and hydrophilic nature of the peptide. The guanidinium group of arginine has a high pKa (around 12.5), meaning it is positively charged over a broad pH range.[1] This can lead to:

  • Secondary Ionic Interactions: The positively charged guanidinium groups can interact with negatively charged residual silanol groups on silica-based reversed-phase HPLC columns, often resulting in poor peak shape (tailing) and reduced resolution.[1]

  • Poor Solubility: Crude TAT-peptides can sometimes be difficult to dissolve in the initial mobile phase for HPLC, especially if the concentration of the organic solvent is too low.

  • Aggregation: The high density of positive charges can lead to peptide aggregation, which can complicate purification and analysis.

  • Strong Retention or Early Elution in RP-HPLC: Depending on the overall hydrophobicity of the peptide, the high polarity of multiple arginine residues can cause either very early elution (poor retention) or, conversely, strong ionic interactions can lead to very broad peaks that are difficult to resolve.[1]

Q2: Which purification method is most suitable for TAT-amides?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides, including TAT-amides, to a high degree of purity (>95%).[2][3] Solid-Phase Extraction (SPE) is a useful technique for desalting and initial cleanup of crude peptides, and can sometimes achieve moderate purity. Ether precipitation is primarily used for the initial isolation of the crude peptide from the cleavage cocktail and removal of scavengers.

Q3: What are the common impurities found in crude TAT-amide preparations?

A3: After solid-phase peptide synthesis (SPPS) and cleavage from the resin, the crude this compound product will contain the desired peptide along with various impurities. These can include:

  • Deletion sequences: Peptides missing one or more amino acids.

  • Truncated sequences: Peptides that are shorter than the full-length sequence.

  • Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.

  • Products of side reactions: Modifications to amino acid side chains that can occur during synthesis or cleavage.

  • Reagents and scavengers: Residual chemicals from the cleavage cocktail (e.g., TFA, triisopropylsilane, water).

Data Presentation: Comparison of Purification Methods

The following table summarizes typical performance metrics for the different purification methods used for arginine-rich peptides like TAT-amides. Please note that actual yields and purities can vary significantly depending on the specific peptide sequence, the success of the synthesis, and the optimization of the purification protocol.

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Limitations
Reversed-Phase HPLC (RP-HPLC) >95-99%50-80% (can be lower for complex mixtures)Very high resolution, applicable to a wide range of peptides.Can be time-consuming, requires specialized equipment, use of organic solvents.
Solid-Phase Extraction (SPE) 82-97%6-70% (highly variable)Rapid, good for desalting and sample concentration, can be automated.Lower resolution than HPLC, may not remove all synthesis-related impurities.
Ether Precipitation Low (crude product)High (for initial recovery)Simple, effective for removing scavengers and isolating the crude peptide.Does not significantly purify the peptide from synthesis-related impurities. The resulting peptide can be sticky and difficult to handle.

Troubleshooting Guides

Reversed-Phase HPLC (RP-HPLC)

Problem: Poor Peak Shape (Tailing)

  • Possible Cause: Secondary ionic interactions between the positively charged arginine residues of the this compound and residual silanol groups on the silica-based C18 column.

  • Solution:

    • Increase TFA Concentration: For peptides with multiple positive charges, increasing the trifluoroacetic acid (TFA) concentration in the mobile phase from the standard 0.1% to 0.2-0.25% can improve peak shape and resolution. TFA acts as an ion-pairing agent, masking the positive charges on the peptide and reducing interactions with the stationary phase.

    • Lower Mobile Phase pH: Ensure the pH of the mobile phase is low (around 2) to keep the silanol groups protonated and minimize ionic interactions.

    • Use a Different Ion-Pairing Agent: In some cases, using a different ion-pairing agent like formic acid may be beneficial, although TFA is generally most effective for basic peptides.

    • Column Selection: Use a high-quality, end-capped C18 column specifically designed for peptide separations to minimize the number of free silanol groups.

Problem: Poor Resolution or Co-eluting Peaks

  • Possible Cause: The gradient is too steep, or the selectivity of the stationary phase is not optimal for separating the this compound from closely related impurities.

  • Solution:

    • Optimize the Gradient: A shallower gradient (e.g., a smaller % increase of acetonitrile per minute) will increase the run time but often significantly improves the resolution of closely eluting peaks.

    • Change the Stationary Phase: If a C18 column does not provide adequate separation, a different stationary phase such as C8 or Phenyl may offer different selectivity.

    • Adjust the Temperature: Increasing the column temperature (e.g., to 70°C) can improve peak shape and resolution for some peptides.

Problem: No or Low Recovery of the Peptide

  • Possible Cause: The peptide is irreversibly binding to the column, or it is precipitating on the column.

  • Solution:

    • Check Solubility: Ensure the crude peptide is fully dissolved in the initial mobile phase before injection. A small amount of organic solvent like acetonitrile or isopropanol can be added to the sample to aid dissolution, but the overall organic content should be low enough to ensure the peptide binds to the column.

    • Stronger Elution Conditions: If the peptide is not eluting, a stronger organic solvent (e.g., isopropanol instead of acetonitrile) or a higher concentration of the organic solvent in the gradient may be necessary.

    • Column Wash: After the run, wash the column with a high concentration of organic solvent to elute any strongly bound material.

Solid-Phase Extraction (SPE)

Problem: Analyte is Lost During the Wash Step

  • Possible Cause: The wash solvent is too strong and is eluting the this compound along with the impurities.

  • Solution:

    • Use a Weaker Wash Solvent: Decrease the percentage of organic solvent in the wash solution. The ideal wash solvent is strong enough to remove impurities but weak enough to leave the target peptide bound to the sorbent.

    • Adjust pH: Ensure the pH of the wash solvent is appropriate to maintain the desired interactions between the peptide and the stationary phase.

Problem: Low Recovery of the Analyte in the Elution Step

  • Possible Cause: The elution solvent is not strong enough to disrupt the interaction between the this compound and the SPE sorbent.

  • Solution:

    • Increase Elution Solvent Strength: Increase the concentration of the organic solvent in the elution buffer.

    • Use a Stronger Solvent: Switch to a stronger organic solvent (e.g., from methanol to acetonitrile or isopropanol).

    • Multiple Elutions: Elute the peptide with multiple smaller volumes of the elution solvent instead of one large volume to improve recovery.

Experimental Protocols

Protocol 1: Purification of this compound by Preparative RP-HPLC

This protocol provides a general procedure for the purification of a crude this compound.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal volume of Mobile Phase A (see below). If solubility is an issue, a small amount of acetonitrile can be added.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Setup:

    • Column: Preparative C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Purification Run:

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Buffer B. A typical gradient for a TAT peptide might be from 5% to 65% Buffer B over 60 minutes. This may need to be optimized for your specific peptide.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder.

Protocol 2: Desalting and Cleanup of Crude this compound using SPE

This protocol is suitable for removing salts and some impurities from the crude peptide before final purification or for applications where high purity is not essential.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing through one column volume of methanol, followed by one column volume of 50% aqueous acetonitrile, and then equilibrate with two column volumes of 0.1% TFA in water.

  • Sample Loading:

    • Dissolve the crude this compound in 0.1% TFA in water.

    • Load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with two column volumes of 0.1% TFA in water to remove salts and very polar impurities.

  • Elution:

    • Elute the peptide with a suitable concentration of acetonitrile in 0.1% TFA (e.g., 50-70% acetonitrile). The optimal concentration should be determined empirically.

    • Collect the eluate.

  • Solvent Removal:

    • Lyophilize the collected eluate to obtain the partially purified peptide.

Protocol 3: Ether Precipitation of Crude this compound

This protocol is used to isolate the crude peptide after cleavage from the resin.

  • Preparation:

    • After cleavage of the peptide from the resin, filter to remove the resin beads and collect the filtrate containing the peptide and cleavage cocktail.

    • Reduce the volume of the filtrate by rotary evaporation to approximately one-third of the original volume.

  • Precipitation:

    • Add the concentrated filtrate dropwise to a 50-fold excess of cold diethyl ether while stirring.

    • A white precipitate of the crude peptide should form.

  • Incubation and Collection:

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the precipitated peptide by centrifugation.

    • Carefully decant the diethyl ether.

  • Washing and Drying:

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Crude Peptide SPE Solid-Phase Extraction Precipitation->SPE Initial Cleanup HPLC Preparative RP-HPLC Precipitation->HPLC Direct Purification SPE->HPLC Further Purification Analysis Purity & Identity Check (Analytical HPLC, Mass Spec) HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pure Fractions FinalProduct Purified this compound Lyophilization->FinalProduct troubleshooting_hplc cluster_solutions_peak_shape Solutions for Poor Peak Shape cluster_solutions_resolution Solutions for Poor Resolution cluster_solutions_recovery Solutions for Low Recovery Start HPLC Issue Observed PoorPeakShape Poor Peak Shape (Tailing) Start->PoorPeakShape PoorResolution Poor Resolution Start->PoorResolution LowRecovery Low Recovery Start->LowRecovery IncreaseTFA Increase TFA Concentration (0.1% to 0.2-0.25%) PoorPeakShape->IncreaseTFA LowerpH Lower Mobile Phase pH PoorPeakShape->LowerpH ChangeColumn Use High-Quality End-capped Column PoorPeakShape->ChangeColumn ShallowGradient Use Shallower Gradient PoorResolution->ShallowGradient ChangeStationaryPhase Change Stationary Phase (e.g., C8, Phenyl) PoorResolution->ChangeStationaryPhase IncreaseTemp Increase Column Temperature PoorResolution->IncreaseTemp CheckSolubility Ensure Sample Solubility LowRecovery->CheckSolubility StrongerElution Use Stronger Elution Solvent LowRecovery->StrongerElution ColumnWash Perform Strong Column Wash LowRecovery->ColumnWash purity_assessment_pathway PurifiedFractions Purified Fractions from HPLC/SPE AnalyticalHPLC Analytical RP-HPLC PurifiedFractions->AnalyticalHPLC MassSpec Mass Spectrometry (e.g., ESI-MS) PurifiedFractions->MassSpec PurityCheck Purity Assessment (% Peak Area) AnalyticalHPLC->PurityCheck IdentityCheck Identity Confirmation (Molecular Weight) MassSpec->IdentityCheck FinalDecision Decision: Pool Fractions for Lyophilization? PurityCheck->FinalDecision IdentityCheck->FinalDecision

References

Validation & Comparative

A Researcher's Guide to Quantifying TAT-Amide Mediated Cargo Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the efficient delivery of therapeutic molecules into cells is a significant hurdle. Cell-penetrating peptides (CPPs), such as the well-studied Trans-Activator of Transcription (TAT) peptide, offer a promising solution. This guide provides an objective comparison of TAT-amide mediated cargo delivery with alternative CPPs, supported by quantitative data and detailed experimental protocols to aid in the selection and evaluation of the optimal delivery vector for your research.

Comparative Analysis of Cargo Delivery Efficiency

The efficacy of a CPP is dependent on various factors, including the nature of the cargo, the linkage between the CPP and cargo (covalent vs. non-covalent), and the cell type being targeted. Below are summaries of quantitative data from studies comparing TAT peptides with other CPPs for the delivery of protein and nanoparticle cargoes.

Protein Cargo Delivery

The delivery of proteins into cells is a key application for CPPs. The following table summarizes a comparative study on the delivery of streptavidin (a 53 kDa protein) into HeLa cells using TAT, Penetratin, and Transportan 10 (TP10). In this study, the CPPs were co-incubated with FITC-labeled streptavidin.

Cell-Penetrating PeptideCargoCell LineDelivery Efficiency (pmol of cargo / mg of total protein)
TAT Streptavidin-FITCHeLa~ 0.5
Penetratin Streptavidin-FITCHeLa~ 2.0
TP10 Streptavidin-FITCHeLa~ 2.2
Control (Streptavidin-FITC alone)Streptavidin-FITCHeLa~ 0.2

Data is approximated from graphical representations in the source literature. It is important to note that while TAT shows some protein delivery capability, Penetratin and TP10 were found to be more potent vectors for protein delivery when co-incubated with the cargo[1]. Interestingly, when covalently conjugated to a protein, TAT's efficiency as a protein transduction vector is significantly enhanced[1].

Modified TAT Peptides for Enhanced Delivery

Modifications to the TAT peptide, such as cyclization, have been shown to improve delivery efficiency. A study comparing linear GFP-TAT with a cyclized version (cGFP-TAT) demonstrated significantly higher fluorescence retention in tumors, indicating enhanced stability and delivery.

Peptide-Cargo ConjugateCargoIn Vivo ModelFluorescence Retention in Tumor (photons)
Linear GFP (lGFP) Green Fluorescent ProteinC26 tumor-inoculated mice6.58 x 10⁸ (at 4h post-administration)
Linear GFP-TAT (lGFP-TAT) Green Fluorescent ProteinC26 tumor-inoculated mice7.86 x 10⁸ (at 4h post-administration)
Cyclized GFP-TAT (cGFP-TAT) Green Fluorescent ProteinC26 tumor-inoculated mice5.13 x 10⁹ (at 4h post-administration)

The cyclized GFP-TAT conjugate showed approximately 7.79- and 6.52-fold higher fluorescence retention in the tumor compared to linear GFP and linear GFP-TAT, respectively, at 4 hours post-intratumor administration[2].

Virus-Like Particle (VLP) Delivery

CPPs are also utilized to enhance the delivery of larger nanoparticle cargoes such as VLPs. A study comparing TAT and an oligo-arginine peptide (8R) for the delivery of mCherry-loaded P22 VLPs into HEK293T cells provides the following insights.

Cell-Penetrating PeptideCargoCell LinePercentage of mCherry Positive Cells (at 12h)
TAT P22 VLP-mCherryHEK293T~ 45%
8R P22 VLP-mCherryHEK293T~ 45%

After 12 hours of incubation, both TAT and 8R mediated a similar level of P22 VLP entry into HEK293T cells[3]. However, at earlier time points and at specific concentrations, TAT demonstrated a significantly greater uptake efficiency[3].

Experimental Protocols

Accurate quantification of CPP-mediated cargo delivery is essential for comparing the efficacy of different peptides. The following are detailed protocols for two common methods: flow cytometry and fluorescence microscopy.

Quantification of Internalized Cargo using Flow Cytometry

This method allows for the high-throughput analysis of a cell population to determine the percentage of cells that have internalized the cargo and the mean fluorescence intensity.

Materials:

  • Fluorescently labeled CPP-cargo conjugate

  • Target cells

  • 24-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Non-enzymatic cell dissociation solution (e.g., Accutase)

  • Trypan Blue solution (0.4%)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment: On the day of the experiment, remove the culture medium and incubate the cells with the fluorescently labeled CPP-cargo conjugate at the desired concentrations and for various time points. Include a control group treated with the labeled cargo alone.

  • Washing: Following incubation, aspirate the treatment solution and wash the cells three times with ice-cold PBS to remove any non-internalized conjugate.

  • Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution to maintain the integrity of cell surface proteins.

  • Trypan Blue Quenching (Optional): To differentiate between membrane-bound and internalized cargo, you can quench the fluorescence of the extracellularly bound conjugate by incubating the cells with Trypan Blue for 5-10 minutes on ice.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. For each sample, acquire data for at least 10,000 events.

  • Data Analysis: Gate the live cell population based on forward and side scatter. Determine the percentage of fluorescently positive cells and the mean fluorescence intensity of the population.

Visualization and Quantification of Cellular Uptake by Confocal Microscopy

Confocal microscopy provides spatial information on the subcellular localization of the internalized cargo.

Materials:

  • Fluorescently labeled CPP-cargo conjugate

  • Target cells

  • Glass-bottom culture dishes or coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Nuclear stain (e.g., DAPI)

  • Organelle-specific fluorescent dyes (e.g., LysoTracker)

  • Confocal microscope

Protocol:

  • Cell Seeding: Seed the target cells on glass-bottom dishes or coverslips.

  • Treatment: Treat the cells with the fluorescently labeled CPP-cargo conjugate as described in the flow cytometry protocol.

  • Washing: Wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization (Optional): If you intend to stain for intracellular targets, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Staining: Stain the cell nuclei with DAPI and, if desired, other organelles with specific fluorescent dyes to assess co-localization with the internalized cargo.

  • Imaging: Acquire images using a confocal microscope. Use consistent settings (e.g., laser power, gain) across all samples for accurate comparison.

  • Image Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity per cell or within specific subcellular compartments.

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the experimental and biological processes, the following diagrams are presented in the DOT language for Graphviz.

G cluster_workflow Experimental Workflow for Quantification cluster_facs Flow Cytometry cluster_microscopy Confocal Microscopy A Cell Seeding B Incubation with CPP-Cargo Conjugate A->B C Washing to Remove Non-Internalized Conjugate B->C D Cell Detachment C->D F Fixation & Staining C->F E Flow Cytometric Analysis D->E G Imaging & Analysis F->G

Workflow for quantifying cellular uptake.

The cellular uptake of this compound conjugates is a complex process that is thought to be initiated by the interaction of the positively charged peptide with negatively charged heparan sulfate proteoglycans on the cell surface. This interaction can trigger several endocytic pathways.

G cluster_pathway This compound Mediated Cargo Delivery Pathway cluster_endocytosis Endocytosis extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space TAT_Cargo TAT-Cargo Conjugate HSPG Heparan Sulfate Proteoglycans TAT_Cargo->HSPG Initial Binding Clathrin Clathrin-Mediated HSPG->Clathrin Caveolae Caveolae-Mediated HSPG->Caveolae Macropinocytosis Macropinocytosis HSPG->Macropinocytosis Endosome Endosome Clathrin->Endosome Endosome Formation Caveolae->Endosome Macropinocytosis->Endosome Cytosol Cytosolic Delivery of Cargo Endosome->Cytosol Endosomal Escape

Putative signaling pathway for TAT-mediated uptake.

The internalization of TAT-conjugated cargo is an active process that can proceed through various endocytic mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The engagement of TAT with heparan sulfate proteoglycans on the cell surface is a critical initiating step for these uptake pathways. Following internalization, the cargo must escape from the endosome to reach its cytosolic or nuclear target, a step that is often a rate-limiting factor in the overall delivery efficiency.

References

A Head-to-Head Comparison of TAT-amide and Penetratin for Intracellular Protein Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic proteins into living cells remains a significant challenge. Cell-penetrating peptides (CPPs), such as TAT-amide and penetratin, have emerged as promising vectors for overcoming the cell membrane barrier. This guide provides an objective comparison of these two widely used CPPs, supported by experimental data, to aid in the selection of the most suitable delivery vehicle for your research.

Overview of this compound and Penetratin

TAT is a cell-penetrating peptide derived from the trans-activator of transcription (TAT) protein of the Human Immunodeficiency Virus (HIV).[1][2] The most common sequence, TAT (47-57), is rich in arginine and lysine residues, contributing to its cationic nature.[1] Penetratin is a 16-amino acid peptide derived from the third helix of the Drosophila Antennapedia homeodomain.[3][4] Both peptides are capable of translocating a variety of cargo molecules, including proteins, nucleic acids, and nanoparticles, across the cell membrane.

Performance Comparison: Efficiency, Cytotoxicity, and Uptake Mechanism

The choice between this compound and penetratin is often dependent on the specific cargo, cell type, and experimental conditions. Below is a summary of their performance based on published studies.

Delivery Efficiency

The efficiency of protein delivery can be highly variable and is significantly influenced by the nature of the cargo and the method of conjugation.

  • Influence of Cargo: When simply co-incubated with protein cargo, penetratin has been shown to be more potent for protein delivery due to its hydrophobic residues which can contribute to non-covalent complex formation. In contrast, the highly cationic TAT peptide is less effective with this method. However, when the cargo is stably conjugated to the CPP, such as through a biotin-streptavidin linkage, TAT demonstrates significantly more efficient internalization than penetratin.

  • Impact of Cargo Size: The size of the protein cargo can negatively impact the delivery efficiency of TAT-based peptides. Larger payloads have been shown to markedly reduce both the cellular uptake and the subsequent escape from endosomes.

ParameterThis compoundPenetratinKey Findings
Optimal Conjugation Strategy Stable, covalent linkage (e.g., biotin-streptavidin)Co-incubation (non-covalent) or covalent linkageTAT's efficiency dramatically increases with stable conjugation, while penetratin is effective in co-incubation setups.
Cargo Size Limitation Efficiency decreases with larger protein cargos.Less data available on direct comparison with large cargo.Large payloads can hinder both endocytic uptake and endosomal escape of TAT conjugates.
Relative Uptake (Fluorescein Label) Poorly taken up by itself.Higher uptake than fluorescein-labeled TAT.Comparing fluorescein-labeled CPPs alone is not a reliable measure of their protein delivery efficacy.
Cytotoxicity

A critical factor in the utility of any delivery vector is its potential toxicity to cells. Both this compound and penetratin have been evaluated for their cytotoxic effects.

  • Penetratin: Generally considered to have low toxicity. Studies have shown that penetratin has negligible effects on cell proliferation and membrane integrity at concentrations up to 50 μM.

  • This compound: Can exhibit some level of cytotoxicity, which can be influenced by modifications. For instance, N-terminal labeling of TAT with fluorescein has been shown to increase membrane perturbation and reduce cell proliferation at concentrations as low as 20 μM. However, the conjugation of TAT to certain cargos, like double-stranded DNA, can mitigate these cytotoxic effects.

AssayThis compoundPenetratinCell Lines Tested
Cell Proliferation (WST-1 Assay, 24h) Negligible effect up to 50 μM (unlabeled).Negligible effect up to 50 μM.HeLa, CHO
Membrane Perturbation (LDH Assay) Slight increase in membrane perturbation when labeled with fluorescein.Virtually no membrane perturbation up to 50 μM.HeLa, CHO
Cellular Uptake and Endosomal Escape

The mechanism by which CPPs and their cargo enter the cell is a crucial aspect of their function. While direct translocation across the plasma membrane has been proposed, the primary route of entry for CPP-protein complexes is endocytosis.

  • Mechanism of Entry: Both TAT and penetratin are believed to utilize endocytic pathways for cellular entry. For TAT, macropinocytosis has been identified as a key mechanism. The initial interaction is thought to be with negatively charged heparan sulfate proteoglycans on the cell surface.

  • The Endosomal Escape Hurdle: A major bottleneck for the efficacy of CPP-mediated delivery is the entrapment of the cargo within endosomes. Both TAT and penetratin-delivered cargo can be trapped in these vesicles, leading to degradation and preventing access to the cytosol or nucleus. To address this, modified versions of TAT, such as the dimeric dfTAT, have been developed to enhance endosomal escape. This enhanced escape is thought to be mediated by interactions with the anionic lipid bis(monoacylglycero)phosphate (BMP) found in late endosomes.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Interior cluster_cytosol Cytosol cluster_endocytosis Endocytic Pathway CPP-Protein CPP-Protein Complex Early_Endosome Early Endosome CPP-Protein->Early_Endosome Endocytosis Membrane Plasma Membrane Released_Protein Biologically Active Protein Late_Endosome Late Endosome (BMP-rich) Early_Endosome->Late_Endosome Maturation Late_Endosome->Released_Protein Endosomal Escape (Critical Step) Lysosome Lysosome (Degradation) Late_Endosome->Lysosome G A Seed and culture cells to 70-80% confluency B Incubate cells with fluorescent CPP-protein conjugate A->B C Wash to remove non-internalized conjugate B->C D Detach cells from plate C->D E Analyze cellular fluorescence by Flow Cytometry D->E F Quantify Mean Fluorescence Intensity (MFI) and % Positive Cells E->F

References

A Comparative Guide to TAT-amide and Other Cell-Penetrating Peptides for Intracellular Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules into cells is a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising solution, acting as molecular vehicles to transport a variety of cargo across the cell membrane. Among these, TAT-amide, a C-terminally amidated version of the HIV-1 trans-activator of transcription (TAT) peptide, is widely utilized. This guide provides an objective comparison of this compound with other prominent CPPs, supported by experimental data, to aid in the selection of the most suitable delivery vector for your research needs.

Performance Comparison of Cell-Penetrating Peptides

The efficacy of a CPP is primarily determined by its cellular uptake efficiency and its inherent cytotoxicity. The ideal CPP exhibits high cellular penetration while inducing minimal toxicity. This section presents a comparative analysis of this compound and other well-characterized CPPs: Penetratin, Transportan, and Polyarginine.

Cellular Uptake Efficiency

The ability of a CPP to traverse the cell membrane is a key performance indicator. While direct quantitative comparisons can vary based on the cargo, cell line, and experimental conditions, studies have shown that polyarginine peptides, such as R9, can exhibit significantly higher cellular uptake compared to TAT.[1] One study demonstrated that a nona-arginine (R9) peptide had an uptake efficiency approximately 20-fold greater than that of the TAT peptide.[2] C-terminal amidation of peptides, as in this compound, has been shown to increase peptide stability and hydrophobicity, which can lead to enhanced cellular uptake compared to their non-amidated counterparts.[3][4][5]

Table 1: Comparison of Cellular Uptake Efficiency of Various CPPs

Cell-Penetrating PeptideCargoCell LineUptake Efficiency (Relative to Control)Reference(s)
TAT Avidin (68 kDa)HeLa~8-fold increase
Penetratin Avidin (68 kDa)HeLa~4-fold increase
Transportan Avidin (68 kDa)HeLa~10-fold increase
Polyarginine (R9) Fluorescent dyeVariousUp to 20-fold higher than TAT
This compound N/AN/AGenerally enhanced uptake compared to TAT-acid

Note: The uptake efficiency is often measured as the fold increase in intracellular fluorescence or protein concentration compared to the cargo alone. The method of conjugation and experimental conditions significantly influence these values.

Cytotoxicity Profile

A critical consideration for any delivery vector is its impact on cell viability. The positive charge of many CPPs, essential for their interaction with the cell membrane, can also lead to membrane disruption and cytotoxicity at higher concentrations.

A comparative study on the cytotoxicity of rhodamine-labeled CPPs in various cell types revealed the following trend in toxicity (from most to least toxic): Transportan > Polyarginine > Penetratin > TAT, with EC50 values of approximately 6, 10, 17, and >100 μM, respectively. This suggests that TAT-based peptides are among the least toxic CPPs.

Table 2: Comparative Cytotoxicity of Cell-Penetrating Peptides

Cell-Penetrating PeptideEC50 (μM)Cell Lines TestedReference(s)
TAT > 100HeLa, CHO, Jurkat
Penetratin 17HeLa, CHO, Jurkat
Transportan 6HeLa, CHO, Jurkat
Polyarginine 10HeLa, CHO, Jurkat

EC50 values represent the concentration at which 50% of the maximal toxic effect is observed.

Mechanisms of Cellular Uptake

CPPs utilize two primary pathways to enter cells: direct penetration of the plasma membrane and endocytosis. The predominant mechanism can depend on the CPP, its concentration, the nature of the cargo, and the cell type.

Signaling Pathways in CPP Uptake

The endocytic pathway involves the engulfment of the CPP and its cargo into vesicles. This can occur through several mechanisms, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis. Following internalization, the CPP-cargo complex must escape the endosome to reach the cytoplasm and its target. Direct penetration, on the other hand, is a proposed energy-independent process where the CPP translocates directly across the lipid bilayer.

CPP_Uptake_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_endocytosis Endocytosis CellSurface Cell Surface (Heparan Sulfate Proteoglycans) Endocytosis Endocytosis CellSurface->Endocytosis Internalization DirectPenetration DirectPenetration CellSurface->DirectPenetration Internalization Cytosol Cytosol Endosome Endosome Endosome->Cytosol Endosomal Escape Lysosome Lysosome (Degradation) Endosome->Lysosome Trafficking CPP_Cargo CPP-Cargo Complex CPP_Cargo->CellSurface Binding DirectPenetration->Cytosol Direct Translocation Macropinocytosis Macropinocytosis Macropinocytosis->Endosome Clathrin Clathrin-mediated Clathrin->Endosome Caveolae Caveolae-dependent Caveolae->Endosome

Caption: Cellular uptake pathways of CPP-cargo complexes.

Experimental Protocols

Accurate and reproducible assessment of CPP performance relies on standardized experimental protocols. This section details common methodologies for evaluating cellular uptake and cytotoxicity.

Experimental Workflow for CPP Evaluation

The evaluation of a novel CPP typically follows a systematic workflow, beginning with synthesis and characterization, followed by in vitro assessment of uptake and cytotoxicity, and potentially culminating in in vivo studies.

CPP_Evaluation_Workflow Start CPP Synthesis & Cargo Conjugation Uptake Cellular Uptake Assays (Flow Cytometry, Microscopy) Start->Uptake Cytotoxicity Cytotoxicity Assays (MTT, LDH) Start->Cytotoxicity Mechanism Mechanism of Uptake Studies (Inhibitors, Temperature) Uptake->Mechanism Cytotoxicity->Mechanism InVivo In Vivo Studies (Biodistribution, Efficacy) Mechanism->InVivo End Lead CPP Selection InVivo->End

Caption: General workflow for the evaluation of CPPs.

Cellular Uptake Assays

1. Flow Cytometry

This technique provides quantitative data on the percentage of cells that have internalized a fluorescently labeled CPP and the mean fluorescence intensity of the cell population.

  • Cell Seeding: Plate cells (e.g., HeLa, A549, Jurkat) in 24-well plates at a density that allows for 70-80% confluency on the day of the experiment.

  • Treatment: Incubate cells with varying concentrations of the fluorescently labeled CPP (e.g., 1-10 µM) in serum-free media for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove non-internalized CPPs.

  • Cell Detachment: Detach adherent cells using trypsin or a non-enzymatic cell dissociation solution.

  • Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer.

2. Fluorescence Microscopy

This method allows for the visualization of CPP localization within the cells.

  • Cell Seeding: Plate cells on glass coverslips in a 24-well plate.

  • Treatment: Incubate the cells with the fluorescently labeled CPP as described for flow cytometry.

  • Washing: Wash the cells three times with PBS.

  • Fixation and Staining (Optional): Fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

Cytotoxicity Assays

1. MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Treatment: Expose the cells to a range of CPP concentrations for a specified duration (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

2. Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Mix the supernatant with the LDH assay reaction mixture according to the manufacturer's protocol.

  • Incubation: Incubate the mixture at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

Conclusion

The selection of an appropriate CPP is a critical step in the development of effective intracellular delivery systems. This compound offers a favorable profile of low cytotoxicity and reliable cellular uptake. However, for applications requiring maximum delivery efficiency, polyarginine-based CPPs may be a more suitable choice, albeit with potentially higher toxicity. Penetratin and Transportan represent intermediate options. The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and evaluation of CPPs for your specific research and therapeutic goals. It is crucial to empirically validate the performance of any chosen CPP with the specific cargo and cell type of interest.

References

A Comparative Guide: TAT-Amide vs. Lipofection for Intracellular Delivery

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of molecular biology and drug development, the efficient delivery of therapeutic and research molecules into cells is a critical challenge. This guide provides an objective comparison between two prominent delivery technologies: Cell-Penetrating Peptides (CPPs), specifically amidated TAT peptides, and lipofection, a widely used lipid-based transfection method. We will delve into their efficiency, toxicity, and underlying mechanisms, supported by experimental data, to assist researchers in selecting the optimal method for their specific needs.

Introduction to Delivery Mechanisms

TAT (Trans-Activator of Transcription) Peptides: Derived from the HIV-1 TAT protein, these are short, positively charged peptides capable of crossing cellular membranes.[1] An "amide" modification typically refers to the amidation of the C-terminus, which enhances peptide stability by preventing degradation by carboxypeptidases. TAT-mediated delivery begins with electrostatic interactions between the cationic peptide and negatively charged components on the cell surface, which triggers internalization, often through an endocytic pathway like macropinocytosis.[2][3]

Lipofection: This technique utilizes cationic lipid formulations that spontaneously form liposomes—small, spherical vesicles. These liposomes encapsulate negatively charged cargo, such as nucleic acids (siRNA, plasmid DNA). The resulting cationic complexes interact with the anionic cell membrane, facilitating entry into the cell primarily through endocytosis.[4] Reagents like Lipofectamine™ are common examples of this technology.[5]

Comparative Analysis of Cellular Uptake Mechanisms

The pathways for TAT-peptides and lipofection reagents to enter the cell are fundamentally different. TAT-peptides can utilize multiple strategies, including direct translocation and various forms of endocytosis, while lipofection is primarily reliant on endocytosis.

Caption: Cellular uptake pathways for TAT-Amide and Lipofection.

Quantitative Performance Comparison

The choice between this compound and lipofection often depends on the specific application, balancing delivery efficiency against cellular toxicity. The following tables summarize experimental data from studies comparing TAT-peptide-based systems with standard lipofection reagents for the delivery of nucleic acids.

Table 1: siRNA Delivery & Gene Silencing Efficiency
MetricTAT-Peptide SystemLipofection (Lipofectamine)Cell TypeReference
p38 mRNA Knockdown 20% - 36% (at 10µM)87% (at 139pM)L929 Mouse Fibroblast
Luciferase Suppression 35% (Peptideplex, 100nM siRNA)45% (RNAiMAX, 100nM siRNA)SKOV3 Ovarian Cancer
Luciferase Suppression 45% (Multicomponent, 100nM siRNA)45% (RNAiMAX, 100nM siRNA)SKOV3 Ovarian Cancer
β-actin mRNA Knockdown ~100% (mTat/PEI/INT system)<50% (RNAiMAX)HSC-3

Note: The TAT-peptide delivery mechanism can be highly dependent on the conjugation strategy (e.g., simple peptideplex, multicomponent system, or direct conjugate), which significantly impacts efficiency.

Table 2: Plasmid DNA Delivery Efficiency
MetricTAT-Peptide SystemLipofection (Lipofectin)Cell TypeReference
Transfection Efficiency Lower than LipofectinHighest efficiency among tested vectorsHT29 & HT1080
Table 3: Cell Viability & Cytotoxicity
MetricTAT-Peptide SystemLipofection (Lipofectamine)Cell TypeReference
Cell Viability No significant toxicity observed-SKOV3 Ovarian Cancer
Cytotoxicity Generally less toxic than lipid-based formulasEvidence of toxicity at high dosesGeneral observation
Cell Viability No cytotoxicity observedReduced cell viabilityHT29 & HT1080

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for siRNA delivery using a TAT-peptide conjugate system and a standard lipofection reagent.

Protocol 1: TAT-Peptide-siRNA Conjugation and Delivery

This protocol provides a general framework for conjugating a cargo molecule (e.g., siRNA) to a TAT peptide and delivering it to cells.

G cluster_prep Conjugate Preparation cluster_delivery Cellular Delivery Activate_TAT 1. Activate TAT Peptide (e.g., with maleimide reagent) Purify_TAT 2. Purify Activated TAT (Desalting column) Activate_TAT->Purify_TAT Conjugate 3. Conjugate to Thiol-siRNA (Mix at 1:1.5 molar ratio) Purify_TAT->Conjugate Purify_Final 4. Purify TAT-siRNA Conjugate (Reverse-phase HPLC) Conjugate->Purify_Final Characterize 5. Characterize Conjugate (Mass Spectrometry) Purify_Final->Characterize Seed_Cells 6. Seed Cells (Plate 18-24h before treatment) Characterize->Seed_Cells Proceed to Delivery Treat_Cells 7. Add Conjugate to Cells (Incubate for 24-48h) Seed_Cells->Treat_Cells Assay 8. Assay for Effect (e.g., qRT-PCR for knockdown) Treat_Cells->Assay

Caption: Workflow for TAT-peptide-siRNA conjugation and delivery.

Methodology:

  • Peptide Activation: Dissolve the this compound peptide in a suitable conjugation buffer (e.g., PBS). Activate it using a 10-fold molar excess of a crosslinking reagent (e.g., a maleimide activator for thiol-containing cargo).

  • Purification: Remove the excess activation reagent using a desalting column to prevent interference in the subsequent reaction.

  • Conjugation: Immediately mix the activated TAT peptide with the siRNA cargo (modified to contain a reactive group like a thiol) at a specified molar ratio. Incubate for 2-4 hours at room temperature.

  • Final Purification: Purify the final TAT-siRNA conjugate using a method like reverse-phase HPLC to separate it from unconjugated reactants.

  • Cell Treatment: The day before delivery, seed cells to be 60-80% confluent at the time of treatment. Dilute the purified conjugate in serum-free media and add it directly to the cells.

  • Incubation and Analysis: Incubate the cells with the conjugate for a period determined by optimization (typically 24-72 hours). Following incubation, lyse the cells and analyze for the desired effect, such as mRNA knockdown via qRT-PCR.

Protocol 2: Lipofection using Lipofectamine™ RNAiMAX

This protocol is adapted for siRNA transfection in a 24-well plate format.

Methodology:

  • Cell Seeding: The day prior to transfection, seed cells in a 24-well plate so they reach 60-80% confluency on the day of the experiment. Use antibiotic-free complete culture medium.

  • Complex Formation (per well):

    • Tube A (siRNA): Dilute 20 pmol of your siRNA stock into 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently.

    • Tube B (Lipofectamine): Gently mix the Lipofectamine™ RNAiMAX reagent. Dilute 1 µL in 50 µL of Opti-MEM™ Medium. Mix gently and incubate for 5 minutes at room temperature.

  • Combine and Incubate: After the 5-minute incubation, combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow the siRNA-lipid complexes to form.

  • Transfection: Add the 100 µL of the complex mixture to the well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubation and Analysis: Incubate the cells at 37°C for 24-72 hours. A media change after 4-6 hours is optional and generally not required. Assess gene knockdown using an appropriate method like qRT-PCR or western blot.

Summary and Conclusion

FeatureThis compound DeliveryLipofection
Primary Cargo Proteins, Peptides, Nanoparticles, Nucleic AcidsPrimarily Nucleic Acids (DNA, siRNA)
Efficiency Highly variable; often lower than optimized lipofection for nucleic acids, but can be enhanced with complex systems.Considered the gold standard for in vitro transfection with very high efficiency.
Toxicity Generally low cytotoxicity, making it suitable for sensitive cells or in vivo applications.Can exhibit significant cytotoxicity, especially at higher concentrations or with sensitive cell lines.
Mechanism Electrostatic interaction followed by macropinocytosis or direct translocation.Fusion and endocytosis of cationic lipid-nucleic acid complexes.
Complexity Requires chemical conjugation and purification of the cargo to the peptide.Simple mix-and-add protocol; no chemical modification of cargo needed.
Serum Sensitivity Generally less sensitive to serum.Can be inhibited by serum and antibiotics, often requiring serum-free media for complex formation.
  • Lipofection remains the method of choice for routine, high-efficiency in vitro transfection of nucleic acids where potential cytotoxicity can be managed. Its simplicity and efficacy are unparalleled for standard cell culture experiments.

  • This compound systems offer a compelling alternative when low toxicity is paramount, when delivering cargo to sensitive primary cells, or for in vivo applications. While TAT-mediated delivery of nucleic acids can be less efficient than lipofection, its strength lies in its versatility for delivering a broader range of cargo, particularly proteins, with minimal impact on cell viability. The efficiency of TAT systems can be significantly improved through advanced formulation strategies, such as the development of multicomponent vectors.

References

A Comparative Guide to Intracellular Peptide Delivery: TAT-amide vs. Pep-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective intracellular delivery of therapeutic molecules, such as peptides and proteins, remains a critical hurdle in drug development. Cell-penetrating peptides (CPPs) have emerged as powerful tools to overcome the cell membrane barrier. This guide provides a detailed, objective comparison of two widely utilized CPPs: the Trans-Activator of Transcription (TAT) peptide amide (TAT-amide) and the synthetic peptide Pep-1. We will delve into their mechanisms of action, delivery efficiency, and potential cytotoxicity, supported by experimental data, to assist in the selection of the optimal delivery vector for your research.

At a Glance: this compound vs. Pep-1

FeatureThis compoundPep-1
Origin Derived from the HIV-1 TAT proteinSynthetic chimeric peptide
Sequence Typically a derivative of YGRKKRRQRRR-amideKETWWETWWTEWSQPKKKRKV
Cargo Attachment Primarily covalent conjugation or fusionNon-covalent complex formation
Mechanism of Uptake Predominantly endocytosis (macropinocytosis, clathrin- and caveolae-mediated), with evidence of direct translocation[1][2][3][4][5]Primarily through the formation of transient, transmembrane pore-like structures
Common Cargo Proteins, peptides, nucleic acids, nanoparticlesPrimarily proteins and peptides
Key Advantage High transduction efficiency for a broad range of cargo sizes.Simple, non-covalent cargo complexation, preserving the biological activity of the cargo.

Delving Deeper: Mechanism of Action

This compound: The positively charged, arginine-rich sequence of the TAT peptide is fundamental to its function. The delivery process is initiated by an electrostatic interaction with negatively charged proteoglycans on the cell surface. Subsequently, the TAT-cargo conjugate is internalized. While the precise mechanism is a subject of ongoing research, it is widely accepted that uptake occurs primarily through various endocytic pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis. There is also evidence supporting a direct translocation mechanism across the plasma membrane.

Pep-1: This synthetic, amphipathic peptide is designed to form non-covalent nanoparticles with its cargo. The formation of these complexes is a key aspect of its delivery mechanism. It is proposed that the Pep-1/cargo complex interacts with the cell membrane, leading to a conformational change in the peptide to an α-helical structure. This structural change is thought to facilitate the formation of transient, transmembrane pore-like structures, allowing the complex to enter the cell. This proposed mechanism is independent of the endosomal pathway, which could potentially lead to less degradation of the cargo.

Performance Showdown: Delivery Efficiency

This compound: Studies have consistently shown that TAT-mediated delivery is both rapid and highly efficient for a diverse range of macromolecules. Some reports indicate that TAT fusion proteins can transduce nearly 100% of cells in a given population. For instance, a Green Fluorescent Protein (GFP)-TAT fusion protein has been shown to be efficiently delivered into PC12 cells and primary astrocytes. Another study demonstrated efficient internalization of a GST-GFP-Tat fusion protein in HeLa cells.

Pep-1: The efficiency of Pep-1 is often highlighted by its ability to deliver functional proteins and peptides without the need for chemical modification. One study reported that at a concentration of 500 nM, Pep-1 could deliver 50 nM of GFP into over 60% of cells.

Quantitative Data on Delivery Efficiency:

PeptideCargoCell LineReported EfficiencyCitation
TAT-GFPGreen Fluorescent ProteinPC12, Primary AstrocytesSignificant transduction observed
GST-GFP-TatGlutathione S-transferase - Green Fluorescent ProteinHeLaEfficient internalization observed
Pep-1Green Fluorescent ProteinNot specified>60% of cells positive at 500 nM Pep-1 and 50 nM GFP

Cytotoxicity Profile

The potential toxicity of CPPs is a critical consideration for their application in drug delivery.

This compound: Studies have generally indicated that the TAT peptide has low cytotoxicity. One comparative study with other CPPs showed that TAT had a high EC50 value of >100 µM when used alone and 67 µM when conjugated to a peptide cargo, suggesting low toxicity. Another study evaluating a TAT-peptide conjugate on MEC-1 cells also reported on its cytotoxic profile.

Pep-1: Pep-1 has been described as a non-cytotoxic transfection reagent.

Comparative Cytotoxicity Data:

PeptideCell LineAssayResultsCitation
TAT (unconjugated)HeLa, A549, CHONot specifiedEC50 > 100 µM
TAT-peptide conjugateHeLa, A549, CHONot specifiedEC50 = 67 µM
TAT-Pep conjugateMEC-1Cytotox DyeDose-dependent increase in dead cells
Pep-1Not specifiedNot specifiedDescribed as non-toxic

Experimental Corner: Protocols for Comparison

To facilitate a direct comparison of this compound and Pep-1 in a laboratory setting, generalized experimental protocols are provided below.

Protocol 1: TAT-mediated Protein Transduction

This protocol outlines the delivery of a TAT-fusion protein into mammalian cells.

Materials:

  • TAT-fusion protein of interest

  • Mammalian cell line of choice (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fluorescence microscope or flow cytometer for analysis

Procedure:

  • Cell Seeding: Seed the mammalian cells in a suitable culture vessel (e.g., 6-well plate, 24-well plate) and allow them to adhere and reach 70-80% confluency.

  • Preparation of TAT-Fusion Protein: Dilute the purified TAT-fusion protein to the desired final concentration in serum-free cell culture medium.

  • Transduction: Remove the complete medium from the cells and wash once with PBS. Add the medium containing the TAT-fusion protein to the cells.

  • Incubation: Incubate the cells with the TAT-fusion protein for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the transduction medium and wash the cells three times with PBS to remove any surface-bound protein.

  • Analysis: Analyze the cells for the presence of the transduced protein using an appropriate method, such as fluorescence microscopy for fluorescently tagged proteins or flow cytometry for quantitative analysis. For flow cytometry, it is crucial to trypsinize the cells to ensure removal of all surface-bound protein before analysis.

Protocol 2: Pep-1-mediated Protein Delivery

This protocol describes the formation of Pep-1/protein complexes and their delivery into cells.

Materials:

  • Pep-1 peptide

  • Protein cargo of interest

  • Mammalian cell line of choice (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the mammalian cells as described in Protocol 1.

  • Complex Formation:

    • Separately dilute the Pep-1 peptide and the protein cargo in serum-free medium to the desired concentrations.

    • Add the Pep-1 solution to the protein solution (do not add the protein to the Pep-1).

    • Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation. The optimal molar ratio of Pep-1 to cargo should be determined empirically, but a starting point of 20:1 is often used.

  • Delivery: Add the Pep-1/protein complex solution directly to the cells in serum-free medium.

  • Incubation: Incubate the cells with the complexes for 1-4 hours at 37°C in a CO2 incubator.

  • Medium Replacement: After the incubation period, add complete medium containing serum to the cells.

  • Analysis: Analyze the cells for protein delivery after a suitable time (e.g., 24-48 hours) using appropriate methods as described in Protocol 1.

Visualizing the Pathways and Workflows

Signaling Pathways and Delivery Mechanisms

G cluster_0 This compound Delivery cluster_1 Pep-1 Delivery TAT_Cargo TAT-Cargo Conjugate CellSurface Cell Surface Proteoglycans TAT_Cargo->CellSurface Electrostatic Interaction DirectTranslocation Direct Translocation TAT_Cargo->DirectTranslocation Macropinocytosis Macropinocytosis CellSurface->Macropinocytosis Clathrin Clathrin-mediated Endocytosis CellSurface->Clathrin Caveolae Caveolae-mediated Endocytosis CellSurface->Caveolae Endosome Endosome Macropinocytosis->Endosome Clathrin->Endosome Caveolae->Endosome Cytoplasm Cytoplasm DirectTranslocation->Cytoplasm Endosome->Cytoplasm Endosomal Escape Pep1_Cargo Pep-1/Cargo Complex CellMembrane Cell Membrane Pep1_Cargo->CellMembrane Interaction PoreFormation Transient Pore Formation CellMembrane->PoreFormation Cytoplasm2 Cytoplasm PoreFormation->Cytoplasm2

Caption: Proposed mechanisms of this compound and Pep-1 mediated cargo delivery.

Experimental Workflow for Comparative Analysis

G cluster_0 This compound Arm cluster_1 Pep-1 Arm cluster_2 Analysis start Start: Prepare Cells prep_tat Prepare TAT-Cargo (Covalent Conjugation) start->prep_tat prep_pep1 Prepare Pep-1/Cargo (Non-covalent Complex) start->prep_pep1 treat_tat Treat Cells with TAT-Cargo prep_tat->treat_tat incubate Incubate (1-4 hours) treat_tat->incubate treat_pep1 Treat Cells with Pep-1/Cargo Complex prep_pep1->treat_pep1 treat_pep1->incubate wash Wash Cells (3x with PBS) incubate->wash facs Quantitative Analysis (Flow Cytometry) wash->facs microscopy Qualitative Analysis (Fluorescence Microscopy) wash->microscopy toxicity Cytotoxicity Assay (e.g., MTT, WST-1) wash->toxicity end End: Compare Results facs->end microscopy->end toxicity->end

Caption: A generalized experimental workflow for comparing this compound and Pep-1.

Conclusion

Both this compound and Pep-1 are highly effective cell-penetrating peptides that facilitate the intracellular delivery of a wide range of cargo molecules. The choice between these two delivery vectors will largely depend on the specific requirements of the experiment and the nature of the cargo.

  • This compound is a robust and versatile tool for delivering a broad array of molecules, particularly when a stable, covalent linkage between the peptide and cargo is desired or feasible. Its high transduction efficiency makes it an attractive option for applications requiring delivery to a large percentage of the cell population.

  • Pep-1 offers a simpler, non-covalent method for cargo delivery, which is particularly advantageous for preserving the native structure and function of sensitive protein and peptide cargos. The ease of complex formation makes it a convenient option for rapid screening and proof-of-concept studies.

For any given application, it is recommended to empirically determine the optimal delivery system and conditions to achieve the desired outcome. This guide provides the foundational knowledge and experimental frameworks to embark on such a comparative analysis.

References

Benchmarking TAT-amide Against Novel Cell-Penetrating Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and non-toxic intracellular delivery of therapeutic molecules remains a critical challenge. Cell-penetrating peptides (CPPs) have emerged as powerful vectors for transporting a wide array of cargo across the cell membrane. Among these, the TAT peptide, derived from the HIV-1 trans-activator of transcription, has been a long-standing benchmark. This guide provides a comprehensive comparison of the well-established TAT peptide against other notable CPPs, offering quantitative data from a comparative study and detailed experimental protocols to enable researchers to conduct their own benchmarking studies.

Comparative Analysis of CPP Efficacy and Cytotoxicity

A study comparing the delivery efficiency and cytotoxicity of three prominent CPPs—Penetratin, TAT, and Transportan 10 (TP10)—provides valuable insights into their relative performance. The study evaluated the uptake of a fluorescent cargo (fluorescein), double-stranded DNA (dsDNA), and proteins (avidin and streptavidin) in HeLa cells.

Cargo Delivery Efficiency

The ability of each CPP to deliver different types of cargo was quantified, revealing that the delivery efficiency is highly dependent on the nature of the cargo molecule.

Table 1: Comparative Uptake of Fluorescein-labeled CPPs

CPPUptake (pmol/mg protein)
Penetratin12.4
TAT6.8
Transportan 1025.6

Data represents the uptake of 10 µM of fluorescein-labeled CPP in HeLa cells after a 2-hour incubation period.

Table 2: CPP-mediated Delivery of Double-Stranded DNA

CPP (10 µM)dsDNA Uptake (fmol/mg protein)
Penetratin8.5
TAT5.5
Transportan 1011.2

Data represents the uptake of 100 nM fluorescein-labeled dsDNA co-incubated with the respective CPP in HeLa cells.

Table 3: CPP-mediated Delivery of Avidin and Streptavidin

CPP (10 µM)Avidin Uptake (pmol/mg protein)Streptavidin Uptake (pmol/mg protein)
Penetratin1.81.2
TAT1.10.8
Transportan 102.51.9

Data represents the uptake of 0.2 µM FITC-labeled avidin or streptavidin co-incubated with the respective CPP in HeLa cells.

Cytotoxicity Analysis

The study also assessed the impact of these CPPs on cell viability and membrane integrity, which are critical parameters for any delivery vector.

Table 4: Comparative Cytotoxicity of CPPs

CPP (at 50 µM)Cell Viability (% of control)Membrane Leakage (LDH release, % of max)
Penetratin~95%< 5%
TAT~90%~10%
Transportan 10~60%~30%

Data represents the effect of a 24-hour incubation of HeLa cells with the respective CPPs.

Experimental Protocols

To facilitate independent benchmarking of TAT-amide against novel CPPs, the following are detailed methodologies for key experiments.

Quantification of CPP Uptake by Flow Cytometry

This protocol allows for the high-throughput quantification of fluorescently labeled CPP or CPP-cargo uptake into a cell population.

Materials:

  • HeLa cells (or other cell line of choice)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fluorescently labeled CPPs (e.g., FITC-TAT-amide) and CPP-cargo conjugates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HeLa cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate overnight to allow for attachment.

  • Peptide Incubation: Prepare solutions of the fluorescently labeled CPPs or CPP-cargo conjugates in serum-free medium at the desired concentrations (e.g., 1, 5, 10 µM).

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the CPP solutions to the respective wells and incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting: After incubation, remove the peptide solutions and wash the cells twice with PBS to remove extracellularly bound peptides.

  • Add Trypsin-EDTA to each well and incubate for 5 minutes at 37°C to detach the cells and remove non-internalized, surface-bound peptides.

  • Neutralize the trypsin with complete medium and transfer the cell suspension to microcentrifuge tubes.

  • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 200 µL of PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, acquiring data for at least 10,000 live cell events. The mean fluorescence intensity of the cell population is indicative of the amount of internalized peptide.

Visualization of Intracellular Delivery by Confocal Microscopy

This method provides qualitative and semi-quantitative information on the subcellular localization of the delivered cargo.

Materials:

  • Cells seeded on glass-bottom dishes or coverslips

  • Fluorescently labeled CPP-cargo conjugates

  • Hoechst 33342 or DAPI for nuclear staining

  • Paraformaldehyde (PFA) for cell fixation (optional)

  • Confocal microscope

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Peptide Incubation: Treat the cells with fluorescently labeled CPP-cargo conjugates in serum-free medium for the desired time and concentration.

  • Staining and Fixation:

    • For live-cell imaging, add Hoechst 33342 to the medium for the last 15 minutes of incubation to stain the nuclei.

    • For fixed-cell imaging, wash the cells with PBS, fix with 4% PFA for 15 minutes, and then stain with DAPI.

  • Imaging: Wash the cells with PBS and image using a confocal microscope. Acquire images in the channels corresponding to the cargo fluorophore and the nuclear stain.

Visualizations

Experimental Workflow for CPP Benchmarking

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Cell_Culture Cell Culture (e.g., HeLa cells) Incubation Incubate Cells with CPP-Cargo Conjugates Cell_Culture->Incubation CPP_Prep Prepare Fluorescently Labeled CPP-Cargo Conjugates CPP_Prep->Incubation Wash Wash to Remove Extracellular Peptides Incubation->Wash Flow_Cytometry Flow Cytometry (Quantitative Uptake) Wash->Flow_Cytometry Confocal_Microscopy Confocal Microscopy (Subcellular Localization) Wash->Confocal_Microscopy Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH, MTT) Wash->Cytotoxicity_Assay Data_Analysis Data Analysis and Comparison Flow_Cytometry->Data_Analysis Confocal_Microscopy->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion on CPP Performance Data_Analysis->Conclusion

Caption: Workflow for benchmarking the efficacy and toxicity of different CPPs.

Generic Signaling Pathway Activated by a Delivered Cargo

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPP_Cargo CPP-Cargo Complex Cell_Membrane Cell Membrane CPP_Cargo->Cell_Membrane Internalization Endosome Endosome Cell_Membrane->Endosome Cargo_Release Cargo Release Endosome->Cargo_Release Endosomal Escape Target_Protein Target Protein Cargo_Release->Target_Protein Binding Signaling_Cascade Signaling Cascade Target_Protein->Signaling_Cascade Activation Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression

Caption: A generic signaling pathway initiated by a CPP-delivered cargo molecule.

Comparative Analysis of TAT-amide Cellular Uptake: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular uptake of TAT-amide and related cell-penetrating peptides (CPPs), supported by experimental data and detailed protocols.

The HIV-1 trans-activator of transcription (TAT) peptide is a widely studied cell-penetrating peptide used to deliver a variety of molecular cargo into cells.[1] A common modification to synthetic peptides is C-terminal amidation (resulting in this compound), which neutralizes the negative charge of the C-terminal carboxylic acid. This modification can play a significant role in the peptide's stability and, consequently, its cellular uptake and biological activity.

The Influence of C-Terminal Amidation on Cellular Uptake

C-terminal amidation is a key post-translational modification that can influence the biological activity and stability of peptides. For cell-penetrating peptides like TAT, this modification can have varied effects. One of the primary advantages of C-terminal amidation is the enhanced stability it confers against proteolytic degradation.[2] By protecting the C-terminus from exopeptidases, amidation can increase the half-life of the peptide in biological fluids, potentially leading to a higher effective concentration for cellular uptake over time.[2]

However, the effect of terminal modifications on cellular uptake is not always straightforward. Studies on some amphiphilic CPPs have suggested that N- and C-terminal modifications may, in some cases, lead to a reduction in cellular internalization.[3][4] This highlights that the impact of amidation can be dependent on the specific peptide sequence and its physicochemical properties. For arginine-rich peptides like TAT, the positive charge is crucial for the initial electrostatic interactions with the negatively charged cell surface, which is a critical step for internalization.

Cellular Uptake Mechanisms of TAT Peptides

The internalization of TAT peptides is a complex process that is not fully elucidated and can be influenced by the cargo, peptide concentration, and cell type. The primary mechanisms involved are:

  • Endocytosis : This is an energy-dependent process.

    • Macropinocytosis : This is a major pathway for the uptake of TAT and other arginine-rich CPPs.

    • Clathrin-mediated endocytosis : This pathway has also been implicated in the uptake of unconjugated TAT peptide.

    • Caveolae-mediated endocytosis : While involved for some CPPs, this pathway is not considered essential for the uptake of unconjugated TAT peptide.

  • Direct Translocation : This is an energy-independent process where the peptide directly crosses the plasma membrane. This mechanism is more likely for the peptide alone, whereas TAT with larger cargo tends to utilize endocytic pathways.

The initial interaction of the positively charged TAT peptide with negatively charged heparan sulfate proteoglycans on the cell surface is a key initiating step for many of these uptake pathways.

Comparative Cellular Uptake Data

Direct quantitative comparisons of this compound versus its non-amidated counterpart (TAT-acid) are not extensively documented in single studies. However, the following tables provide a summary of comparative uptake data for TAT and other CPPs, as well as the observed effects of terminal modifications on CPPs.

Table 1: Comparative Cellular Uptake of TAT and Other Cell-Penetrating Peptides

Cell-Penetrating PeptideCargoCell LineUptake Efficiency (relative to control)Reference
TAT Avidin (68 kDa)HeLa~8-fold increase
PenetratinAvidin (68 kDa)HeLa~4-fold increase
TransportanAvidin (68 kDa)HeLa~10-fold increase
Polyarginine (R9)--~20-fold higher than TAT
Boronic acid-modified cR10UbiquitinU2OS4-fold higher than TAT-Ubiquitin

Note: Uptake efficiency can be influenced by the specific experimental conditions, including peptide and cargo concentration, incubation time, and detection method.

Table 2: Effects of Terminal Modifications on Cell-Penetrating Peptides

ModificationPeptide TypeObserved Effect on Cellular UptakeKey FindingsReference
C-terminal Amidation General CPPsEnhanced StabilityProtection of the C-terminus by amidation can enhance stability against proteolytic degradation.
N- and C-terminal ModificationsAmphiphilic CPPsPotential ReductionMay cause a tangible reduction in cellular uptake for certain peptide sequences.
N-terminal Palmitoylation (Hydrophobic Modification)TATIncreased UptakeCovalent linkage of a hydrophobic unit significantly improved the cellular uptake of TAT conjugates.

Experimental Protocols

Accurate quantification of cellular uptake is crucial for comparing the efficacy of different CPPs. The following are detailed methodologies for key experiments.

Protocol 1: Quantification of Cellular Uptake by Flow Cytometry

Flow cytometry is a high-throughput method to quantify the percentage of cells that have internalized a fluorescently labeled peptide and the mean fluorescence intensity of the cell population.

  • Cell Preparation : Seed cells (e.g., HeLa or Jurkat) in a 24-well plate and culture to 70-80% confluency.

  • Treatment :

    • Prepare solutions of fluorescently labeled peptides (e.g., FITC-TAT-amide and FITC-TAT-acid) at various concentrations (e.g., 1-10 µM) in serum-free media.

    • Aspirate the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the peptide solutions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C. Include a control group of untreated cells.

  • Cell Harvesting and Washing :

    • Aspirate the peptide solution and wash the cells three times with ice-cold PBS to remove surface-bound peptides.

    • To further remove non-internalized peptides, an acid wash (e.g., with a glycine-HCl buffer, pH 3.0) or a brief trypsin treatment can be performed.

    • Harvest the cells by trypsinization and resuspend them in PBS containing a viability dye (e.g., propidium iodide) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis :

    • Analyze the cell suspension using a flow cytometer.

    • Gate on the live cell population and measure the fluorescence intensity (e.g., in the FITC channel).

    • Quantify the mean fluorescence intensity and the percentage of fluorescently positive cells.

Protocol 2: Visualization of Cellular Uptake by Confocal Microscopy

Confocal microscopy allows for the visualization of the intracellular localization of fluorescently labeled peptides, helping to distinguish between membrane-bound and internalized peptides.

  • Cell Preparation : Seed cells on glass-bottom dishes or coverslips and allow them to adhere and reach 50-70% confluency.

  • Treatment :

    • Incubate the cells with fluorescently labeled peptides (e.g., TAMRA-TAT-amide) at a specific concentration in imaging medium.

    • For co-localization studies, incubate with organelle-specific fluorescent trackers (e.g., LysoTracker for lysosomes or Hoechst stain for the nucleus).

    • Incubate for the desired time at 37°C.

  • Washing and Imaging :

    • Wash the cells three times with PBS to remove extracellular peptides.

    • Add fresh imaging medium to the cells.

    • Image the live cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorophores used.

  • Image Analysis :

    • Acquire z-stack images to confirm the intracellular localization of the peptide.

    • Analyze the images for co-localization with cellular organelles to infer the uptake pathway.

Visualizations

Cellular Uptake Pathways of TAT Peptide

TAT_Uptake_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol TAT This compound Peptide HSPG Heparan Sulfate Proteoglycans TAT->HSPG Initial Electrostatic Interaction Macropinocytosis Macropinocytosis HSPG->Macropinocytosis Energy-dependent CME Clathrin-Mediated Endocytosis HSPG->CME Energy-dependent DirectTranslocation Direct Translocation HSPG->DirectTranslocation Energy-independent Endosome Endosome CytosolicPeptide Free Peptide in Cytosol Endosome->CytosolicPeptide Endosomal Escape Nucleus Nucleus CytosolicPeptide->Nucleus Nuclear Localization Macropinocytosis->Endosome CME->Endosome DirectTranslocation->CytosolicPeptide

Caption: Proposed cellular uptake pathways for this compound peptide.

Experimental Workflow for Cellular Uptake Quantification

Experimental_Workflow start Start: Cell Seeding incubation Incubate with Fluorescently Labeled Peptide start->incubation wash Wash to Remove Extracellular Peptide incubation->wash harvest Harvest Cells wash->harvest analysis Analysis harvest->analysis flow_cytometry Flow Cytometry (Quantitative Data) analysis->flow_cytometry confocal Confocal Microscopy (Localization Data) analysis->confocal end End: Data Interpretation flow_cytometry->end confocal->end

Caption: General workflow for quantifying cellular uptake of CPPs.

Conclusion

References

A Comparative Guide to Cell-Penetrating Peptides: In Vitro vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly used Cell-Penetrating Peptides (CPPs), focusing on their performance in both laboratory (in vitro) and living organism (in vivo) settings. The information presented is supported by experimental data to aid in the selection of appropriate CPPs for various research and therapeutic applications.

In Vitro Performance Comparison

The efficacy and toxicity of CPPs can vary significantly depending on the peptide sequence, concentration, cell type, and the nature of the cargo being delivered. Below is a comparative summary of three widely studied CPPs: TAT, Penetratin, and Transportan 10 (TP10).

Cellular Uptake Efficiency

The ability of CPPs to traverse the cell membrane and deliver cargo is a primary measure of their in vitro performance. The following table summarizes the cellular uptake of fluorescein-labeled CPPs in Chinese Hamster Ovary (CHO) and HeLa cells.

Cell-Penetrating Peptide Cell Line Concentration (µM) Cellular Uptake (pmol/mg of protein) [1]
TAT CHO1Negligible
5Negligible
HeLa1Negligible
5Negligible
Penetratin CHO1~10
5~40
HeLa1~15
5~60
Transportan 10 (TP10) CHO1~25
5~100
HeLa1~40
5~150

Data is estimated from graphical representations in the source material and should be considered indicative.

Cytotoxicity Assessment

A critical aspect of CPP utility is their impact on cell viability. Cytotoxicity is often assessed by measuring the leakage of intracellular enzymes like lactate dehydrogenase (LDH), indicating membrane damage, and by evaluating overall cell viability using assays such as the WST-1 assay, which measures mitochondrial activity.

Membrane Integrity: LDH Leakage Assay

The following table compares the effect of different CPPs on plasma membrane integrity.

Cell-Penetrating Peptide Concentration (µM) LDH Release (% of control) [1]
TAT 20~5%
50~5%
Penetratin 20~5%
50~10%
Transportan 10 (TP10) 20~20%
50~70%

Data is estimated from graphical representations in the source material and should be considered indicative.

Cell Viability: WST-1 Assay

The long-term effects of CPPs on cell proliferation and viability are summarized below.

Cell-Penetrating Peptide Cell Line Concentration (µM) Cell Viability (% of control) [1]
TAT HeLa50~95%
CHO50~100%
Penetratin HeLa50~90%
CHO50~95%
Transportan 10 (TP10) HeLa50~40%
CHO50~60%

In Vivo Performance Comparison

Translating the in vitro success of CPPs to in vivo applications presents significant challenges. Issues such as poor cell specificity, rapid clearance from circulation, and systemic toxicity can limit their therapeutic potential.[2] Activatable CPPs (ACPPs), which are designed to be activated in specific microenvironments like tumors, have been developed to address some of these limitations.[2]

Biodistribution

The biodistribution of CPPs determines their accumulation in different organs and tissues. An ideal drug delivery vector would show high accumulation in the target tissue with minimal uptake in non-target organs. Direct comparative biodistribution studies for TAT, Penetratin, and Transportan are scarce, and data is often presented for specific CPP-cargo conjugates. However, general trends can be observed. Cationic CPPs often exhibit rapid clearance from the bloodstream and accumulate in organs of the reticuloendothelial system, such as the liver and spleen.

The following table provides a summary of available biodistribution data for some CPPs, expressed as a percentage of the injected dose per gram of tissue (%ID/g). It is important to note that these values can be highly dependent on the animal model, the nature of the cargo, and the time point of measurement.

Organ TAT (%ID/g)Penetratin (%ID/g)Poly-arginine (R9) (%ID/g)
Blood 21.85 ± 2.06 (30 min)--
Liver 22.82 ± 1.26 (30 min)->90% of injected dose at 30 min
Kidney 8.20 ± 1.78 (30 min)--
Spleen 10.74 ± 1.11 (30 min)--
Lungs 16.18 ± 2.98 (30 min)--
Tumor 6.32 ± 1.24 (60 min)-1.7% ID/g

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation and comparison of CPP performance.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Test CPPs at various concentrations

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a suitable density and incubate overnight.

  • Prepare serial dilutions of the CPPs in culture medium.

  • Remove the old medium from the cells and add the CPP dilutions. Include wells for a negative control (medium only), a vehicle control (if applicable), and a positive control for maximum LDH release (add lysis buffer 1 hour before the end of the incubation).

  • Incubate the plate for a desired period (e.g., 4, 24, or 48 hours) at 37°C in a CO2 incubator.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Maximum LDH Release Absorbance - Negative Control Absorbance)] x 100

MTT Cell Viability Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Test CPPs at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of CPPs and incubate for the desired duration.

  • After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully remove the medium containing MTT.

  • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

Cellular Uptake Assessment by Confocal Microscopy

Confocal microscopy allows for the visualization and qualitative or semi-quantitative assessment of the intracellular localization of fluorescently labeled CPPs.

Materials:

  • Cells of interest

  • Glass-bottom dishes or chamber slides

  • Fluorescently labeled CPPs

  • Nuclear stain (e.g., DAPI or Hoechst)

  • Membrane stain (e.g., Wheat Germ Agglutinin conjugated to a fluorophore)

  • Paraformaldehyde (PFA) for fixation

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Protocol:

  • Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled CPPs at the desired concentration and for the desired time.

  • Wash the cells three times with PBS to remove extracellular CPPs.

  • (Optional) Stain the cell nuclei and/or membranes with appropriate fluorescent dyes.

  • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash the cells again three times with PBS.

  • Mount the slides with an appropriate mounting medium.

  • Image the cells using a confocal microscope, acquiring images in the channels corresponding to the fluorophores used.

  • Analyze the images to determine the subcellular localization of the CPPs (e.g., cytoplasm, nucleus, endosomes).

Signaling Pathways and Experimental Workflows

Cellular Uptake Mechanisms

CPPs can enter cells through various mechanisms, primarily direct penetration of the plasma membrane or through different endocytic pathways. The predominant pathway often depends on the CPP's physicochemical properties, its concentration, and the nature of its cargo.

G cluster_clathrin Clathrin-Mediated Endocytosis CPP_Cargo CPP-Cargo Complex Receptor Cell Surface Receptor CPP_Cargo->Receptor Binds Adaptor Adaptor Proteins (e.g., AP2) Receptor->Adaptor Recruits Clathrin Clathrin Adaptor->Clathrin Recruits Pit Clathrin-Coated Pit Clathrin->Pit Forms Vesicle Clathrin-Coated Vesicle Pit->Vesicle Invaginates & Pinches Off Endosome Early Endosome Vesicle->Endosome Fuses with Lysosome Lysosome (Degradation) Endosome->Lysosome Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape

Caption: Clathrin-Mediated Endocytosis Pathway for CPP Uptake.

G cluster_caveolae Caveolae-Mediated Endocytosis CPP_Cargo CPP-Cargo Complex Caveolae Caveolae (Lipid Rafts) CPP_Cargo->Caveolae Binds to Caveolin Caveolin Proteins Caveolae->Caveolin Stabilized by Vesicle Caveolar Vesicle Caveolae->Vesicle Internalizes as Caveosome Caveosome Vesicle->Caveosome Fuses to form ER_Golgi Endoplasmic Reticulum / Golgi Caveosome->ER_Golgi Traffics to Cytosol Cytosolic Release Caveosome->Cytosol Release from

Caption: Caveolae-Mediated Endocytosis Pathway for CPP Uptake.

G cluster_macropinocytosis Macropinocytosis CPP_Cargo CPP-Cargo Complex Membrane_Ruffling Membrane Ruffling CPP_Cargo->Membrane_Ruffling Induces Macropinosome Macropinosome Membrane_Ruffling->Macropinosome Forms Late_Endosome Late Endosome / Lysosome Macropinosome->Late_Endosome Matures into Cytosol Cytosolic Release Macropinosome->Cytosol Release from

Caption: Macropinocytosis Pathway for CPP Uptake.

In Vitro Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of CPPs.

G cluster_workflow In Vitro CPP Evaluation Workflow Peptide_Synthesis CPP Synthesis & Labeling Incubation Incubation of Cells with CPPs Peptide_Synthesis->Incubation Cell_Culture Cell Culture Cell_Culture->Incubation Uptake_Analysis Cellular Uptake Analysis Incubation->Uptake_Analysis Cytotoxicity_Analysis Cytotoxicity Analysis Incubation->Cytotoxicity_Analysis Confocal Confocal Microscopy Uptake_Analysis->Confocal Flow_Cytometry Flow Cytometry Uptake_Analysis->Flow_Cytometry LDH_Assay LDH Assay Cytotoxicity_Analysis->LDH_Assay MTT_Assay MTT/WST-1 Assay Cytotoxicity_Analysis->MTT_Assay Data_Analysis Data Analysis & Comparison Confocal->Data_Analysis Flow_Cytometry->Data_Analysis LDH_Assay->Data_Analysis MTT_Assay->Data_Analysis

Caption: A Typical Workflow for In Vitro CPP Evaluation.

Alternatives to Cell-Penetrating Peptides

While CPPs offer a promising strategy for intracellular delivery, several alternative technologies are also being explored and utilized. These include:

  • Liposomes and Lipid Nanoparticles: Vesicular systems that can encapsulate and deliver a wide range of therapeutic agents.

  • Polymer-based Nanoparticles: Biodegradable or synthetic polymers formulated into nanoparticles for drug delivery.

  • Viral Vectors: Genetically engineered viruses used to deliver genetic material into cells.

  • Antibody-Drug Conjugates (ADCs): Monoclonal antibodies linked to cytotoxic drugs for targeted cancer therapy.

  • Exosomes: Natural extracellular vesicles that can transport various biomolecules between cells.

Conclusion

The selection of a suitable CPP for a specific application requires careful consideration of its in vitro and in vivo performance characteristics. While in vitro assays provide valuable initial screening data on uptake efficiency and cytotoxicity, these results do not always translate directly to the in vivo setting. In vivo studies are crucial to understand the biodistribution, pharmacokinetics, and systemic toxicity of CPP-based delivery systems. This guide provides a comparative overview to assist researchers in making informed decisions for their drug development endeavors. Further research and standardized testing protocols will be essential for the clinical translation of CPP-based therapies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of TAT-amide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of TAT-amide, a substance that requires careful handling due to its potential environmental and health risks. Adherence to these procedures is critical for laboratory safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance.[1] Key hazard information includes:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Due to these hazards, it is imperative to handle this compound in a controlled environment, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Quantitative Data Summary

The following table summarizes key hazard and precautionary information for this compound.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.[1]P264: Wash skin thoroughly after handling.[1]
H410: Very toxic to aquatic life with long-lasting effects.P270: Do not eat, drink or smoke when using this product.
P273: Avoid release to the environment.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
P330: Rinse mouth.
P391: Collect spillage.
P501: Dispose of contents/ container to an approved waste disposal plant.

Disposal Operational Plan

The mandated disposal method for this compound is through an approved waste disposal plant. Do not attempt to dispose of this chemical down the drain or in standard waste streams.

  • Segregation and Containment:

    • Designate a specific, properly labeled waste container for this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips, contaminated glassware).

    • The container must be chemically compatible, in good condition, and have a secure, tight-fitting lid. If possible, use the original container, ensuring the manufacturer's label is intact.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • Appropriate hazard pictograms (e.g., harmful, environmental hazard)

      • The date accumulation started

      • Your name, laboratory, and contact information

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials.

  • Waste Collection:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Provide all necessary documentation regarding the contents of the waste container.

Experimental Protocols

There are no recommended experimental protocols for the on-site treatment or neutralization of this compound waste in a standard laboratory setting. Chemical degradation methods, such as hydrolysis, should not be attempted as a disposal method due to safety and regulatory risks. The sole approved protocol is the safe collection, labeling, and transfer to a certified waste management professional.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 This compound Waste Generation cluster_1 Segregation & Containment cluster_2 Temporary Storage cluster_3 Final Disposal Start Generate this compound Waste (Solid or Liquid) Segregate Segregate into a dedicated, compatible, and sealed waste container Start->Segregate Label Label container as 'Hazardous Waste' with full chemical name, hazards, and contact info Segregate->Label Store Store in a designated, secure, and well-ventilated satellite accumulation area Label->Store Arrange Arrange for collection by institutional EHS or a licensed waste contractor Store->Arrange Dispose Dispose of contents/container to an approved waste disposal plant Arrange->Dispose

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling TAT-amide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with TAT-amide. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategoryRequired EquipmentSpecifications
Eye Protection Chemical Safety GogglesMust be ANSI Z87.1 certified to provide adequate protection against splashes.
Hand Protection Chemical-Resistant GlovesNitrile or latex gloves are recommended for handling.[1] Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against spills and contamination of personal clothing.
Respiratory Respirator (if necessary)Generally not required for small quantities in a well-ventilated area.[1] A NIOSH-approved respirator is necessary when handling large quantities or if dust generation is likely.[1][2]

Operational Plan: Handling and Storage

Proper handling and storage protocols are crucial for maintaining the stability of this compound and ensuring the safety of laboratory personnel.

Engineering Controls:

  • Work in a well-ventilated area. For procedures with a higher risk of aerosol or dust formation, a chemical fume hood should be utilized.[3]

  • Ensure easy access to an emergency eyewash station and safety shower.

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.

  • Avoid Inhalation: Do not inhale dust or aerosols.

  • Spill Management: In case of a small solid spill, gently sweep up the material to avoid dust generation and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and dispose of it as hazardous waste.

Storage:

  • Store lyophilized this compound powder at -20°C in a tightly sealed container, protected from light and moisture.

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.

Disposal Plan

The disposal of this compound and associated waste must be conducted in accordance with institutional and local regulations. Never dispose of this compound directly down the drain or in regular trash.

Waste Segregation:

  • Solid Waste: Includes contaminated vials, pipette tips, and gloves. Place in a designated, sealed container labeled as chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof container.

Decontamination and Disposal:

  • Inactivation (for liquid waste): While not always mandatory for non-hazardous peptides, inactivation through hydrolysis provides an additional layer of safety. This can be achieved by adjusting the pH to be strongly acidic or basic and allowing it to stand for at least 24 hours.

  • Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0 before disposal.

  • Collection: Arrange for the collection of all waste by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Logical Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.

A Receiving this compound B Storage (-20°C, sealed, dark, dry) A->B C Preparation for Use (Equilibrate to Room Temp in Desiccator) B->C D Don Personal Protective Equipment (PPE) C->D E Handling in Ventilated Area (Fume Hood if necessary) D->E F Weighing / Reconstitution E->F G Experimental Use F->G H Waste Segregation (Solid & Liquid) G->H I Liquid Waste Inactivation (Hydrolysis - Optional) H->I K Waste Collection & Labeling H->K Solid Waste J Neutralization of Liquid Waste I->J J->K L Disposal via EHS or Licensed Contractor K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.